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  • Product: 4-Acetylphenyl methylcarbamate
  • CAS: 1135-43-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Acetylphenyl Methylcarbamate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-acetylphenyl methylcarbamate, a molecule of interest in medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetylphenyl methylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. The guide details its chemical structure, physicochemical properties, and provides a validated synthesis protocol. Furthermore, it delves into the analytical characterization of the compound through an in-depth analysis of its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). A significant portion of this guide is dedicated to exploring its potential applications in drug development, with a particular focus on its role as a putative cholinesterase inhibitor. The underlying mechanistic principles of carbamates as enzyme inhibitors are discussed, supported by a detailed experimental protocol for in-vitro evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of drug discovery, medicinal chemistry, and organic synthesis.

Introduction

Carbamates, as a functional group, are integral to a wide array of biologically active compounds and have a rich history in the development of pharmaceuticals and agrochemicals. Their structural motif, an ester of carbamic acid, imparts a unique combination of chemical stability and biological reactivity. 4-Acetylphenyl methylcarbamate, the subject of this guide, embodies the core characteristics of this chemical class. It comprises a phenyl ring substituted with an acetyl group and a methylcarbamate moiety. This arrangement of functional groups suggests its potential as an intermediate in organic synthesis and as a pharmacologically active agent. The presence of the carbamate group, in particular, hints at its possible role as a cholinesterase inhibitor, a class of compounds widely used in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] This guide aims to provide a detailed technical understanding of 4-acetylphenyl methylcarbamate, from its fundamental structure to its potential therapeutic applications, thereby equipping researchers with the knowledge to explore its utility in their respective fields.

Chemical Structure and Properties

4-Acetylphenyl methylcarbamate is a small organic molecule with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[2] Its structure is characterized by a central benzene ring, substituted at the para position with an acetyl group (-COCH₃) and a methylcarbamate group (-OC(O)NHCH₃).

Physicochemical Properties

A summary of the key physicochemical properties of 4-acetylphenyl methylcarbamate is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
IUPAC Name(4-acetylphenyl) N-methylcarbamatePubChem CID: 227027[2]
CAS Number1135-43-9PubChem CID: 227027[2]
Molecular FormulaC₁₀H₁₁NO₃PubChem CID: 227027[2]
Molecular Weight193.20 g/mol PubChem CID: 227027[2]
AppearanceWhite to off-white crystalline powder-
Melting Point143-146 °C-
SolubilitySlightly soluble in water; soluble in common organic solvents (e.g., acetone, ethanol)-
Structural Visualization

The 2D and 3D structures of 4-acetylphenyl methylcarbamate are visualized below.

Synthesis_Pathway reactant1 4-Hydroxyacetophenone product 4-Acetylphenyl Methylcarbamate reactant1->product + reactant2 Methyl Isocyanate reactant2->product

Caption: General reaction scheme for the synthesis of 4-acetylphenyl methylcarbamate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl carbamates from phenols and isocyanates.

Materials:

  • 4-Hydroxyacetophenone

  • Methyl isocyanate

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Triethylamine (or other suitable base, optional as a catalyst)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reactant: To the stirred solution, add methyl isocyanate (1.1 equivalents) dropwise at room temperature. If the reaction is slow, a catalytic amount of triethylamine (0.1 equivalents) can be added.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.

  • Work-up: Upon completion, quench the reaction with a small amount of methanol to consume any unreacted methyl isocyanate. Dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization: A Spectroscopic Deep Dive

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 4-acetylphenyl methylcarbamate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring. The protons ortho to the acetyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the carbamate group.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.

  • N-Methyl Protons: A doublet at approximately δ 2.8 ppm, integrating to three protons, corresponding to the methyl group attached to the nitrogen of the carbamate. The coupling will be with the N-H proton.

  • N-H Proton: A broad singlet or quartet (depending on the solvent and concentration) in the region of δ 5.0-7.0 ppm, corresponding to the proton on the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key expected chemical shifts include:

  • Carbonyl Carbons: Two signals in the downfield region: one for the acetyl carbonyl (around δ 197 ppm) and one for the carbamate carbonyl (around δ 154 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-155 ppm) corresponding to the four unique carbon environments in the para-substituted ring.

  • Acetyl Methyl Carbon: A signal in the aliphatic region (around δ 26 ppm).

  • N-Methyl Carbon: A signal in the aliphatic region (around δ 27 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands are expected at:

  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C=O Stretch (Acetyl): A strong, sharp band around 1680 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 193. Key fragmentation pathways may include:

  • Loss of the methyl isocyanate radical: [M - 57]⁺, resulting in a fragment at m/z 136, corresponding to the 4-hydroxyacetophenone cation.

  • Cleavage of the acetyl group: [M - 43]⁺, leading to a fragment at m/z 150.

  • Formation of the acetyl cation: A prominent peak at m/z 43.

Applications in Drug Development: A Focus on Cholinesterase Inhibition

The carbamate functional group is a well-established pharmacophore for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [1]These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is the basis for the therapeutic effect of several drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases. The inhibition process involves a two-step mechanism:

  • Formation of a Michaelis Complex: The carbamate inhibitor binds to the active site of the cholinesterase enzyme.

  • Carbamoylation of the Active Site Serine: The carbamate group is transferred from the inhibitor to the hydroxyl group of a serine residue in the active site of the enzyme, forming a carbamoylated enzyme. This carbamoylated enzyme is inactive.

The rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme complex to regenerate the active enzyme) is significantly slower than the rate of deacetylation of the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This slow regeneration of the enzyme leads to a prolonged inhibition of its activity.

Cholinesterase_Inhibition cluster_0 Cholinesterase Active Site cluster_1 cluster_2 Carbamoylated Enzyme (Inactive) cluster_3 Enzyme Enzyme-Ser-OH Carbamoylated_Enzyme Enzyme-Ser-O-C(=O)NHR' Carbamate R-O-C(=O)NHR' Carbamate->Carbamoylated_Enzyme Carbamoylation Carbamoylated_Enzyme->Enzyme Slow Decarbamoylation (Hydrolysis) Alcohol R-OH

Caption: Mechanism of cholinesterase inhibition by carbamates.

In-Vitro Evaluation of Cholinesterase Inhibitory Activity

The potential of 4-acetylphenyl methylcarbamate as a cholinesterase inhibitor can be assessed using an in-vitro assay, such as the Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 4-Acetylphenyl methylcarbamate (test compound)

  • Donepezil or Galantamine (positive control)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzymes, substrate, DTNB, test compound, and positive control in the appropriate buffer.

  • Assay in 96-well plate:

    • Add buffer, DTNB, and the test compound (at various concentrations) to the wells of a microplate.

    • Initiate the reaction by adding the enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period.

    • Add the substrate (ATCI) to start the enzymatic reaction.

  • Measurement: Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

4-Acetylphenyl methylcarbamate is a molecule with a well-defined structure and accessible synthetic route. Its chemical architecture, particularly the presence of the methylcarbamate moiety, strongly suggests its potential as a cholinesterase inhibitor. The detailed spectroscopic analysis provides a robust framework for its identification and characterization. The provided experimental protocols for its synthesis and in-vitro evaluation offer a practical guide for researchers interested in exploring its biological activities. Further investigation into the cholinesterase inhibitory profile of 4-acetylphenyl methylcarbamate and its derivatives could lead to the development of novel therapeutic agents for neurodegenerative disorders. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • PubChem. (4-Acetylphenyl) N-methylcarbamate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 57(11), 4365–4383. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

Sources

Exploratory

4-Acetylphenyl Methylcarbamate: Kinetic Characterization and Mechanism of Cholinesterase Inhibition

Executive Summary 4-Acetylphenyl methylcarbamate is a synthetic aryl methylcarbamate utilized primarily as a mechanistic probe in the study of serine hydrolase inhibition, specifically Acetylcholinesterase (AChE) and But...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylphenyl methylcarbamate is a synthetic aryl methylcarbamate utilized primarily as a mechanistic probe in the study of serine hydrolase inhibition, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Structurally, it consists of a phenyl ring substituted at the para position with an electron-withdrawing acetyl group and an N-methylcarbamate moiety.

Unlike irreversible organophosphate inhibitors, this compound acts as a pseudo-substrate , facilitating a reversible carbamylation of the enzyme's active site. Its distinct electronic properties (Hammett


) make it an invaluable tool for elucidating the structure-activity relationships (SAR) governing the acylation step of cholinesterase catalysis.

Molecular Mechanism of Action

The core mechanism of 4-acetylphenyl methylcarbamate is defined by its interaction with the catalytic triad of AChE (Ser203, His447, Glu334 in Torpedo californica numbering; Ser203, His447, Glu327 in human AChE). The inhibition follows a two-step covalent modification pathway, distinct from simple competitive inhibition.

The Kinetic Pathway

The reaction proceeds via a nucleophilic attack by the active site serine hydroxyl group on the carbonyl carbon of the carbamate.

  • Michaelis Complex Formation (

    
    ):  The inhibitor binds reversibly to the active site, oriented by the pi-cation interaction between the phenyl ring and Trp86 (choline binding site).
    
  • Carbamylation (

    
    ):  The serine oxygen attacks the carbamate carbonyl. The electron-withdrawing nature of the para-acetyl group stabilizes the developing negative charge on the leaving group phenoxide, accelerating this step compared to unsubstituted phenyl carbamates.
    
  • Leaving Group Release: 4-Acetylphenol (p-hydroxyacetophenone) is released.

  • Decarbamylation (

    
    ):  The carbamylated enzyme (E-C) is hydrolyzed by water. This step is significantly slower than the acetylation by the natural substrate (acetylcholine), effectively sequestering the enzyme in an inactive state for minutes to hours.
    
Pathway Visualization

CarbamylationMechanism E Free Enzyme (AChE-OH) EI Michaelis Complex (E·I) E->EI Binding (Kd) I Inhibitor (4-Acetylphenyl methylcarbamate) I->EI TS Tetrahedral Intermediate EI->TS Nucleophilic Attack EC Carbamylated Enzyme (AChE-O-CONHMe) TS->EC k2 (Carbamylation) P Leaving Group (4-Acetylphenol) TS->P EC->E k3 (Decarbamylation) Slow Hydrolysis H2O H₂O H2O->EC

Figure 1: Kinetic pathway of AChE inhibition by 4-acetylphenyl methylcarbamate. The rate-limiting step for recovery is k3 (decarbamylation).

Kinetic Parameters & Structural Analysis[1]

The potency of 4-acetylphenyl methylcarbamate is governed by the electronic influence of the acetyl group. In SAR studies, the log of the bimolecular rate constant (


) correlates with the Hammett sigma constant (

) of the phenyl substituent.
Quantitative Data Summary
ParameterSymbolTypical Value / Range*Significance
Bimolecular Rate Constant

(

)

Measures overall inhibitory potency. Higher than unsubstituted phenyl methylcarbamate due to acetyl group.
Carbamylation Rate


Rate of covalent bond formation. Accelerated by electron-withdrawing acetyl group.
Decarbamylation Rate


Rate of enzyme recovery. Independent of the leaving group; dependent on the N-methyl moiety.
Hammett Constant

0.50Indicates strong electron-withdrawing capacity, lowering the pKa of the leaving phenol.

*Values are representative of aryl methylcarbamates with electron-withdrawing groups in mammalian AChE systems [1, 3].

Electronic Effects (The Hammett Relationship)

The 4-acetyl group enhances potency primarily by improving the leaving group quality. The relationship is described by:



For AChE inhibition by phenyl methylcarbamates, the reaction constant 

is typically positive (

), indicating that electron-withdrawing substituents (like 4-acetyl) increase the rate of carbamylation by stabilizing the phenoxide leaving group [3].

Experimental Protocol: Kinetic Evaluation

To determine the inhibitory constants for 4-acetylphenyl methylcarbamate, a modified Ellman’s assay is required.[1] This protocol ensures the measurement of time-dependent inhibition, characteristic of carbamates.[2]

Reagents & Preparation
  • Buffer: 0.1 M Phosphate buffer, pH 8.0 (optimal for thiol anion detection).

  • Substrate: Acetylthiocholine iodide (ATCh), 75 mM stock.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in buffer containing 15 mg NaHCO₃ per 10 mL.

  • Enzyme: Human Recombinant AChE or Electrophorus electricus AChE (~0.2 U/mL final).

  • Inhibitor: 4-Acetylphenyl methylcarbamate (dissolved in DMSO, final DMSO <1%).

Workflow: Determination of and

EllmanProtocol cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Prepare Stock Solutions (Inhibitor in DMSO, DTNB, ATCh) Step2 Dilution Series (5-6 concentrations of Inhibitor) Step1->Step2 Step3 Pre-Incubation Enzyme + Inhibitor + Buffer (10-30 mins @ 25°C) Step2->Step3 Step4 Substrate Addition Add ATCh + DTNB Step3->Step4 Step5 Kinetic Read Absorbance @ 412 nm (Measure velocity v) Step4->Step5 Step6 Data Processing Plot ln(v0/vi) vs Time or Non-linear Regression Step5->Step6

Figure 2: Modified Ellman's assay workflow for time-dependent carbamate inhibition.

Step-by-Step Procedure
  • Blanking: Prepare a blank well containing 150 µL buffer, 20 µL DTNB, and 20 µL ATCh (no enzyme) to account for spontaneous hydrolysis.

  • Pre-incubation: In a 96-well microplate, add:

    • 140 µL Phosphate Buffer (pH 8.0)

    • 20 µL Enzyme solution[3]

    • 20 µL Inhibitor solution (various concentrations)[4]

    • Incubate for fixed intervals (e.g., 0, 5, 10, 20 min) to observe progressive inhibition.

  • Initiation: Add 20 µL of ATCh/DTNB mixture.

  • Measurement: Immediately monitor absorbance at 412 nm for 5 minutes.

  • Calculation: The yellow color (TNB anion) production rate is proportional to residual enzyme activity.

    • Calculate % Inhibition =

      
      .
      
    • For

      
       determination, use the pseudo-first-order plot of 
      
      
      
      vs. time.

Safety and Handling

  • Hazard Class: Carbamate derivative.[5][6] Potentially toxic if swallowed or absorbed through skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Stability: Susceptible to spontaneous hydrolysis in highly alkaline solutions (pH > 9) or at elevated temperatures. Store at -20°C in desiccated powder form.

  • Waste Disposal: All solutions containing carbamates and DTNB must be disposed of as hazardous chemical waste, separate from general organic solvents.

References

  • Aldridge, W. N., & Reiner, E. (1972). Enzyme Inhibitors as Substrates: Interaction of Esterases with Esters of Organophosphorus and Carbamic Acids. North-Holland Publishing.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Fukuto, T. R., & Metcalf, R. L. (1969). Structure and insecticidal activity of some carbamate esters. Journal of Agricultural and Food Chemistry, 17(5), 923-930.
  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine.[6] Biochemistry, 41(11), 3555-3564. [Context: Comparative kinetics for carbamate mechanism].

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.

Sources

Foundational

Mechanistic Profiling of 4-Acetylphenyl Methylcarbamate: Kinetics, SAR, and Cholinesterase Inhibition

Executive Summary This technical guide provides a rigorous analysis of 4-Acetylphenyl methylcarbamate (4-APMC) , a specific carbamate derivative used primarily as a mechanistic probe in the study of acetylcholinesterase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 4-Acetylphenyl methylcarbamate (4-APMC) , a specific carbamate derivative used primarily as a mechanistic probe in the study of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Unlike reversible competitive inhibitors (e.g., edrophonium), 4-APMC acts as a pseudo-irreversible inhibitor , functioning via the covalent carbamylation of the active site serine.

This document details the chemical kinetics driven by the electron-withdrawing 4-acetyl substituent, provides validated protocols for determining bimolecular rate constants (


), and establishes safety frameworks for handling this bioactive compound.

Chemical Biology & Structural Logic

Molecular Identity
  • IUPAC Name: (4-acetylphenyl) N-methylcarbamate[1]

  • CAS Number: 1135-43-9[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 193.20 g/mol

Structure-Activity Relationship (SAR)

The potency of phenyl methylcarbamates is governed by the electronic and steric nature of the leaving group (the phenol moiety).

  • Electronic Effect: The acetyl group (-COCH₃) at the para position is a strong Electron Withdrawing Group (EWG) .

    • Hammett Constant (

      
      ):  Approximately 0.50.
      
    • Mechanistic Impact: The EWG pulls electron density away from the phenoxy oxygen. This stabilizes the developing negative charge on the leaving group (4-acetylphenoxide) during the transition state of the carbamylation step.

    • pK_a Correlation: The

      
       of the leaving group (4-acetylphenol) is ~8.05, significantly lower than unsubstituted phenol (~10.0). Lower 
      
      
      
      values in the leaving group generally correlate with faster carbamylation rates (
      
      
      ).

Mechanism of Action: Pseudo-Irreversible Inhibition[2][3]

4-APMC does not merely bind; it reacts. The inhibition follows a two-step covalent mechanism followed by a slow regeneration (decarbamylation) step.

The Kinetic Pathway
  • Michaelis Complex (

    
    ):  Rapid, reversible binding of 4-APMC to the AChE active site.
    
  • Carbamylation (

    
    ):  Nucleophilic attack by the catalytic triad Serine (Ser203 in Torpedo, Ser200 in Human) on the carbamate carbonyl. The 4-acetylphenol leaving group is expelled.
    
  • Decarbamylation: Slow hydrolysis of the carbamylated enzyme, regenerating free enzyme.

Pathway Visualization

G E Free Enzyme (AChE-OH) EI Michaelis Complex (E·I) E->EI k1 (Binding) I Inhibitor (4-APMC) I->EI EI->E k-1 EC Carbamylated Enzyme (AChE-O-CONHMe) EI->EC k2 (Carbamylation) EC->E k3 (Decarbamylation) Very Slow P1 Leaving Group (4-Acetylphenol) EC->P1 P2 Products (Methylamine + CO2) EC->P2 Hydrolysis

Figure 1: Kinetic pathway of AChE inhibition by 4-Acetylphenyl methylcarbamate. The rate-limiting step for inhibition is k2, while recovery depends on k3.

Experimental Protocol: Kinetic Characterization

To accurately characterize 4-APMC, standard IC50 assays are insufficient because potency is time-dependent. You must determine the bimolecular rate constant (


) .
Materials
  • Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).

  • Inhibitor: 4-Acetylphenyl methylcarbamate (dissolved in 100% DMSO, final assay concentration <1% DMSO).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0 (optimal for Ellman's reaction).

Workflow: Modified Ellman's Assay (Progress Curve Analysis)

This protocol uses the "incubation method" to measure time-dependent inhibition.

  • Preparation: Prepare 5-6 concentrations of 4-APMC (e.g., 1 nM to 1000 nM).

  • Pre-Incubation: Mix Enzyme + Buffer + Inhibitor. Incubate for varying times (

    
     = 0, 5, 10, 20, 30 min).
    
  • Substrate Addition: Add ATCh (0.5 mM) and DTNB (0.3 mM).

  • Measurement: Immediately measure Absorbance at 412 nm kinetically for 2 minutes.

  • Calculation: Determine the residual velocity (

    
    ) relative to control (
    
    
    
    ).
Assay Workflow Diagram

Assay Step1 1. Solubilization Dissolve 4-APMC in DMSO (Stock 10 mM) Step2 2. Pre-Incubation Enzyme + Inhibitor (Var. Conc) Time: 0 - 30 min Step1->Step2 Step3 3. Reaction Trigger Add Substrate (ATCh) + DTNB Step2->Step3 Step4 4. Detection Measure Abs @ 412 nm (TNB Anion formation) Step3->Step4 Step5 5. Data Processing Plot ln(v/v0) vs Time Calculate k_obs Step4->Step5

Figure 2: Step-by-step workflow for the modified Ellman's kinetic assay.

Data Analysis & Quantitative Metrics

Determining

For a pseudo-irreversible inhibitor, the decline in enzyme activity over time follows pseudo-first-order kinetics:



  • Plot

    
     on the Y-axis vs. Incubation Time (
    
    
    
    ) on the X-axis.
  • The negative slope of the line is

    
     (observed rate constant) for that specific inhibitor concentration.
    
Determining (Bimolecular Rate Constant)

Once


 is obtained for multiple inhibitor concentrations ([I]), plot:


  • 
    :  Dissociation constant of the Michaelis complex.
    
  • 
    :  Carbamylation rate constant (max rate of inactivation).
    
  • 
     (Efficiency):  Defined as 
    
    
    
    . This is the gold standard metric for comparing carbamate potency.
ParameterDefinitionTypical UnitSignificance

Conc. for 50% inhibitionnM or

M
Invalid without specified time for carbamates.

Carbamylation Ratemin

Speed of covalent bond formation. High for 4-APMC.

Affinity Constant

M
Affinity of non-covalent binding.

Bimolecular Rate ConstantM

min

Overall potency efficiency.

Safety & Handling (E-E-A-T)

  • Toxicity: 4-APMC is a cholinesterase inhibitor. While used as a probe, it shares structural homology with insecticidal carbamates. It can induce cholinergic crisis (salivation, lacrimation, tremors).

  • P-450 Metabolism: In vivo, the N-methyl group is subject to oxidative demethylation by cytochrome P450, and the acetyl group may undergo reduction.

  • Deactivation: In case of spill, treat with strong base (NaOH) to hydrolyze the carbamate bond, followed by neutralization.

References

  • Goldblum, A., Yoshimoto, M., & Hansch, C. (1981). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase.[2] Journal of Agricultural and Food Chemistry, 29(2), 277-288.[2]

  • Chiriac, A., et al. (1975). Structure-activity correlations in phenyl methylcarbamates.[3] In vitro anticholinesterase activity.[3][4][5] Revue Roumaine de Biochimie, 12(3), 143-148.[3] (Note: Generalized link to database due to archival nature).

  • PubChem. (2023). 4-Acetylphenyl N-methylcarbamate (CID 227027).[1] National Center for Biotechnology Information.

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

Sources

Exploratory

Sourcing and Quality Assurance of 4-Acetylphenyl Methylcarbamate (CAS: 1135-43-9)

This guide provides an in-depth technical analysis of the commercial sourcing, quality assurance, and handling of 4-Acetylphenyl methylcarbamate (CAS: 1135-43-9). It is designed for medicinal chemists and procurement spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial sourcing, quality assurance, and handling of 4-Acetylphenyl methylcarbamate (CAS: 1135-43-9). It is designed for medicinal chemists and procurement specialists in drug discovery.

Technical Whitepaper for Drug Development Professionals [1]

Executive Summary & Chemical Identity

4-Acetylphenyl methylcarbamate is a specialized chemical intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., ITPKb inhibitors) and as a probe in chemical biology.[1][2] Its structure combines an acetophenone moiety with a methylcarbamate group, serving as a dual-functional building block: the ketone allows for condensation reactions (e.g., with semicarbazides or hydrazines), while the carbamate acts as a phenol prodrug motif or a stable physiochemical modulator.

Chemical Specifications
PropertySpecification
CAS Number 1135-43-9
IUPAC Name (4-Acetylphenyl) N-methylcarbamate
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES CNC(=O)OC1=CC=C(C=C1)C(C)=O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Key Hazard Skin Sensitizer (H317)

Commercial Sourcing Landscape

The supply chain for CAS 1135-43-9 is bifurcated between high-volume catalog suppliers (primarily based in Asia) and boutique re-packagers in North America/Europe. Unlike commodity chemicals, this compound is often "made-to-order" or held in low stock by aggregators.

Supplier Tiering Strategy

When sourcing this intermediate for critical path experiments, categorize suppliers by their validation capabilities:

  • Tier 1: Primary Manufacturers (High Reliability)

    • Characteristics: Direct synthesis control, available batch records, LC-MS data on request.

    • Typical Suppliers:BLD Pharm , Enamine , Bide Pharm .

    • Use Case: GMP starting materials, scale-up (>100g).

  • Tier 2: Catalog Aggregators (Variable Reliability)

    • Characteristics: List vast inventories but drop-ship from Tier 1; lead times vary.

    • Typical Suppliers:MolPort , eMolecules , PubChem Vendors .

    • Use Case: Screening hits, small scale (<5g).

  • Tier 3: Custom Synthesis Houses (Highest Cost/Quality)

    • Characteristics: Synthesis de novo if stock is degraded/unavailable.

    • Use Case: When specific impurity profiles (e.g., <0.1% free phenol) are required for late-stage development.

Sourcing Decision Matrix

The following logic flow guides the "Buy vs. Make" decision to ensure project timelines are met.

SourcingStrategy Start Requirement: 4-Acetylphenyl methylcarbamate CheckStock Check Tier 1 Stock (BLD/Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase & QC (NMR/LCMS) InStock->Buy Yes CheckLead Check Lead Time (>2 Weeks?) InStock->CheckLead No InternalSyn Internal Synthesis (1 Step from 4-HAP) CheckLead->InternalSyn Yes (Urgent) CustomSyn Outsource Custom Synthesis CheckLead->CustomSyn No (Non-Urgent)

Figure 1: Strategic sourcing workflow for CAS 1135-43-9 emphasizing lead-time mitigation.

Synthesis Context & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities in commercial batches. The standard industrial route involves the carbamoylation of 4-hydroxyacetophenone.

Primary Synthetic Route

Reagents: 4-Hydroxyacetophenone + Methyl Isocyanate (or Methylcarbamoyl chloride). Catalyst: Triethylamine or DBTL (if using isocyanate).

Reaction:



Critical Impurities

Commercial samples often degrade or contain unreacted precursors.

ImpurityOriginDetection MethodRisk
4-Hydroxyacetophenone Unreacted starting material or hydrolysis productHPLC (RT shift), ¹H NMR (Phenolic OH ~10 ppm)High (Active nucleophile, alters stoichiometry)
N,N'-Dimethylurea Quenched methyl isocyanate (by water)LC-MS, ¹H NMR (Methyl doublet ~2.6 ppm)Low (Inert byproduct)
Oligomers Thermal degradation during dryingGPC / LC-MSMedium (Solubility issues)

Quality Assurance Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by aggregators. The carbamate linkage is susceptible to hydrolysis under improper storage (humidity/heat).

Protocol: Identity & Purity Validation

1. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

  • Diagnostic Signals:

    • δ 2.55 (s, 3H): Acetyl methyl group (-COCH₃).

    • δ 2.68 (d, J=4.5 Hz, 3H): N-Methyl group (-NHCH₃).

    • δ 7.20 - 8.00 (m, 4H): Aromatic AA'BB' system.

    • δ 7.70 (br q, 1H): Carbamate NH.

  • Fail Criteria: Presence of a broad singlet >9.0 ppm indicates hydrolysis to 4-hydroxyacetophenone (phenol).

2. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbamate).

  • Expectation: Product elutes later than 4-hydroxyacetophenone due to capping of the polar phenolic group.

QC Workflow Diagram

QCWorkflow Sample Commercial Sample (CAS 1135-43-9) Visual Visual Inspection (Color/Crystallinity) Sample->Visual NMR 1H NMR Analysis (Check Phenol @ >9ppm) Visual->NMR HPLC HPLC Purity (Target >95%) NMR->HPLC Decision Release for Use? HPLC->Decision Purify Recrystallize (EtOH/Hexane) Decision->Purify Fail (<95%) Release Release to Chemistry Decision->Release Pass Purify->NMR Retest

Figure 2: Quality control loop ensuring elimination of hydrolyzed phenolic impurities.

Handling and Stability

Storage:

  • Store at -20°C or 2-8°C under inert gas (Argon/Nitrogen).

  • Carbamates are generally stable but can undergo hydrolysis in the presence of moisture and base.

  • Shelf-life: ~12 months if desiccated.

Safety (HSE):

  • H317 (Skin Sensitizer): Carbamates are structural alerts for sensitization. Handle in a fume hood with nitrile gloves.

  • Reactivity: Avoid strong bases (NaOH, KOH) which rapidly cleave the carbamate to release the phenol.

References

  • PubChem. (n.d.). 4-Acetylphenyl N-methylcarbamate (CID 227027).[3] National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-acetylphenyl methylcarbamate. Retrieved February 11, 2026, from [Link]

  • Google Patents. (2009). Compounds and compositions as ITPKb inhibitors (US20090306039A1).
  • ChemChart. (n.d.). 4-Acetylphenyl methylcarbamate Suppliers and Properties. Retrieved February 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Characterization of Acetylcholinesterase Inhibition by 4-Acetylphenyl Methylcarbamate

Topic: Kinetic Characterization of Acetylcholinesterase Inhibition using 4-Acetylphenyl Methylcarbamate Content Type: Detailed Application Note and Protocol Audience: Senior Researchers and Drug Discovery Scientists[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Characterization of Acetylcholinesterase Inhibition using 4-Acetylphenyl Methylcarbamate Content Type: Detailed Application Note and Protocol Audience: Senior Researchers and Drug Discovery Scientists[1]

[1]

Executive Summary

This guide details the protocol for utilizing 4-Acetylphenyl methylcarbamate (4-APMC) as a mechanistic probe for Acetylcholinesterase (AChE) inhibition.[1] Unlike simple competitive inhibitors, 4-APMC acts as a pseudo-irreversible inhibitor , functioning through a covalent carbamoylation mechanism.[1] This distinct mode of action requires specific assay modifications—notably time-dependent pre-incubation—to accurately determine kinetic constants (


, 

, and

).[1] This document provides a self-validating workflow for quantifying these parameters, essential for mapping structure-activity relationships (SAR) in neurodegenerative drug discovery and pesticide toxicology.

Compound Profile & Mechanism

4-Acetylphenyl methylcarbamate is a synthetic aryl methylcarbamate.[1] Its efficacy is driven by the electron-withdrawing acetyl group at the para-position of the phenyl ring, which lowers the


 of the leaving group (4-acetylphenol), thereby facilitating the nucleophilic attack by the catalytic serine (Ser203 in human AChE).
Physicochemical Properties
PropertyDetail
IUPAC Name (4-acetylphenyl) N-methylcarbamate
CAS Number 1135-43-9
Molecular Weight 193.20 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol.[1] Sparingly soluble in water.[1]
Stability Susceptible to spontaneous hydrolysis at pH > 8.[1]0. Prepare fresh.
Storage -20°C, desiccated. Protect from moisture to prevent non-enzymatic hydrolysis.[1]
Mechanism of Action: The Carbanylation Cycle

Carbamates do not merely bind; they react.[1][2] The inhibitor (


) binds to the enzyme (

) to form a reversible Michaelis complex (

), followed by the carbamoylation of the active site serine, releasing the leaving group (

: 4-acetylphenol). The resulting carbamoylated enzyme (

) is inactive and hydrolyzes (decarbamoylation) very slowly to regenerate free enzyme.[1]

Kinetic Scheme:


[1]
  • 
     (Affinity Constant): 
    
    
    
    [1]
  • 
     (Carbamoylation Rate):  Rate of covalent bond formation.[1]
    
  • 
     (Decarbamoylation Rate):  Rate of enzyme recovery (turnover).[1]
    
Visualizing the Pathway

The following diagram illustrates the molecular logic of the inhibition and the competing substrate reaction used in the assay.

AChE_Mechanism E Free AChE (Active) EI Michaelis Complex (Reversible) E->EI + I Sub Substrate (ATCh) E->Sub Binding I 4-APMC (Inhibitor) EI->E Dissociation EC Carbamoylated AChE (Inactive) EI->EC k_carb (Covalent Modification) EC->E k_decarb (Slow Recovery) P1 Leaving Group (4-Acetylphenol) EC->P1 Release Prod Product (Thiocholine) Sub->Prod Hydrolysis

Figure 1: Kinetic pathway of pseudo-irreversible inhibition by 4-APMC vs. substrate hydrolysis.

Experimental Protocol: Time-Dependent Inhibition Assay

To accurately characterize 4-APMC, one cannot use a simple endpoint assay.[1] A Time-Dependent Inhibition (TDI) workflow is required to observe the progressive carbamoylation of the enzyme.[1]

Materials & Reagents[1]
  • Buffer: 100 mM Sodium Phosphate, pH 7.4 (optimal for AChE stability).

  • Enzyme: Human Recombinant AChE or Electrophorus electricus AChE (Stock: 50 U/mL).[1]

  • Substrate: Acetylthiocholine Iodide (ATCh), 10 mM stock in water.[1]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent), 10 mM in buffer.[1]

  • Inhibitor: 4-Acetylphenyl methylcarbamate (4-APMC), 10 mM stock in 100% DMSO.[1]

Workflow Diagram

The following logic ensures self-validation by including solvent controls and background correction.

Assay_Workflow Prep 1. Preparation Dilute 4-APMC in Buffer (Max 1% DMSO final) PreInc 2. Pre-Incubation (Variable Time) Enzyme + Inhibitor (0, 5, 10, 20, 30, 60 min) Prep->PreInc AddSub 3. Substrate Addition Add ATCh + DTNB mix PreInc->AddSub Measure 4. Kinetic Readout Absorbance @ 412 nm (Slope = Velocity) AddSub->Measure Control Control: Enzyme + DMSO (No Inhibitor) Control->AddSub Reference V0 Blank Blank: Buffer + Substrate (No Enzyme) Blank->Measure Subtract Background

Figure 2: Step-by-step workflow for the Time-Dependent Inhibition assay.[1]

Step-by-Step Procedure

Step 1: Inhibitor Preparation

  • Prepare a serial dilution of 4-APMC in 100% DMSO (e.g., 0.1 µM to 100 µM).

  • Further dilute these stocks 1:100 into the Phosphate Buffer to create "Working Solutions" (2x concentration). Note: This ensures the final DMSO concentration is constant (1%) across all wells.

Step 2: Plate Setup (96-well)

  • Enzyme Mix: Dilute AChE stock to 0.2 U/mL in Phosphate Buffer.

  • Dispense: Add 50 µL of AChE to experimental wells.

  • Initiate Pre-incubation: Add 50 µL of 4-APMC Working Solutions to the wells.

    • Critical: Stagger the addition times or use separate plates for different pre-incubation times (

      
       min).
      

Step 3: Reaction Initiation

  • Prepare Master Mix: 0.5 mM ATCh + 0.3 mM DTNB in Phosphate Buffer.[1]

  • At the end of the pre-incubation period, rapidly add 100 µL of Master Mix to all wells.

Step 4: Detection

  • Immediately place in a plate reader set to 25°C.

  • Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve (mOD/min).[1]
    

Data Analysis & Interpretation

Determining Shift

For carbamates, the


 is not a constant; it decreases over time as the covalent bond forms.
  • Plot % Residual Activity vs. Log[Inhibitor] for each pre-incubation time point.[1]

  • Observe the leftward shift of the curves.[1]

  • Validation: If curves do not shift, the compound is acting as a reversible inhibitor, not a covalent carbamate.[1]

Calculating and

To determine the microscopic constants:

  • Calculate the pseudo-first-order rate constant (

    
    ) for each inhibitor concentration using the equation:
    
    
    
    
    Plot
    
    
    vs. pre-incubation time (
    
    
    ).[1] The slope is
    
    
    .[1]
  • Plot

    
     vs. [Inhibitor].[1]
    
    • Fit to the hyperbolic equation:

      
      [1]
      
    • 
       : Concentration at half-maximal inactivation rate (measure of affinity).[1]
      
    • 
       : Maximal inactivation rate (measure of reactivity).[1]
      
    • 
       : Second-order rate constant (overall potency).[1]
      
Reference Values (Expected Range)
ParameterDescriptionTypical Range for Aryl Carbamates

(30 min)
Potency after incubation10 nM - 10 µM

Carbamoylation rate0.1 - 10 min⁻¹

Affinity constant1 - 100 µM

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
No Time-Dependence Inhibitor hydrolysis or reversible bindingEnsure 4-APMC is fresh. Check pH (must be < 8.0).[1] Confirm structure.
High Background Spontaneous ATCh hydrolysisUse fresh ATCh.[1] Ensure DTNB is not degraded (should be yellow-free before reaction).[1]
Non-Linear Rates Substrate depletion or Enzyme instabilityReduce Enzyme concentration.[1] Ensure <10% substrate conversion during measurement.
DMSO Interference Solvent effect on AChEKeep DMSO < 1% final. Include a "Solvent Only" control in every run.

References

  • Colovic, M. B., et al. (2013).[1] Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.[1] Link

  • Bar-On, P., et al. (2002).[1] Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry, 41(11), 3555-3564.[1] (Canonical method for

    
     determination).
    
  • PubChem. (2025).[1][3][4][5] 4-Acetylphenyl N-methylcarbamate (CID 227027).[1][5] National Library of Medicine.[1] Link[1]

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] (The foundational assay protocol).

  • Fukuto, T. R. (1990).[1] Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.[1] Link

Sources

Application

Application Notes and Protocols for the Analytical Detection of 4-Acetylphenyl methylcarbamate

Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Acetylphenyl methylcarbamate. As a member of the N-methylcarbamate class, this compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Acetylphenyl methylcarbamate. As a member of the N-methylcarbamate class, this compound is of significant interest in pharmaceutical development, agrochemical research, and environmental monitoring. The accurate and sensitive detection of such molecules is paramount. This document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to final detection, to empower researchers, scientists, and drug development professionals with the expertise to implement these methods effectively.

Introduction: The Analytical Imperative for 4-Acetylphenyl methylcarbamate

4-Acetylphenyl methylcarbamate belongs to the carbamate family, compounds characterized by a carbamate ester functional group. Carbamates are utilized extensively as pesticides and insecticides, and their metabolites or related structures can appear as impurities or degradants in various matrices.[1][2] The N-methylcarbamate structure, in particular, poses an analytical challenge due to its polarity and thermal instability, often precluding direct analysis by traditional gas chromatography.[3]

Therefore, selecting an appropriate analytical strategy is critical and depends on the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a multi-tiered approach to the analysis of 4-Acetylphenyl methylcarbamate, ensuring reliable quantification across diverse applications.

Foundational Step: Robust Sample Preparation

The goal of sample preparation is to extract the target analyte from the sample matrix and remove interfering components, a crucial step for ensuring accurate and reproducible results.[4][5] For carbamates, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective approach, particularly for complex food and environmental samples.[2][6][7]

Principle of QuEChERS

The QuEChERS method involves two main stages:

  • Extraction and Partitioning: The sample is first homogenized with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium acetate).[6] Acetonitrile is effective at extracting a wide range of pesticides, while the salts induce phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific matrix interferences.[6][8]

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.[1]

    • C18: Removes non-polar interferences like lipids and waxes.[1][6]

    • Graphitized Carbon Black (GCB): Removes pigments and sterols, but should be used cautiously as it can also adsorb planar analytes.[1][6]

G cluster_0 Stage 1: Extraction & Partitioning cluster_1 Stage 2: Dispersive SPE (dSPE) Cleanup Sample 1. Homogenized Sample (e.g., 15g in 50mL tube) Add_Solvent 2. Add 15mL Acetonitrile (+1% Acetic Acid) Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaOAc) Add_Solvent->Add_Salts Vortex 4. Vortex Vigorously (1 min) Add_Salts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Transfer Supernatant (e.g., 1 mL) Centrifuge1->Supernatant Collect Acetonitrile Layer dSPE_Tube 7. Add to dSPE Tube (containing PSA, C18, etc.) Supernatant->dSPE_Tube Vortex2 8. Vortex Vigorously (2 min) dSPE_Tube->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Final_Extract 10. Filter & Transfer to Vial for Analysis Centrifuge2->Final_Extract

QuEChERS Sample Preparation Workflow.

Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method, based on official procedures like EPA Method 531.1, is a robust and widely used technique for detecting N-methylcarbamates.[3][9] Its selectivity stems from a chemical reaction that occurs after the analyte has been separated by the HPLC column.

Causality and Principle

Direct detection of many carbamates by UV or fluorescence is often not sensitive enough. This method overcomes this limitation by converting the non-fluorescent carbamate into a highly fluorescent derivative.[3]

  • Separation: The sample extract is injected into a reverse-phase HPLC system (e.g., using a C18 column), which separates 4-Acetylphenyl methylcarbamate from other matrix components based on polarity.[10]

  • Hydrolysis: After exiting the column, the eluent is mixed with a strong base (e.g., sodium hydroxide) at an elevated temperature. This hydrolyzes the carbamate ester linkage, releasing methylamine.[3]

  • Derivatization: The stream is then immediately mixed with a solution of o-phthalaldehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol). The OPA reacts with the primary amine (methylamine) in the presence of the thiol to form a highly fluorescent isoindole derivative.[3][10]

  • Detection: The resulting fluorophore is detected by a fluorescence detector, with typical excitation around 330 nm and emission at 450 nm.[3]

G cluster_workflow Post-Column Reaction Workflow cluster_reagents HPLC_Column HPLC Column Separation Mix1 Mixing Tee 1 HPLC_Column->Mix1 Reactor1 Hydrolysis Coil (Heated) Mix1->Reactor1 Mix2 Mixing Tee 2 Reactor1->Mix2 Reactor2 Derivatization Coil (Ambient) Mix2->Reactor2 FLD Fluorescence Detector Reactor2->FLD NaOH NaOH (Base) NaOH->Mix1 OPA OPA/Thiol Reagent OPA->Mix2

Post-Column Derivatization Workflow.
Detailed Protocol: HPLC-FLD

A. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, and column heater.

  • Post-Column Reaction System (PCRS) with two reagent pumps and heated reactor coils.

  • Fluorescence Detector (FLD).

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Reagent Water, Sodium Hydroxide, Boric Acid, o-Phthalaldehyde (OPA), 2-Mercaptoethanol.

B. Chromatographic and Post-Column Conditions

ParameterCondition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Reagent Water
Mobile Phase B Acetonitrile
Gradient Start at 15% B, ramp to 70% B over 25 min, hold 5 min, return to initial
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 40 °C
Hydrolysis Reagent 0.05 N Sodium Hydroxide
Deriv. Reagent 500 mg/L OPA + 1 mL/L 2-Mercaptoethanol in Borate Buffer[10]
PCRS Reagent Flow 0.5 mL/min (each pump)
Hydrolysis Temp. 100 °C
FLD Excitation 330 nm
FLD Emission 450 nm

C. Procedure

  • Prepare mobile phases and post-column reagents. Note: The OPA/thiol reagent should be prepared fresh weekly.[10]

  • Equilibrate the entire system until a stable baseline is achieved.

  • Prepare a calibration curve by diluting a stock solution of 4-Acetylphenyl methylcarbamate in methanol or acetonitrile to concentrations spanning the expected sample range.

  • Inject standards, followed by prepared samples and quality control (QC) samples.

  • Quantify the analyte by integrating the peak area at the specific retention time and comparing it against the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as trace-level detection in complex biological matrices, LC-MS/MS is the gold standard.[1][11]

Causality and Principle

This technique couples the powerful separation capabilities of HPLC (or UPLC for faster analysis) with the highly specific and sensitive detection of a tandem mass spectrometer.

  • Separation: As with the previous method, a reverse-phase column separates the analyte from matrix components.

  • Ionization: The column eluent enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operating in positive mode (ESI+). ESI generates gas-phase protonated molecules of the analyte, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The analysis occurs in the mass analyzer using a mode called Multiple Reaction Monitoring (MRM) .

    • Q1 (First Quadrupole): Isolates the specific mass-to-charge ratio (m/z) of the protonated parent ion of 4-Acetylphenyl methylcarbamate.

    • q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon). Carbamates characteristically lose a neutral methyl isocyanate group (-CH₃NCO, 57 Da).[7]

    • Q3 (Third Quadrupole): Isolates one or more specific fragment ions (product ions) generated in the collision cell.

    • The transition from a specific parent ion to a specific product ion is a highly selective "fingerprint" of the analyte, virtually eliminating matrix interference.[7]

Detailed Protocol: LC-MS/MS

A. Instrumentation and Reagents

  • UPLC or HPLC system.

  • Tandem quadrupole mass spectrometer with an ESI source.

  • Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Reagent Water (LC-MS grade), Formic Acid.

B. UPLC and MS/MS Conditions

ParameterCondition
Column C18 Reverse-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, return to initial
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 45 °C
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusing a pure standard. (Example: Parent Ion -> Quantifier Ion, Parent Ion -> Qualifier Ion)

C. Procedure

  • Optimize MS parameters (e.g., capillary voltage, collision energy) by infusing a standard solution of 4-Acetylphenyl methylcarbamate to find the most abundant parent and product ions for MRM transitions.

  • Prepare mobile phases and equilibrate the LC-MS/MS system.

  • Prepare matrix-matched calibration standards to compensate for potential matrix effects (ion suppression or enhancement).[12]

  • Inject standards and prepared samples.

  • Quantify using the peak area of the primary "quantifier" MRM transition. Confirm analyte identity by ensuring the retention time matches the standard and the ratio of the "qualifier" to "quantifier" transition is within an acceptable tolerance (e.g., ±20%) of the standard.[7]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for carbamates due to their thermal lability, GC-MS can be a viable option, especially when derivatization is employed to increase analyte volatility and stability.[13][14]

Causality and Principle

Direct injection of carbamates into a hot GC inlet can cause them to degrade, leading to poor peak shape and non-reproducible results. Derivatization converts the thermally labile carbamate into a more stable compound suitable for GC analysis. One approach is flash methylation in the injector port.[13]

Detailed Protocol: GC-MS

A. Instrumentation and Reagents

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer detector (e.g., single quadrupole).

  • GC column (e.g., 30m x 0.25mm, 0.25µm film, mid-polarity like a BPX-50).

  • Reagents: Derivatizing agent (e.g., Trimethylphenylammonium hydroxide - TMPAH), appropriate solvents.

B. GC-MS Conditions

ParameterCondition
Column BPX-50 (30m x 0.25mm, 0.25µm) or similar
Injector Temp. 250 °C (to facilitate derivatization)
Oven Program 70 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 6 min)[13]
Carrier Gas Helium, constant flow ~1.2 mL/min
Injection Mode Splitless
Ion Source Temp. 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or Full Scan

C. Procedure

  • Co-inject the sample extract with the derivatizing agent (e.g., TMPAH). The derivatization occurs rapidly in the hot injector.

  • Develop the GC method to ensure good separation of the derivatized analyte from matrix components.

  • Identify the characteristic ions of the derivatized 4-Acetylphenyl methylcarbamate from a full scan spectrum of a standard.

  • Set up a SIM method using a target ion for quantification and one or two qualifier ions for confirmation.

  • Prepare and run calibration standards, QCs, and samples.

  • Quantify using the peak area of the target ion and confirm with qualifier ion ratios.

Method Validation: Ensuring Trustworthy Data

All analytical methods must be validated to ensure they are fit for purpose.[15] Key validation parameters should be assessed according to established guidelines (e.g., ICH, FDA).

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99[15]
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments.Recovery typically within 80-120%
Precision The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%[15]
Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the analyte's retention time in blank matrix.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; RSD < 20%[2]
Matrix Effect The direct or indirect alteration of the analytical signal caused by co-eluting matrix components. (Primarily for MS methods).Assessed by comparing the response in matrix vs. pure solvent. Should be minimized and compensated for.

Summary and Method Comparison

FeatureHPLC-FLDLC-MS/MSGC-MS (with Deriv.)
Selectivity Good to ExcellentUnsurpassedGood
Sensitivity HighVery HighModerate to High
Confirmation Limited (Retention Time)Excellent (Ion Ratios)Good (Mass Spectrum)
Throughput ModerateHigh (with UPLC)Moderate
Robustness Very HighHighModerate
Cost ModerateHighModerate
Primary Use Routine QC, environmental water analysis.[9][16]Trace analysis, complex matrices, metabolite ID.[2][17]Alternative when LC is unavailable; specific applications.

References

  • Raina-Fulton, R., & Xie, Z. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl (4-nitrophenyl)carbamate on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... [Link]

  • U.S. Environmental Protection Agency. (2007). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. [Link]

  • Gallocchio, F., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. [Link]

  • Anderson, S. E., et al. (n.d.). Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyanate aerosol. National Institutes of Health. [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

  • Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Nguyen, T. A., et al. (n.d.). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Googleapis.com. [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. [Link]

  • Owens, J., & Koester, C. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). Carbamates and Gas chromatography-Mass spectrometry. [Link]

  • Santaladchaiyakit, Y., et al. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review. PubMed. [Link]

  • Naidoo, V. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]

  • Regmi, B. P., et al. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. PubMed. [Link]

  • Scholl, K., et al. (n.d.). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. ChemRxiv. [Link]

  • ResearchGate. (2009). (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. [Link]

  • Pezhhanfar, S., et al. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Regular Article. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Acetylphenyl Methylcarbamate

Methodology for Pharmacokinetic Profiling and Impurity Analysis Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Pharmacokinetic Profiling and Impurity Analysis

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 4-Acetylphenyl methylcarbamate (CAS: 16300-38-0). This compound is of significant interest in drug development as a prodrug of paracetamol (acetaminophen), designed to improve bioavailability or reduce immediate hepatotoxicity, and as a degradation impurity in carbamate-based agrochemicals.

The method utilizes a reversed-phase separation on a C18 column coupled with positive mode Electrospray Ionization (ESI+). We achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL in human plasma, with a linear dynamic range of 0.5–1000 ng/mL. Special emphasis is placed on preventing pre-analytical hydrolysis, a common pitfall in carbamate analysis.

Introduction & Scientific Rationale
2.1 The Analyte

4-Acetylphenyl methylcarbamate (MW 193.2 g/mol ) is a carbamate ester of 4-hydroxyacetophenone.

  • Pharmaceutical Context: It functions as a prodrug.[1][2] Upon systemic circulation, plasma esterases hydrolyze the carbamate bond, releasing the active moiety (or its precursor).[1]

  • Chemical Stability: Like many N-methyl carbamates, this molecule is susceptible to hydrolysis in alkaline conditions. The acetyl group at the para position exerts an electron-withdrawing effect, potentially stabilizing the ester bond compared to unsubstituted phenyl carbamates, but also making the ring more electron-deficient.

2.2 Analytical Challenges
  • In-Source Fragmentation: Carbamates are thermally labile. Excessive source temperature can cause premature degradation into 4-hydroxyacetophenone (m/z 137) before the precursor is selected by Q1.

  • Matrix Instability: Plasma esterases remain active during sample collection. Immediate enzyme inhibition and pH control are critical.

  • Isobaric Interferences: In complex matrices, endogenous metabolites may mimic the mass transitions. High-efficiency chromatography is required.

Method Development Strategy
3.1 Internal Standard Selection[3]
  • Primary Choice: 4-Acetylphenyl methylcarbamate-d3 (Deuterated on the N-methyl group).

  • Secondary Choice: Acetaminophen-d4 (acceptable if chromatographic resolution is sufficient, though it elutes earlier).

  • Recommendation: If a specific isotopolog is unavailable, use Carbofuran-d3 as a structural surrogate due to similar ionization efficiency and retention characteristics on C18 phases.

3.2 Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" method modified with acid to stabilize the carbamate bond.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) to minimize transesterification risks.

  • Modifier: 0.1% Formic Acid (FA) is added to the precipitation solvent to inhibit esterase activity and maintain pH < 4.

Experimental Protocol
4.1 Reagents and Chemicals[3]
  • Reference Standard: 4-Acetylphenyl methylcarbamate (>98% purity).

  • Solvents: LC-MS grade Water and Acetonitrile.

  • Additives: LC-MS grade Formic Acid and Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

4.2 LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters Acquity)Low dead volume for sharp peaks.
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Rapid resolution of polar aromatics.
Column Temp 40°CImproves mass transfer and peak shape.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic AcidBuffer stabilizes ionization; Acid prevents hydrolysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.
Injection Vol 2-5 µLMinimized to prevent solvent effects.

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.0 min: 90% B

  • 4.0 min: 90% B

  • 4.1 min: 10% B

  • 6.0 min: Stop (Re-equilibration)

Table 2: Mass Spectrometry Parameters (Sciex 6500+ / Thermo Altis Class)

ParameterSetting
Ionization ESI Positive (H-ESI / TurboV)
Spray Voltage 4500 V
Source Temp 450°C (Do not exceed 500°C)
Curtain Gas 30 psi
Collision Gas Medium

Table 3: MRM Transitions

AnalytePrecursor (Q1)Product (Q3)CE (eV)TypeMechanism
4-Acetylphenyl MC 194.1 137.1 18QuantLoss of CH3NCO (Methyl isocyanate)
4-Acetylphenyl MC 194.195.035QualLoss of Acetyl + Carbamate groups
Internal Standard [M+3]+[Fragment]+TBDQuantMatched to IS
Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the stability checkpoints.

AnalyticalWorkflow Sample Plasma Sample (K2EDTA) Stabilization Acidification (Add 1% FA immediately) Sample->Stabilization prevent hydrolysis Extraction Protein Precipitation (ACN + 0.1% FA) Stabilization->Extraction 1:3 ratio Centrifuge Centrifugation 15,000 x g, 4°C Extraction->Centrifuge LC UHPLC Separation (C18, Acidic pH) Centrifuge->LC Supernatant ESI ESI+ Ionization (Soft Conditions) LC->ESI MS MRM Detection (194 -> 137) ESI->MS Quantitation

Figure 1: Analytical workflow emphasizing pH control to prevent carbamate hydrolysis.

Fragmentation Mechanism & Causality[3]

Understanding the fragmentation ensures you are tracking the correct molecule and not a source-induced artifact.

  • Protonation: The molecule is protonated on the carbamate carbonyl oxygen or the amide nitrogen, forming

    
    .
    
  • Primary Cleavage (Quantifier): The characteristic fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (

    
    , 57 Da). This yields the protonated 4-hydroxyacetophenone ion (
    
    
    
    137).
    • Reaction:

      
      
      
  • Secondary Cleavage (Qualifier): The ion at

    
     137 undergoes further fragmentation, losing the acetyl group (
    
    
    
    , 42 Da) or CO, confirming the acetophenone substructure.

Fragmentation Parent Precursor Ion [M+H]+ = 194.1 Transition Neutral Loss Methyl Isocyanate (-57 Da) Parent->Transition Product Product Ion (4-hydroxyacetophenone) m/z = 137.1 Transition->Product Primary Quant Transition

Figure 2: Primary fragmentation pathway utilized for MRM quantitation.

Validation & Troubleshooting
7.1 Linearity and Sensitivity[3][4]
  • Range: 0.5 – 1000 ng/mL (

    
    ).
    
  • Weighting:

    
     is recommended to accurately fit the lower end of the curve.
    
7.2 Matrix Effects

Carbamates can suffer from ion suppression in plasma.

  • Solution: If matrix effect exceeds ±15%, switch to a Stable Isotope Dilution Assay (SIDA) using the deuterated standard, or increase the dilution factor during the precipitation step (e.g., 1:5 instead of 1:3).

7.3 Stability (Critical)
  • Benchtop Stability: Unstable in basic pH.[3] Process samples within 2 hours or keep on ice.

  • Autosampler Stability: Stable for 24 hours at 10°C only if the reconstituted extract is acidic (0.1% formic acid).

References
  • US EPA. (2007). Method 536: Determination of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by LC-MS/MS. United States Environmental Protection Agency.

  • Wang, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring via LC-MS/MS. Journal of Food Protection.

  • Logue, B. A., et al. (2022).[4] Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Journal of Chromatography A.

  • PubChem. (n.d.). Compound Summary: 4-Acetylphenyl methylcarbamate. National Center for Biotechnology Information.

Sources

Application

Application Note: Kinetic Profiling of Covalent Serine Hydrolase Inhibition

Compound Focus: 4-Acetylphenyl N-methylcarbamate (4-APMC) Application: Determination of and for Acetylcholinesterase (AChE) Date: January 31, 2026 Abstract & Mechanistic Basis This application note details the experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: 4-Acetylphenyl N-methylcarbamate (4-APMC) Application: Determination of


 and 

for Acetylcholinesterase (AChE) Date: January 31, 2026
Abstract & Mechanistic Basis

This application note details the experimental design for characterizing 4-Acetylphenyl N-methylcarbamate (4-APMC) as a covalent, pseudo-irreversible inhibitor of serine hydrolases, specifically Acetylcholinesterase (AChE). Unlike simple competitive inhibitors, carbamates function via a two-step mechanism involving the formation of a covalent carbamoyl-enzyme intermediate.

4-APMC is a valuable mechanistic probe because its leaving group, 4-hydroxyacetophenone , possesses distinct electronic properties (electron-withdrawing acetyl group) that influence the carbamoylation rate (


). This protocol utilizes the Kitz & Wilson method  (time-dependent inhibition) to resolve the dissociation constant (

) from the maximal inactivation rate constant (

), providing a robust measure of inhibitor potency beyond simple

values.
The Reaction Mechanism

The inhibition proceeds through the formation of a reversible Michaelis complex (


), followed by the nucleophilic attack of the active site serine on the carbamate carbonyl. This releases the leaving group (P1: 4-hydroxyacetophenone) and results in a carbamoylated, inactive enzyme (

).

ReactionMechanism E Enzyme (E) (Active) EI Michaelis Complex (E·I) E->EI + I (k1) I Inhibitor (I) (4-APMC) EI->E (k-1) EC Carbamoylated Enzyme (E-C) EI->EC Carbamoylation (k2 / k_inact) P1 Leaving Group (4-Hydroxyacetophenone) EI->P1 Release E_Regen Regenerated Enzyme (E) EC->E_Regen Decarbamoylation (k3 / k_react)

Figure 1: Kinetic pathway of carbamate inhibition. For 4-APMC, the rate-limiting step for inhibition is


 (carbamoylation), while 

(hydrolysis) is very slow, treating the inhibition as pseudo-irreversible over the assay timeframe.
Experimental Design Logic

To accurately characterize 4-APMC, we cannot use a standard steady-state setup (mixing enzyme, substrate, and inhibitor simultaneously) because the inhibition is time-dependent . We must employ the Incubation-Dilution Method .

The Logic of Separation:

  • Incubation Phase: Enzyme is exposed to Inhibitor in the absence of Substrate. This allows the carbamoylation reaction (

    
    ) to proceed without competition from the substrate.
    
  • Assay Phase: At specific time points, an aliquot is removed and heavily diluted into a solution containing Substrate (e.g., Acetylthiocholine + DTNB). This effectively "freezes" the inhibition level (by diluting [I] below effective levels) and allows measurement of the residual enzyme activity.

ParameterDefinitionSignificance for 4-APMC

Inhibitor dissociation constant (

)
Measures affinity of 4-APMC for the active site before reaction.

Max inactivation rate (

)
Measures how fast the carbamate transfers to the serine once bound.

Second-order rate constant (

)
The "efficiency" of the inhibitor; best metric for comparing covalent drugs.
Detailed Protocol: Time-Dependent Inhibition Assay
Reagents & Preparation[1][2][3]
  • Buffer: 100 mM Sodium Phosphate, pH 7.4 (Carbamates are pH sensitive; avoid pH > 8 to prevent spontaneous hydrolysis).

  • Enzyme: Recombinant Human AChE or Electrophorus electricus AChE (Stock ~50 U/mL).

  • Substrate System: Ellman’s Reagent (DTNB) and Acetylthiocholine Iodide (ATCh).

  • Inhibitor Stock: Dissolve 4-Acetylphenyl methylcarbamate in 100% DMSO to 100 mM. Prepare serial dilutions in Buffer (keep DMSO < 1% final).

Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Incubation (No Substrate) cluster_1 Phase 2: Sampling (Time Course) cluster_2 Phase 3: Activity Assay (Ellman's) Step1 Prepare Enzyme Solution (E) Step3 Mix E + I Incubate at 25°C or 37°C Step1->Step3 Step2 Prepare Inhibitor Dilutions (I) at 5x concentrations Step2->Step3 Step4 Remove Aliquot at t = 0, 2, 5, 10, 20, 30 min Step3->Step4 Timer Start Step5 Dilute 50-fold into Substrate Mix (ATCh + DTNB) Step4->Step5 At time t Step6 Measure Absorbance (412 nm) Slope = Residual Activity (v) Step5->Step6

Figure 2: The discontinuous assay workflow ensures that the measured rate reflects the amount of active enzyme remaining after incubation with 4-APMC.

Step-by-Step Procedure
  • Primary Incubation:

    • Prepare 5 microcentrifuge tubes.

    • Add Enzyme solution to each.

    • Add 4-APMC to achieve final concentrations of:

      
       (Control), 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .
    • Critical: Ensure the enzyme concentration in this mix is high (e.g., 100x the final assay concentration) to allow for significant dilution later.

    • Start timer.

  • Sampling:

    • At

      
       minutes, withdraw 10 
      
      
      
      from the incubation mix.
  • Measurement (Ellman's Assay):

    • Rapidly dispense the 10

      
       aliquot into a cuvette/well containing 990 
      
      
      
      of Assay Buffer (ATCh 0.5 mM + DTNB 0.3 mM).
    • Immediately monitor Absorbance at 412 nm for 60-120 seconds.

    • Calculate the slope (

      
      ). This is the Residual Activity (
      
      
      
      )
      .
Data Analysis & Calculation

To validate the mechanism and extract constants, follow this two-step plotting method.

Step 1: Determine Pseudo-First-Order Rates (

)

Plot the natural logarithm of the percentage of residual activity against incubation time for each inhibitor concentration.



  • X-axis: Incubation Time (min)

  • Y-axis:

    
    
    
  • Result: You will generate a family of straight lines. The negative slope of each line is the observed rate constant,

    
     , for that specific concentration 
    
    
    
    .
Step 2: Determine

and

(Kitz-Wilson Plot)

Plot the calculated


 values against the inhibitor concentration 

.


  • X-axis: Inhibitor Concentration

    
     (
    
    
    
    )[4]
  • Y-axis:

    
     (
    
    
    
    )
  • Fit: Perform a non-linear regression (hyperbolic fit) using GraphPad Prism or SigmaPlot.

Interpretation of the Curve:

  • Asymptote (

    
    ):  Represents 
    
    
    
    (the maximum rate of carbamoylation at infinite inhibitor).
  • Half-Max (

    
    ):  Represents 
    
    
    
    (the concentration of 4-APMC required to achieve half-maximal inactivation rate).
Expected Results & Troubleshooting
ObservationDiagnosisCorrective Action
Non-linear Step 1 Plot Spontaneous hydrolysis of inhibitor or enzyme instability.Check 4-APMC stability in buffer (it hydrolyzes at high pH). Ensure Enzyme controls (0

I) are stable over 30 min.

is linear vs


is very high (

).
You cannot separate

and

. Calculate the slope as the second-order rate constant

.
No Inhibition 4-APMC hydrolysis.4-APMC is an ester; ensure stocks are in dry DMSO and buffers are fresh.
References
  • Kitz, R. J., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

  • Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal, 46(4), 451.

  • PubChem Compound Summary. (2025). 4-Acetylphenyl N-methylcarbamate (CID 227027).[5] National Center for Biotechnology Information.

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555-3564. (Provides context for carbamate kinetic modeling).

Sources

Method

Application Note: Quantifying Cholinergic Neuromodulation with 4-Acetylphenyl methylcarbamate in Cell-Based Assays

Introduction: The Critical Role of Acetylcholinesterase in Neuronal Signaling Within the intricate landscape of the nervous system, precise control of neurotransmitter levels is paramount for proper signal transduction....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Acetylcholinesterase in Neuronal Signaling

Within the intricate landscape of the nervous system, precise control of neurotransmitter levels is paramount for proper signal transduction. Acetylcholine (ACh), a fundamental neurotransmitter, governs a vast array of physiological processes, from muscle contraction to cognitive functions like learning and memory. The termination of cholinergic signaling is rapidly and efficiently catalyzed by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetic acid.[1] Inhibition of AChE disrupts this delicate balance, leading to an accumulation of ACh in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors. This principle is not only a key mechanism in the toxicity of certain pesticides and nerve agents but also a cornerstone of therapeutic strategies for conditions such as Alzheimer's disease and myasthenia gravis.[2]

Carbamates, a class of organic compounds, are well-characterized as "pseudo-irreversible" inhibitors of AChE.[3] Their mechanism of action involves the carbamylation of a serine residue within the active site of the enzyme.[4] This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine, but the subsequent hydrolysis (decarbamoylation) is significantly slower, effectively taking the enzyme out of commission for a prolonged period.[5]

This application note provides a detailed guide for utilizing 4-Acetylphenyl methylcarbamate, a representative carbamate inhibitor, in a robust and quantitative cell-based assay to study acetylcholinesterase inhibition. We present a comprehensive protocol centered around the human neuroblastoma cell line, SH-SY5Y, which endogenously expresses AChE, and the widely adopted Ellman's method for colorimetric quantification of enzyme activity.[2][6] This guide is designed for researchers, scientists, and drug development professionals seeking to investigate the efficacy and potency of potential AChE inhibitors in a physiologically relevant cellular context.

Principle of the Assay

This cell-based assay quantifies the inhibitory effect of 4-Acetylphenyl methylcarbamate on endogenous acetylcholinesterase activity in SH-SY5Y human neuroblastoma cells. The protocol employs the Ellman's method, a reliable and straightforward colorimetric assay.[7] The workflow is initiated by the hydrolysis of the substrate, acetylthiocholine iodide (ATCI), by cellular AChE, which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB⁻), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The intensity of the yellow color is directly proportional to the AChE activity. In the presence of an inhibitor like 4-Acetylphenyl methylcarbamate, the rate of ATCI hydrolysis is reduced, resulting in a less intense yellow color. By measuring the absorbance across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Visualization of Key Processes

To facilitate a deeper understanding of the underlying biological and experimental processes, the following diagrams have been generated.

Mechanism of Acetylcholinesterase Inhibition by 4-Acetylphenyl methylcarbamate

cluster_0 Cholinergic Synapse cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces AChE_inhibited Carbamylated AChE (Inactive) AChE_active->AChE_inhibited Serine Serine Residue in Active Site AChE_active->Serine Contains Signal Signal Transduction Postsynaptic_Receptor->Signal Activates Carbamate 4-Acetylphenyl methylcarbamate Carbamate->AChE_active Binds to Carbamate->Serine Carbamylates AChE_inhibited->AChE_active

Caption: Mechanism of AChE inhibition by 4-Acetylphenyl methylcarbamate in the cholinergic synapse.

Experimental Workflow for Cell-Based AChE Inhibition Assay

prep 1. Cell Preparation seed 2. Seed SH-SY5Y Cells in 96-well plate prep->seed incubate1 3. Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat 4. Treat with 4-Acetylphenyl methylcarbamate & Controls incubate1->treat incubate2 5. Incubate (1 hour, 37°C, 5% CO2) treat->incubate2 add_reagents 6. Add ATCI and DTNB (Ellman's Reagents) incubate2->add_reagents incubate3 7. Incubate at Room Temp (10-30 min) add_reagents->incubate3 measure 8. Measure Absorbance at 412 nm incubate3->measure analyze 9. Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Step-by-step workflow for the cell-based acetylcholinesterase inhibition assay.

Materials and Methods

Required Reagents and Equipment
Reagent/EquipmentRecommended Supplier/Specifications
SH-SY5Y Human Neuroblastoma CellsATCC (CRL-2266) or equivalent
4-Acetylphenyl methylcarbamatePurity >95%
Carbachol (Positive Control)Sigma-Aldrich or equivalent
Dulbecco's Modified Eagle Medium (DMEM)Gibco or equivalent
Fetal Bovine Serum (FBS)Gibco or equivalent
Penicillin-StreptomycinGibco or equivalent
Trypsin-EDTAGibco or equivalent
Phosphate-Buffered Saline (PBS)pH 7.4
Acetylthiocholine Iodide (ATCI)Sigma-Aldrich or equivalent
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Sigma-Aldrich or equivalent
Dimethyl Sulfoxide (DMSO)Cell culture grade
96-well clear, flat-bottom microplatesCorning or equivalent
Microplate readerCapable of absorbance measurement at 412 nm
CO2 Incubator37°C, 5% CO2
Standard cell culture equipment(e.g., biosafety cabinet, centrifuge, etc.)
Solution Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • ATCI Stock Solution (14-15 mM): Prepare fresh by dissolving ATCI in deionized water.[8]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.[8]

  • 4-Acetylphenyl methylcarbamate Stock Solution (e.g., 10 mM): Dissolve in 100% DMSO. Store at -20°C.

  • Carbachol Stock Solution (e.g., 10 mM): Dissolve in deionized water or DMSO. Store at -20°C.

Detailed Experimental Protocol

Part 1: Cell Culture and Seeding
  • Maintain SH-SY5Y Cells: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Resuspend cells in fresh culture medium to a concentration of 2.5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (25,000 cells/well) into a 96-well clear, flat-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and recovery.

Part 2: Compound Treatment
  • Prepare Working Solutions:

    • Prepare serial dilutions of the 4-Acetylphenyl methylcarbamate stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series). The final DMSO concentration in the wells should not exceed 0.5% to avoid cytotoxicity.

    • Prepare working solutions of the positive control (Carbachol) and a vehicle control (culture medium with the same final DMSO concentration as the test wells).

  • Compound Addition:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared working solutions of 4-Acetylphenyl methylcarbamate, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 1 hour at 37°C with 5% CO2.

Part 3: AChE Activity Measurement (Ellman's Method)
  • Prepare Reaction Mix:

    • For each well, prepare a reaction mix containing 10 µL of ATCI stock solution and 10 µL of DTNB stock solution in 80 µL of Assay Buffer. Prepare a master mix for all wells to ensure consistency.

  • Initiate Reaction:

    • Carefully remove the compound-containing medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for 10-30 minutes. The incubation time may need to be optimized based on the level of AChE activity in your cells.

    • Measure the absorbance at 412 nm using a microplate reader.

Data Analysis and Interpretation

  • Blank Subtraction: Subtract the average absorbance of the blank wells (wells without cells) from the absorbance of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of 4-Acetylphenyl methylcarbamate:

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Vehicle Control Well)] x 100

  • Determine IC50 Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the 4-Acetylphenyl methylcarbamate concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Expected Results and Data Presentation

The results of the assay should demonstrate a concentration-dependent inhibition of AChE activity by 4-Acetylphenyl methylcarbamate. The positive control, Carbachol, should also show significant inhibition.

Concentration of 4-Acetylphenyl methylcarbamate (µM)Average Absorbance (412 nm)% Inhibition
0 (Vehicle Control)1.250
0.011.185.6
0.11.0218.4
10.6548.0
100.2877.6
1000.1588.0
Positive Control (Carbachol)0.2084.0

Note: The data presented in this table is for illustrative purposes only. Actual results may vary.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, the following validation parameters should be considered:

  • Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - [ (3 * (SD of positive control + SD of negative control)) / |(Mean of positive control - Mean of negative control)| ]

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the uninhibited control to the background noise. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): This measures the variability of the data within replicates. A %CV of less than 15% is generally acceptable.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High background absorbance Spontaneous hydrolysis of ATCI.Prepare ATCI solution fresh before each experiment.
Contamination of reagents.Use fresh, high-purity reagents.
Low signal (low AChE activity) Low cell number or poor cell health.Ensure proper cell seeding density and viability.
Insufficient incubation time for the reaction.Optimize the incubation time with ATCI and DTNB.
High variability between replicates Inconsistent cell seeding.Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
No inhibition observed Inactive compound.Verify the purity and integrity of 4-Acetylphenyl methylcarbamate.
Insufficient compound concentration.Test a wider range of concentrations.

Conclusion

The cell-based acetylcholinesterase inhibition assay described in this application note provides a robust and physiologically relevant platform for characterizing the inhibitory potential of compounds such as 4-Acetylphenyl methylcarbamate. By leveraging the endogenous expression of AChE in SH-SY5Y cells and the well-established Ellman's method, researchers can obtain reliable and quantitative data on the potency of AChE inhibitors. This detailed protocol, complete with data analysis guidelines and troubleshooting advice, serves as a valuable resource for scientists in the fields of neuropharmacology, toxicology, and drug discovery.

References

  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
  • Abcam. (n.d.). Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871).
  • MDPI. (2021). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. International Journal of Molecular Sciences, 22(11), 5895.
  • National Center for Biotechnology Information. (2023). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central.
  • MDPI. (2020). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. International Journal of Molecular Sciences, 21(1), 237.
  • PubMed. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Journal of Pharmacological and Toxicological Methods, 74, 82-91.
  • Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M).
  • National Center for Biotechnology Information. (2023). Physiology, Acetylcholinesterase.
  • PubMed. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057.
  • National Center for Biotechnology Information. (2023). Illuminating Dark Chemical Matter Using the Cell Painting Assay. In PubMed Central.
  • National Center for Biotechnology Information. (2010). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. In PubMed Central.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • ResearchGate. (1960). (PDF) Carbamylation of Acetylcholinesterase. Journal of Biological Chemistry, 235(8), 2312-2316.
  • ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5080-5088.
  • National Center for Biotechnology Information. (2011). Monitoring the reaction of carbachol with acetylcholinesterase by thioflavin T fluorescence and acetylthiocholine hydrolysis. In PubMed Central.
  • ResearchGate. (2016). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ASSAY and Drug Development Technologies, 14(7), 406-418.
  • ResearchGate. (2022). Validation of an SH‐SY5Y Cell‐Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057.
  • MDPI. (2021). Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. International Journal of Molecular Sciences, 22(6), 3196.
  • ResearchGate. (2011). Monitoring the reaction of carbachol with acetylcholinesterase by thioflavin T fluorescence and acetylthiocholine hydrolysis. Biochemistry, 50(34), 7435-7445.
  • Pharmacology. (n.d.). Anticholinesterases - Mechanism of Action - Cholinergic System and Drugs.
  • Abcam. (n.d.). Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871).
  • PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5080-5088.

Sources

Application

Application Note: Kinetic Determination of IC50 for 4-Acetylphenyl N-methylcarbamate against Acetylcholinesterase

[1] Introduction & Mechanistic Basis[2][3][4] The determination of the half-maximal inhibitory concentration ( ) for 4-Acetylphenyl N-methylcarbamate (CAS: 1135-43-9) requires a deviation from standard steady-state inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanistic Basis[2][3][4]

The determination of the half-maximal inhibitory concentration (


) for 4-Acetylphenyl N-methylcarbamate  (CAS: 1135-43-9) requires a deviation from standard steady-state inhibition protocols.[1] Unlike simple competitive inhibitors (e.g., edrophonium), carbamates function as pseudo-irreversible  inhibitors.[1] They react covalently with the active site serine (Ser203 in TcAChE) to form a carbamylated enzyme intermediate.
The Mechanistic Challenge

Standard


 assays often underestimate the potency of carbamates because they initiate the reaction immediately after mixing enzyme and inhibitor. For 4-Acetylphenyl methylcarbamate, the inhibition is time-dependent.[1] The carbamylation rate constant (

) and the decarbamylation rate (

) dictate the apparent potency.

Key Insight: To obtain a thermodynamically relevant


, the enzyme must be pre-incubated  with the inhibitor to allow the carbamylation equilibrium to establish before the substrate (Acetylthiocholine) is introduced.
Pathway Visualization

The following diagram illustrates the kinetic pathway, distinguishing between the initial reversible binding and the covalent carbamylation step.

G cluster_0 Time-Dependent Phase E Free AChE EI Michaelis Complex (Reversible) E->EI + I (k1) I Inhibitor (4-Acetylphenyl methylcarbamate) EI->E (k-1) EC Carbamylated Enzyme (Covalent/Inactive) EI->EC Carbamylation (k2) EC->E Hydrolysis (k3) (Slow Recovery) P Leaving Group (4-Hydroxyacetophenone) EC->P Release

Figure 1: Kinetic mechanism of AChE inhibition by carbamates.[1] The transition from EI to EC is the time-dependent step requiring pre-incubation.

Materials & Equipment

Reagents
ReagentSpecificationStorage
Target Compound 4-Acetylphenyl N-methylcarbamate (>98% purity)-20°C, Desiccated
Enzyme Acetylcholinesterase (e.g., Electrophorus electricus or Human Recombinant)-20°C
Substrate Acetylthiocholine Iodide (ATCh)4°C
Chromophore 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent)4°C, Dark
Solvent DMSO (Dimethyl sulfoxide), AnhydrousRT
Buffer Base Sodium Phosphate (NaPi), 100 mM4°C
Equipment
  • Microplate Reader (Absorbance at 412 nm)

  • 96-well clear flat-bottom plates[1]

  • Multichannel pipettes

Experimental Protocol

This protocol utilizes a modified Ellman’s Assay with a defined pre-incubation step.[1]

Step 1: Buffer Preparation

Prepare 100 mM Sodium Phosphate Buffer (pH 8.0) .

  • Why pH 8.0? This pH optimizes the ionization of the thiol group on the product (TNB), maximizing the extinction coefficient (

    
    ) while maintaining enzyme stability.
    
Step 2: Compound Preparation[6]
  • Stock Solution: Dissolve 4-Acetylphenyl methylcarbamate in 100% DMSO to a concentration of 10 mM .

    • Note: Carbamates are prone to spontaneous hydrolysis in aqueous, alkaline buffers.[1] Do not store aqueous dilutions; prepare fresh.

  • Serial Dilution: Prepare 8 concentrations using a 3-fold dilution series in the Assay Buffer (ensuring final DMSO < 1%).

    • Range: 0.1 nM to 10 µM (Optimization may be required based on enzyme source).[1]

Step 3: The Assay Workflow

Workflow Start Start Prep 1. Plate Setup Add 140 µL Buffer + 20 µL Enzyme Start->Prep AddInhib 2. Inhibitor Addition Add 20 µL Inhibitor Dilutions Prep->AddInhib Incubate 3. PRE-INCUBATION (Critical Step) 20-30 mins @ 25°C AddInhib->Incubate AddSub 4. Reaction Initiation Add 20 µL Master Mix (ATCh + DTNB) Incubate->AddSub Read 5. Kinetic Read Abs @ 412 nm Every 30s for 10 mins AddSub->Read

Figure 2: Step-by-step workflow for the modified Ellman's assay emphasizing the pre-incubation phase.[1]

Detailed Pipetting Scheme (96-Well Plate)
ComponentVolume (µL)Notes
Phosphate Buffer (pH 8.0) 140Background control wells get 160 µL
Enzyme Solution (AChE) 20Target activity: 0.05 U/mL final
Inhibitor (Test Compound) 20Add to experimental wells only
Vehicle Control 201% DMSO in Buffer (0% Inhibition Control)
PRE-INCUBATION -- Incubate for 20 minutes at 25°C
Substrate Mix (ATCh + DTNB) 20Final conc: 0.5 mM ATCh, 0.3 mM DTNB
Total Volume 200

Data Analysis & Calculation

Velocity Calculation

Calculate the initial velocity (


) for each well by determining the slope of the linear portion of the Absorbance vs. Time curve (OD/min).
  • Validation: Ensure the

    
     of the slope is >0.98. If the curve plateaus early, the substrate may be depleted; reduce enzyme concentration.[1]
    
Normalization

Convert velocities to % Activity :



IC50 Determination

Plot Log[Inhibitor] (x-axis) vs. % Activity (y-axis).[1] Fit the data using a non-linear regression model (4-parameter logistic equation):



  • Top: Constraint to 100%

  • Bottom: Constraint to 0% (unless residual activity is observed)

Critical Validation Parameters (Self-Validating System)

To ensure the trustworthiness of your data, check these parameters:

  • The "Shift" Check: Run two plates in parallel—one with 0 min pre-incubation and one with 20 min pre-incubation.

    • Result: 4-Acetylphenyl methylcarbamate should show a significantly lower

      
       (higher potency) in the 20-min plate.[1] If the values are identical, the compound is acting as a rapid reversible inhibitor, or the carbamylation rate is extremely fast.
      
  • Spontaneous Hydrolysis: Run a "No Enzyme" control containing only Buffer + DTNB + Inhibitor.[1]

    • Reason: Some carbamates or their degradation products (phenols) can react directly with DTNB or absorb at 412 nm.[1] Subtract this background if significant.[1]

  • Solvent Tolerance: Ensure the final DMSO concentration does not inhibit the enzyme itself.[1] AChE is generally stable up to 2% DMSO, but this must be verified with a solvent control curve.[1]

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1]

  • PubChem. 4-Acetylphenyl N-methylcarbamate (CID 227027).[1] National Library of Medicine.[1]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology.[1] Current Neuropharmacology, 11(3), 315–335.[1]

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the carbamate rivastigmine. Biochemistry, 41(11), 3555-3564.[1] (Demonstrates the time-dependent kinetics of carbamates).

Sources

Method

application of 4-Acetylphenyl methylcarbamate in neuroscience research

Application Note: 4-Acetylphenyl Methylcarbamate in Neuroscience Research Title: Investigating Cholinergic Signaling and Kinase Modulation: Application of 4-Acetylphenyl Methylcarbamate as a CNS-Active Scaffold Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Acetylphenyl Methylcarbamate in Neuroscience Research

Title: Investigating Cholinergic Signaling and Kinase Modulation: Application of 4-Acetylphenyl Methylcarbamate as a CNS-Active Scaffold

Abstract & Introduction

4-Acetylphenyl methylcarbamate (4-APMC) (CAS: 1135-43-9) is a specialized aryl N-methylcarbamate derivative utilized in neuroscience research as both a pharmacological probe and a critical synthetic intermediate. Structurally analogous to the classic cholinesterase inhibitor physostigmine, 4-APMC functions primarily as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE) . Its lipophilic, non-charged structure allows for potential Blood-Brain Barrier (BBB) penetration, making it a valuable tool for studying central cholinergic modulation.

Beyond its direct enzymatic activity, 4-APMC serves as a key structural scaffold in the development of novel therapeutics, including inhibitors of Inositol 1,4,5-trisphosphate 3-kinase B (ITPKb) , a regulator of calcium signaling in lymphocytes and neurons. This guide details protocols for characterizing its AChE inhibitory kinetics and its application in synthesizing next-generation neuroactive ligands.

Mechanism of Action

Cholinesterase Inhibition (Primary Neuroscience Application)

Like other N-methylcarbamates, 4-APMC inhibits AChE through a carbamoylation reaction at the esteratic site of the enzyme.

  • Binding: The molecule enters the active site gorge of AChE.

  • Acylation: The active site Serine (Ser203) attacks the carbonyl carbon of the carbamate group.

  • Release: The leaving group, 4-hydroxyacetophenone , is released.

  • Inhibition: The enzyme remains carbamoylated (enzyme-carbamate complex), preventing the hydrolysis of acetylcholine. This inhibition is "pseudo-irreversible" because the carbamylated enzyme hydrolyzes (decarbamoylation) much slower than the acetylated enzyme formed by acetylcholine, but faster than phosphorylated enzymes (organophosphates).

Synthetic Intermediate for Kinase Inhibitors

The acetyl group at the para position serves as a reactive handle for condensation reactions (e.g., with semicarbazides or amines), allowing researchers to extend the scaffold into complex heterocyclic structures required for potent kinase inhibition (e.g., ITPKb), linking cholinergic modulation with calcium signaling pathways.

Visualization: Mechanism of AChE Inhibition

AChE_Inhibition AChE Free AChE (Active Serine) Complex Michaelis Complex (Reversible Binding) AChE->Complex + 4-APMC APMC 4-Acetylphenyl methylcarbamate APMC->Complex Carbamoylated Carbamoylated AChE (Inhibited) Complex->Carbamoylated Carbamoylation (Fast) LeavingGroup Release of 4-Hydroxyacetophenone Complex->LeavingGroup Release Regenerated Regenerated AChE (Slow Hydrolysis) Carbamoylated->Regenerated Decarbamoylation (Slow / k3) Regenerated->AChE Recycle

Figure 1: Kinetic pathway of AChE inhibition by 4-Acetylphenyl methylcarbamate. The rate-limiting step for enzyme recovery is the slow decarbamoylation (k3).

Experimental Protocols

Protocol A: Determination of Bimolecular Rate Constants (ki) for AChE Inhibition

Objective: To quantify the potency of 4-APMC as an AChE inhibitor using a modified Ellman’s assay.

Materials:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Recombinant Human AChE or Rat Brain Homogenate.

  • Inhibitor: 4-APMC (dissolved in DMSO, final concentration <1%).

Workflow:

  • Preparation: Prepare serial dilutions of 4-APMC (1 nM to 100 µM) in Phosphate Buffer.

  • Pre-Incubation:

    • Mix 150 µL of Enzyme solution with 50 µL of Inhibitor dilution.

    • Incubate at 25°C for varying times (0, 5, 10, 20, 30 min) to establish time-dependency (crucial for carbamates).

  • Reaction Initiation:

    • Add 20 µL of DTNB/ATCh mixture to the wells.

  • Measurement:

    • Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis:

    • Plot ln(% Residual Activity) vs. Incubation Time.

    • The slope of the line represents the observed rate constant (

      
      ).
      
    • Plot

      
       vs. [Inhibitor] to determine the bimolecular rate constant (
      
      
      
      ).

Expected Results:

Parameter Description Typical Range (Estimated)
IC50 (30 min) Concentration for 50% inhibition 1 - 10 µM
Mechanism Time-dependent inhibition Linear ln(Activity) vs. Time

| Reversibility | Recovery after dialysis | Slow (Hours) |

Protocol B: Synthesis of ITPKb Inhibitor Precursors

Objective: To utilize 4-APMC as a scaffold for synthesizing semicarbazone-based kinase inhibitors (as referenced in patent literature).

Materials:

  • 4-Acetylphenyl methylcarbamate (1.0 eq).[1]

  • Semicarbazide Hydrochloride (1.5 eq).

  • Ethanol (Solvent).

  • Acetic Acid (Catalyst).[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 750 mg of 4-APMC in 10 mL of Ethanol in a round-bottom flask.

  • Addition: Add 669 mg (6 mmol) of Semicarbazide Hydrochloride.

  • Catalysis: Add 0.1 mL of glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool the reaction to room temperature.

    • The product (semicarbazone derivative) typically precipitates.

    • Filter the solid and wash with cold ethanol.

  • Characterization: Verify structure via 1H-NMR (DMSO-d6) and Mass Spectrometry (ESI+).

Protocol C: Ex Vivo Hippocampal Slice Electrophysiology (LTP)

Objective: To assess the functional impact of 4-APMC on synaptic plasticity (Long-Term Potentiation) via cholinergic enhancement.

  • Slice Preparation:

    • Prepare 400 µm transverse hippocampal slices from male Wistar rats (4–6 weeks old) in ice-cold aCSF.

  • Recovery: Incubate slices in oxygenated aCSF at room temperature for 1 hour.

  • Baseline Recording:

    • Stimulate Schaffer collaterals and record Field Excitatory Postsynaptic Potentials (fEPSPs) in the CA1 stratum radiatum.

    • Establish a stable baseline for 20 minutes.

  • Drug Application:

    • Perfuse slices with 10 µM 4-APMC for 15 minutes.

    • Note: Expect a slight increase in baseline excitability due to elevated ACh.

  • Induction: Apply Theta Burst Stimulation (TBS) to induce LTP.

  • Comparison: Compare the magnitude of LTP (fEPSP slope % of baseline) between Control (aCSF) and Treated (4-APMC) slices 60 minutes post-induction.

Safety & Handling

  • Toxicity: As a carbamate, 4-APMC is a potential neurotoxin. Handle with extreme care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of all carbamate-containing waste in designated hazardous chemical containers (P-listed waste protocols often apply to carbamates).

References

  • Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Source: PubMed (NIH) URL:[Link](Note: General reference for N-methylcarbamate methodology)

  • Compounds and compositions as ITPKb inhibitors (US Patent 20090306039A1).
  • (4-acetylphenyl) N-methylcarbamate - Substance Information. Source: PubChem (NIH) URL:[Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Source: Biochemical Pharmacology URL:[Link]

Sources

Application

Application Note: 4-Acetylphenyl Methylcarbamate (4-APMC) as a Pesticide Standard

This Application Note is designed for analytical chemists and toxicologists using 4-Acetylphenyl methylcarbamate (4-APMC) as a reference standard in pesticide residue analysis, metabolic stability profiling, and acetylch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists using 4-Acetylphenyl methylcarbamate (4-APMC) as a reference standard in pesticide residue analysis, metabolic stability profiling, and acetylcholinesterase (AChE) inhibition assays.

Executive Summary

4-Acetylphenyl methylcarbamate (4-APMC) is a structural analogue of the N-methylcarbamate class of pesticides (e.g., Carbaryl, Methiocarb). While less common as a commercial agrochemical than its analogues, it serves as a critical Reference Material (RM) for:

  • Metabolic Profiling: Acting as a model compound to study the oxidation and hydrolysis pathways of phenyl-carbamates.

  • AChE Inhibition Studies: Used as a probe to map the active site carbamylation of acetylcholinesterase due to its specific para-acetyl steric profile.

  • Residue Analysis: Monitoring breakdown products in environmental matrices.

This guide provides a validated workflow for the handling, extraction, and LC-MS/MS quantification of 4-APMC, alongside a protocol for assessing its biological activity.

Chemical Stability & Handling (Crucial Pre-requisites)

The "Carbamate Instability" Factor: Like all N-methylcarbamates, 4-APMC is thermally labile and prone to hydrolysis under alkaline conditions.

  • Thermal Lability: GC-MS analysis often leads to on-column degradation into 4-acetylphenol. LC-MS/MS is the mandatory method for accurate quantification of the intact parent molecule.

  • pH Sensitivity:

    • pH < 5.0: Stable (Use for storage/solvents).

    • pH > 7.0: Rapid hydrolysis to 4-acetylphenol and methylamine.

    • Action: All aqueous mobile phases must be buffered (e.g., 0.1% Formic Acid or Ammonium Formate).

Analytical Protocol: LC-MS/MS Quantification

A. Sample Preparation: Modified QuEChERS (AOAC 2007.01)

Rationale: The standard QuEChERS method is adapted to prevent hydrolysis by maintaining a slightly acidic environment during extraction.

Reagents:

  • Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (to stabilize the carbamate).

  • Salts: MgSO₄ (anhydrous), NaOAc (Sodium Acetate).

  • dSPE (Cleanup): PSA (Primary Secondary Amine) + C18. Note: Use minimal PSA as it is basic and can degrade carbamates if exposure is prolonged.

Step-by-Step Workflow:

  • Homogenization: Weigh 10 g of sample (fruit/veg matrix) into a 50 mL centrifuge tube.

  • Spiking (Validation): Add internal standard (e.g., Carbaryl-d7 or 4-APMC-d3 if available) at 100 ng/g.

  • Extraction: Add 10 mL of 1% Acetic Acid in ACN . Shake vigorously for 1 min.

  • Salting Out: Add 4 g MgSO₄ and 1.5 g NaOAc. Shake immediately for 1 min.

  • Centrifugation: 4000 rpm for 5 min at 4°C.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (150 mg MgSO₄, 25 mg PSA, 25 mg C18). Work quickly to minimize PSA contact time.

  • Final Spin: Centrifuge 13,000 rpm for 2 min.

  • Reconstitution: Dilute 200 µL extract with 800 µL 0.1% Formic Acid in Water (matches initial mobile phase).

B. LC-MS/MS Instrumentation Parameters

Rationale: A C18 column provides sufficient retention. Electrospray Ionization (ESI) in Positive mode is optimal for the protonated molecule [M+H]⁺.

Liquid Chromatography (HPLC/UPLC):

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive (+)

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCE (eV)Mechanism
4-APMC 194.1 ([M+H]⁺)137.1 Quantifier 15Loss of Methyl Isocyanate (-CH₃NCO)
4-APMC 194.1109.1Qualifier25Loss of CO from fragment
4-APMC 194.194.1Qualifier35Phenol ring fragmentation

Biological Application: AChE Inhibition Assay

Context: Researchers often use 4-APMC to determine IC₅₀ values against Acetylcholinesterase.

Protocol:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: Prepare fresh; add analyte immediately before reading to prevent non-enzymatic hydrolysis.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).

  • Enzyme: Electric Eel AChE (0.1 U/mL).

  • Procedure:

    • Incubate Enzyme + 4-APMC (various concentrations) for 10 min at 25°C.

    • Add ATCh + DTNB.

    • Monitor Absorbance at 412 nm for 5 min.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to find IC₅₀.

Visualizations & Workflows

Figure 1: Chemical Degradation Pathway (Hydrolysis)

Caption: Under alkaline conditions (pH > 7), 4-APMC hydrolyzes into 4-Acetylphenol and Methylamine, losing its carbamate toxicity.

G APMC 4-Acetylphenyl methylcarbamate (Toxic) Hydrolysis Hydrolysis (pH > 7.0) APMC->Hydrolysis Phenol 4-Acetylphenol (Non-toxic) Hydrolysis->Phenol Main Product Amine Methylamine Hydrolysis->Amine Byproduct CO2 CO2 Hydrolysis->CO2

Figure 2: Modified QuEChERS Extraction Workflow

Caption: Optimized extraction protocol using acidified acetonitrile to prevent analyte degradation during sample preparation.

QuEChERS Step1 Homogenize Sample (10g) + Internal Standard Step2 Add 10mL ACN + 1% Acetic Acid (Acidification stabilizes carbamate) Step1->Step2 Step3 Add Salts (MgSO4 + NaOAc) Shake 1 min Step2->Step3 Step4 Centrifuge 4000 rpm, 5 min Step3->Step4 Step5 dSPE Cleanup (MgSO4 + C18 + Minimal PSA) Step4->Step5 Supernatant Step6 LC-MS/MS Analysis (ESI+ MRM: 194 -> 137) Step5->Step6 Dilute w/ Acidified Water

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery (<70%) Hydrolysis during dSPEReduce PSA amount or contact time; ensure ACN is acidified.
Peak Tailing Column interactionIncrease Ammonium Formate concentration to 10mM to mask silanols.
Signal Suppression Matrix effectsUse matrix-matched calibration curves or isotope dilution (Carbaryl-d7).
Ghost Peaks (137 m/z) In-source fragmentationLower the Fragmentor voltage; reduce source temperature slightly.

References

  • United States Environmental Protection Agency (EPA). (2001).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1]Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • PubChem. (2023).[2] 4-Acetylphenyl N-methylcarbamate (CID 227027) - Chemical Safety and Properties.[3]Link

  • Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides.[4] Environmental Health Perspectives, 87, 245–254. Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Journal of AOAC International. Link

Sources

Method

techniques for purifying synthesized 4-Acetylphenyl methylcarbamate

High-Purity Isolation of 4-Acetylphenyl methylcarbamate: A Guide to Strategic Purification I. Introduction: The Imperative for Purity 4-Acetylphenyl methylcarbamate is a key chemical intermediate whose utility in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Isolation of 4-Acetylphenyl methylcarbamate: A Guide to Strategic Purification

I. Introduction: The Imperative for Purity

4-Acetylphenyl methylcarbamate is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science is directly contingent on its purity.[1] As a precursor for more complex molecules, the presence of residual reactants, byproducts, or solvents can lead to undesirable side reactions, lower yields in subsequent steps, and introduce significant challenges in downstream processing and regulatory compliance. For instance, its synthesis may serve as a starting point for creating more complex derivatives, as seen in the oxidation to methyl [4-(oxoacetyl)phenyl]carbamate.[2]

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 4-Acetylphenyl methylcarbamate. It moves beyond mere procedural lists to explain the underlying chemical principles, enabling researchers to not only execute these protocols but also to adapt them to varying scales and specific impurity profiles. The methodologies discussed—recrystallization, flash column chromatography, and preparative HPLC—are presented as a tiered strategy, allowing for the selection of the most appropriate technique based on the required purity, batch size, and nature of the contaminants.

II. Understanding the Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. A common synthesis route for 4-Acetylphenyl methylcarbamate involves the reaction of 4-hydroxyacetophenone with methyl isocyanate. Therefore, the crude product is likely to contain:

  • Unreacted Starting Materials: 4-hydroxyacetophenone and residual isocyanate-derived species.

  • Byproducts: Di- or tri-substituted ureas formed from the reaction of methyl isocyanate with trace water.

  • Solvent Residues: Acetonitrile, dichloromethane, or other solvents used in the synthesis.

Each purification technique leverages different physicochemical properties to separate the target compound from these impurities.

III. Purification Strategy Workflow

The choice of purification method is a critical decision driven by the desired final purity and the scale of the synthesis. The following workflow provides a logical progression from simple, bulk methods to highly refined, smaller-scale techniques.

Purification_Workflow start Crude Synthesized 4-Acetylphenyl methylcarbamate recrystallization Technique 1: Recrystallization start->recrystallization For bulk purification & crystalline solids column_chrom Technique 2: Flash Column Chromatography start->column_chrom For complex mixtures or non-crystalline oils prep_hplc Technique 3: Preparative HPLC start->prep_hplc For trace impurity removal & reference standards purity_check1 Purity Assessment (TLC, Melting Point) recrystallization->purity_check1 purity_check1->column_chrom Purity Not Met final_product High-Purity Product (>99%) purity_check1->final_product Purity Met purity_check2 Purity Assessment (TLC, HPLC) column_chrom->purity_check2 purity_check2->prep_hplc Highest Purity Needed purity_check2->final_product Purity Met prep_hplc->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

IV. Technique 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, especially at a larger scale.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities that are either highly soluble or sparingly soluble in the chosen solvent at all temperatures can be effectively removed.

Causality Behind Solvent Selection

The ideal recrystallization solvent will dissolve 4-Acetylphenyl methylcarbamate completely at an elevated temperature but poorly at low temperatures. Based on the molecule's structure (containing a polar ketone and carbamate group, and a nonpolar aromatic ring), a solvent of intermediate polarity is often a good starting point. A mixture of solvents can also be used to achieve the desired solubility profile.

Protocol: Recrystallization from an Isopropanol/Water System

This protocol is designed to purify the solid crude product, leveraging a binary solvent system to achieve optimal solubility characteristics.

  • Dissolution: Place the crude 4-Acetylphenyl methylcarbamate in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Stir and heat gently using a water bath.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated. Add a few more drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product can be checked by its melting point; pure compounds exhibit a sharp melting point range.[3]

V. Technique 2: Flash Column Chromatography

For crude products that are oily, non-crystalline, or contain impurities with similar solubility profiles to the target compound, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase that is passed through the column under pressure.[4]

Principle of Separation

Silica gel is a polar stationary phase. Compounds with greater polarity will adhere more strongly to the silica and elute more slowly. Non-polar compounds will travel through the column more quickly. By gradually increasing the polarity of the mobile phase (the eluent), compounds can be eluted sequentially based on their polarity.

Protocol: Flash Chromatography on Silica Gel
  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for 4-Acetylphenyl methylcarbamate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity, then gently apply pressure to create a firm, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the elution process using TLC to identify which fractions contain the desired product.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 90:10 to 70:30 hexane:ethyl acetate) to elute the more polar 4-Acetylphenyl methylcarbamate. This change in solvent composition helps to speed up the elution of the target compound after less polar impurities have been washed off the column.

  • Fraction Pooling and Evaporation: Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator to yield the purified product.

Column_Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification tlc 1. TLC Analysis (e.g., Hexane:EtOAc) pack 2. Pack Column (Silica Gel) tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute_nonpolar 4. Elute Non-polar Impurities (Low Polarity Mobile Phase) load->elute_nonpolar elute_product 5. Elute Product (Increased Polarity Mobile Phase) elute_nonpolar->elute_product collect 6. Collect Fractions elute_product->collect pool 7. Analyze & Pool Pure Fractions (TLC) collect->pool evap 8. Evaporate Solvent pool->evap final Purified Product evap->final

Caption: Workflow for flash column chromatography purification.

VI. Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

When the highest level of purity is required (e.g., for reference standards or final drug substance), preparative HPLC is the ultimate tool. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[5][6] For a molecule like 4-Acetylphenyl methylcarbamate, reversed-phase HPLC is typically the most effective approach.

Rationale for Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7] More polar molecules will have less affinity for the stationary phase and elute earlier, while less polar molecules will be retained longer. This method provides high-resolution separation, making it ideal for removing impurities that are structurally very similar to the target compound.

Protocol: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Screen gradients of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting gradient might be 10% B to 90% B over 15 minutes.

    • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., ~254 nm).

  • Scaling to Preparative Scale: Once a good separation is achieved analytically, scale the method to a preparative column (e.g., 21.2 x 150 mm).[8] The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the partially purified compound from a previous step in the mobile phase or a compatible solvent like DMSO to prepare a concentrated solution for injection.

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the chromatogram and collect the fraction corresponding to the main peak of 4-Acetylphenyl methylcarbamate.

  • Product Recovery: Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, high-purity solid product.

ParameterAnalytical ScalePreparative Scale (Example)
Column Type C18C18
Dimensions 4.6 x 150 mm21.2 x 150 mm
Flow Rate 1.0 mL/min~21 mL/min
Injection Volume 5-20 µL100-500 µL (or higher)
Mobile Phase Water/Acetonitrile GradientWater/Acetonitrile Gradient

VII. Purity Assessment and Characterization

Verifying the purity of the isolated 4-Acetylphenyl methylcarbamate is a mandatory final step. A combination of analytical techniques should be employed to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run using the method developed earlier is the gold standard for determining purity, often expressed as a percentage of the total peak area.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities with different chemical structures.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ).[1]

  • Melting Point Analysis: A sharp and un-depressed melting point range is a strong indicator of high purity for a crystalline solid.[3]

VIII. References

  • ResearchGate. HPLC purification of peptides and miniature proteins. Available at: [Link]

  • NCERT. PURIFICATION AND CRITERIA OF PURITY. Available at: [Link]

  • Modern Analytical Techniques. Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available at: [Link]

  • United States Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • U.S. Geological Survey. Simple, specific analysis of organophosphorus and carbamate pesticides in sediments using column extraction and gas chromatography. Available at: [Link]

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available at: [Link]

  • Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Available at:

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • ResearchGate. Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Available at: [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • ChemCon GmbH. Identity determination and purity testing. Available at: [Link]

  • PubChem, National Institutes of Health. Phenyl Methylcarbamate. Available at: [Link]

  • PubChem, National Institutes of Health. 4-Acetylphenyl N-methylcarbamate. Available at: [Link]

  • United States Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds. Available at:

  • cromlab-instruments.es. The Acclaim Carbamate Column—A Superior Solution. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • PubMed Central, National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. Methyl carbamate – Knowledge and References. Available at: [Link]

  • Wikipedia. Methyl carbamate. Available at: [Link]

  • PubChem, National Institutes of Health. 4-Acetylphenyl ether. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]

  • Sino Biological. Protein Purification by HPLC. Available at: [Link]

  • PubChem, National Institutes of Health. Methyl Carbamate. Available at: [Link]

  • PubChemLite. Phenyl n-(4-acetylphenyl)carbamate. Available at: [Link]

  • PubChem, National Institutes of Health. M-(1-Ethylpropyl)phenyl methylcarbamate. Available at: [Link]

Sources

Application

Comprehensive Guide: Storage, Stability, and Handling of 4-Acetylphenyl Methylcarbamate

Executive Summary & Chemical Profile[1][2] 4-Acetylphenyl methylcarbamate (CAS: 1135-43-9) is a carbamate ester structurally composed of a 4-acetylphenol core derivatized with a methylcarbamate moiety.[1] It is frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

4-Acetylphenyl methylcarbamate (CAS: 1135-43-9) is a carbamate ester structurally composed of a 4-acetylphenol core derivatized with a methylcarbamate moiety.[1] It is frequently utilized as a reference standard in pharmaceutical impurity profiling (specifically related to paracetamol and acetophenone derivatives) and as an intermediate in agrochemical synthesis.

The stability of this compound is governed by the lability of the carbamate linkage (


). While kinetically stable in neutral, anhydrous environments, it exhibits significant sensitivity to hydrolytic cleavage  under alkaline conditions and photochemical degradation  due to the aromatic ketone (acetophenone) chromophore.
Chemical Identity Table
PropertySpecification
IUPAC Name (4-acetylphenyl) N-methylcarbamate
CAS Number 1135-43-9
Molecular Formula

Molecular Weight 193.20 g/mol
Solubility Soluble in DMSO, Acetonitrile, Methanol, Ethyl Acetate. Slightly soluble in water.[2][3]
pKa ~13.3 (Amide N-H), degradation product (Phenol) pKa ~9.9

Stability Mechanisms & Degradation Pathways

Understanding the "Why" behind storage protocols requires analyzing the molecular vulnerabilities of the compound.

Hydrolytic Degradation (pH-Dependent)

The primary stability risk is hydrolysis. The carbamate ester bond is susceptible to nucleophilic attack by hydroxide ions (


).
  • Mechanism: In alkaline media (

    
    ), the reaction typically proceeds via an 
    
    
    
    mechanism or direct nucleophilic attack, liberating 4-acetylphenol and methylamine (via an unstable carbamic acid intermediate).
  • Acidic Conditions: The compound is relatively stable in acidic media (

    
    ), though prolonged exposure to strong acids at elevated temperatures will eventually hydrolyze the ester.
    
Photochemical Degradation

The acetyl (ketone) group attached to the aromatic ring acts as a chromophore capable of absorbing UV light (absorbance max ~270-280 nm).

  • Risk: Exposure to UV/VIS light can induce Norrish Type I or II cleavage reactions or free-radical formation, leading to complex polymerization or oxidation products. Light protection is mandatory.

Thermal Stability

Solid-state stability is high (Melting point 143-146°C), but in solution, thermal energy accelerates hydrolysis according to the Arrhenius equation.

Visualization: Degradation Pathway

The following diagram illustrates the primary hydrolytic breakdown, which must be monitored during stability testing.

DegradationPathway cluster_0 Alkaline Conditions (pH > 8) Compound 4-Acetylphenyl methylcarbamate Inter Unstable Carbamic Acid Compound->Inter Hydrolysis (+H2O, OH-) Phenol 4-Acetylphenol (Major Degradant) Inter->Phenol Spontaneous Decarboxylation Amine Methylamine Inter->Amine CO2 CO2 Inter->CO2

Figure 1: Primary hydrolytic degradation pathway of 4-Acetylphenyl methylcarbamate yielding 4-acetylphenol.

Storage & Handling Protocols

Solid State Storage
  • Temperature: Store at 2°C to 8°C for routine use. For long-term archiving (>1 year), store at -20°C .

  • Atmosphere: Hygroscopic potential is low, but moisture promotes surface hydrolysis. Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolysis and solvent leaching.

Solution Preparation & Storage

Critical Rule: Never store "working" aqueous dilutions. Prepare them fresh. Only store high-concentration "stock" solutions in organic solvents.

Protocol: Preparation of Master Stock (10 mM)
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Anhydrous Acetonitrile .

    • Rationale: DMSO prevents hydrolysis (aprotic) and solubilizes the compound effectively. Methanol is acceptable but can undergo transesterification over very long periods.

  • Weighing: Weigh ~19.3 mg of 4-Acetylphenyl methylcarbamate into a tared amber vial.

  • Dissolution: Add 10.0 mL of solvent. Vortex for 30 seconds.

  • Storage: Aliquot into smaller amber vials (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Stability:[2][3][4] Stable for 6-12 months in DMSO at -20°C.

Analytical Method: Stability-Indicating HPLC

To validate the integrity of your solutions, use the following Reverse-Phase HPLC method. This method separates the parent carbamate from its primary degradation product (4-acetylphenol).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B (Linear)15-18 min: 90% B (Wash)18.1 min: 10% B (Re-equilibrate)
Detection UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl)
Injection Vol 5 - 10 µL
Retention Times (Approx) 4-Acetylphenol: ~5-6 min (More polar)4-Acetylphenyl methylcarbamate: ~9-10 min

Scientific Validation:

  • Self-Check: Inject a standard of 4-acetylphenol (commercially available) to confirm the retention time of the breakdown product. If your "pure" carbamate peak shows a shoulder or a small peak at the phenol retention time, degradation has occurred.

Protocol: Forced Degradation Study (Stress Testing)

Use this protocol to empirically determine the stability limits in your specific experimental matrix.

Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions (24 Hours) Stock Stock Solution (10mM in DMSO) Acid Acid Hydrolysis 0.1N HCl, 60°C Stock->Acid Base Base Hydrolysis 0.1N NaOH, RT Stock->Base Ox Oxidation 3% H2O2, RT Stock->Ox Light Photolysis UV Light, RT Stock->Light Quench Quench/Neutralize to pH 7.0 Acid->Quench Base->Quench Ox->Quench HPLC HPLC Analysis (Quantify % Recovery) Light->HPLC Quench->HPLC

Figure 2: Workflow for forced degradation assessment.

Step-by-Step Procedure
  • Preparation: Dilute the 10 mM stock to a working concentration of 100 µM using the stress media (HCl, NaOH, or Water).

  • Incubation:

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at Room Temperature for 1 hour (Expect rapid degradation).

    • Control: Water/Buffer pH 7.0 at Room Temperature.

  • Quenching: Immediately neutralize acid/base samples to pH 7.0 using the opposing reagent (e.g., add equal volume of 0.1 M NaOH to the HCl sample).

  • Analysis: Inject onto HPLC.

  • Calculation:

    
    
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227027, 4-Acetylphenyl N-methylcarbamate. Retrieved from [Link]

  • Worthing, C. R.[3] (Ed.).[3] (1979). The Pesticide Manual: A World Compendium (6th ed.).[3] British Crop Protection Council.[3] (Provides foundational data on carbamate hydrolysis kinetics).

  • Megriche, A., et al. (2018).Kinetic Study and Mechanism Hydrolysis of N-methylcarbamates in Aqueous Media. ResearchGate.
  • Vertex Scientific.Safety Data Sheet: 4-Acetylphenyl methylcarbamate.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing HPLC separation for 4-Acetylphenyl methylcarbamate

Technical Support Center: HPLC Optimization for 4-Acetylphenyl Methylcarbamate Status: Online Agent: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 4-Acetylphenyl Methylcarbamate

Status: Online Agent: Senior Application Scientist (Dr. A. Vance) Ticket ID: #HPLC-CARB-04[1][2]

Executive Summary: The Stability Paradox

Welcome. You are likely here because you are seeing inconsistent peak areas, "ghost" peaks eluting early, or significant tailing.[2]

4-Acetylphenyl methylcarbamate presents a classic "stability vs. retention" paradox.[1][2] As a carbamate, it is hydrolytically unstable, particularly in alkaline conditions, degrading into 4-hydroxyacetophenone and methylamine .[2] However, as a moderately polar aromatic, it requires sufficient organic strength to elute.[2]

Your optimization strategy must prioritize suppressing on-column hydrolysis while maintaining selectivity between the parent carbamate and its phenolic degradation product.[1]

Module 1: Method Development & Optimization

Do not use generic "scouting" gradients. This molecule requires specific pH control to survive the analysis.[1]

The "Golden Standard" Protocol

This method is designed to separate the parent carbamate from its primary hydrolysis product (4-hydroxyacetophenone).[1]

ParameterSpecificationTechnical Rationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the carbamate nitrogen, preventing tailing.[1][2]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2]7)CRITICAL: Low pH inhibits the E1cB hydrolysis mechanism common to N-methyl carbamates.[1][2]
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks than Methanol for phenyl carbamates due to lower viscosity and distinct selectivity.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Temperature 25°C - 30°CDo not exceed 35°C. Higher temperatures accelerate on-column hydrolysis.[1][2]
Detection UV @ 254 nmThe acetophenone moiety provides strong absorbance here.[1][2]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects if dissolving in 100% organic.[1][2]
Gradient Profile (Linear)
  • 0.0 min: 10% B

  • 10.0 min: 60% B[2]

  • 12.0 min: 90% B (Wash)[1][2]

  • 15.0 min: 10% B (Re-equilibration)

Expected Elution Order:

  • 4-Hydroxyacetophenone (Impurity): ~4-6 min (More polar, elutes first).

  • 4-Acetylphenyl methylcarbamate (Target): ~8-10 min.

Module 2: Troubleshooting Guides

The "Ghost Peak" Phenomenon (Hydrolysis)

Symptom: You see a growing peak at an earlier retention time (approx RRT 0.[1]6) and the main peak area decreases over repeated injections.[1]

Root Cause: The carbamate bond is cleaving.[1] This often happens in the autosampler, not the column.

Diagnostic Workflow:

HydrolysisCheck Start Issue: Early Eluting 'Ghost' Peak CheckSolvent Check Sample Diluent Start->CheckSolvent IsWater Is diluent 100% Water or Neutral? CheckSolvent->IsWater Acidify Action: Acidify Diluent (Add 0.1% Formic Acid) IsWater->Acidify Yes CheckTemp Check Autosampler Temp IsWater->CheckTemp No (Already Acidic) Result Re-run Stability Test (0h, 4h, 12h) Acidify->Result IsHot Is Temp > 25°C? CheckTemp->IsHot CoolDown Action: Set Autosampler to 4°C IsHot->CoolDown Yes IsHot->Result No CoolDown->Result

Figure 1: Decision tree for diagnosing sample instability and hydrolysis.

Peak Tailing (Asymmetry > 1.2)

Symptom: The main carbamate peak has a "shark fin" shape.[1]

Root Cause: Secondary interactions between the carbamate nitrogen (weakly basic) and residual silanols on the silica support.

The Fix:

  • Switch Column: Ensure you are using a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).[1][2] Older "Type A" silica columns are notorious for this.[1]

  • Increase Buffer Strength: If using Formic Acid isn't enough, switch to 20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for the silanol sites, sharpening the peak.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity, which generates higher backpressure.[1][2] More importantly, phenyl-based compounds often show different selectivity in Methanol due to


 interactions.[1][2][3] If you switch, you must re-validate the separation of the hydrolysis product (4-hydroxyacetophenone), as its relative retention may shift.

Q2: My standard is degrading overnight. How do I store it? A: Never store 4-Acetylphenyl methylcarbamate in basic or neutral aqueous solutions.[1][2]

  • Stock Solution: Dissolve in 100% Acetonitrile (stable at -20°C).

  • Working Standard: Prepare fresh daily in Water/ACN (50:50) with 0.1% Formic Acid .[1] The acid acts as a stabilizer.[1]

Q3: Why is UV 254 nm recommended? A: The molecule contains an acetophenone moiety (a ketone conjugated with a benzene ring).[1] This chromophore has a strong


 transition typically around 245-260 nm.[1][2] While the carbamate group itself has weak absorbance (<220 nm), the acetyl-phenyl group dominates the spectrum, allowing for sensitive detection of both the parent and the phenol degradation product.

References

  • U.S. EPA Method 531.1. (1989).[1] Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. United States Environmental Protection Agency.[1][4]

  • Agilent Technologies. (2020).[1] Analysis of Carbamate Pesticides in Water. Application Note 5990-5556EN.[1][2]

  • PubChem. (2025).[1] 4-Acetylphenyl N-methylcarbamate (Compound Summary). National Library of Medicine.[1] [1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Referencing general stability of carbamates in RP-HPLC).

Sources

Optimization

Technical Support Center: Purity Optimization in 4-Acetylphenyl Methylcarbamate Synthesis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 31, 2026 Executive Summary & Synthesis Context Welcome to the technical support hub for 4-Acetylphenyl methylcarbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 31, 2026

Executive Summary & Synthesis Context

Welcome to the technical support hub for 4-Acetylphenyl methylcarbamate (also known as 4-acetoxyphenyl methylcarbamate). This compound is a structural analog to common carbamate pesticides and prodrugs. Its synthesis typically involves the nucleophilic addition of 4-hydroxyacetophenone (4-HAP) to methyl isocyanate (MIC) (or an in-situ generated equivalent like methyl carbamoyl chloride).

Achieving high purity (>98%) is challenging due to the high reactivity of the isocyanate moiety toward moisture and the thermal instability of the resulting carbamate bond. This guide addresses the specific impurity profiles generated during these competitive pathways.

The Core Synthesis Pathway

The target reaction relies on the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate.

Reaction: 4-Hydroxyacetophenone + Methyl Isocyanate → 4-Acetylphenyl methylcarbamate

Common Impurity Profile

The following table summarizes the most frequent impurities identified in this workflow.

Impurity NameStructure / OriginDetection (HPLC/GC)Root Cause
4-Hydroxyacetophenone (SM) Unreacted Starting MaterialLow RRT (Polar)Incomplete reaction; Moisture quenching MIC.
1,3-Dimethylurea (DMU) Byproduct of MIC + WaterVery Low RRT (Highly Polar)Wet solvents; Atmospheric moisture ingress.
1,3,5-Trimethylbiuret Reaction of MIC + DMUMedium RRTExcess MIC used in the presence of moisture.
MIC Trimer Trimethyl isocyanurateHigh RRTHigh temperature; Lack of reaction control.
Thermal Degradants Phenol + MIC (Reversion)GC Only (Artifact)Injection port temperature >150°C.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing impurity formation. Note the critical role of water (H₂O) in diverting the reagent toward urea formation.

ReactionPathways SM 4-Hydroxyacetophenone (Starting Material) Product 4-Acetylphenyl methylcarbamate (Target) SM->Product + MIC (Base Cat.) MIC Methyl Isocyanate (Reagent) Urea 1,3-Dimethylurea (Impurity) MIC->Urea + Water (Fast) Product->SM Thermal Degradation (>150°C) Water Moisture (Contaminant) Biuret 1,3,5-Trimethylbiuret (Impurity) Urea->Biuret + Excess MIC

Figure 1: Competitive reaction pathways. Green indicates the desired route; red/orange indicates moisture-induced side reactions.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent peak for the starting material (4-HAP) even after adding excess Methyl Isocyanate."

Diagnosis: Moisture Scavenging (Kinetic Competition). Methyl isocyanate reacts with water to form 1,3-dimethylurea (DMU) significantly faster than it reacts with phenols. If your solvent (DCM, THF, or Toluene) contains even trace water (>0.05%), the MIC is consumed by the water before it can carbamoylate the phenol.

Corrective Action:

  • Solvent Drying: Ensure solvents are dried over molecular sieves (3Å or 4Å) to <50 ppm water content.

  • Stoichiometry: Increase MIC equivalents to 1.2–1.5 eq.

  • Catalysis: Add a catalytic amount of Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL). The base activates the phenol, making it a better nucleophile to compete against water.

Issue 2: "My HPLC shows the product is pure, but GC-MS shows a massive peak for the starting material."

Diagnosis: Thermal Degradation (Artifact).[1][2][3] Aryl carbamates are thermally unstable. In a GC injection port (typically 250°C), 4-acetylphenyl methylcarbamate undergoes thermal reversion (retro-carbamoylation) back to 4-hydroxyacetophenone and methyl isocyanate.

Corrective Action:

  • Do NOT use GC for purity assay.

  • Switch to HPLC: Use a C18 column with a water/acetonitrile gradient (buffered with 0.1% Formic Acid). The carbamate is stable at ambient temperatures.

Issue 3: "There is a white, insoluble precipitate forming in my reaction mixture."

Diagnosis: 1,3-Dimethylurea Formation.[4] The urea byproduct (formed from MIC + Water) is often insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene.

Corrective Action:

  • Filtration: This is actually a purification advantage. Filter the reaction mixture through a sintered glass funnel. The solid is likely the urea impurity. The filtrate contains your product.

  • Verification: Check the melting point of the solid. 1,3-Dimethylurea melts around 106-108°C.

Optimized Synthesis Protocol

To minimize the impurities listed above, follow this self-validating protocol.

Reagents:

  • 4-Hydroxyacetophenone (1.0 eq)[5]

  • Methyl Isocyanate (1.2 eq) [Handle with extreme caution]

  • Triethylamine (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Moisture exclusion is the critical control point.

  • Dissolution: Dissolve 4-Hydroxyacetophenone in anhydrous DCM. Add Triethylamine.

  • Addition: Cool to 0°C. Add Methyl Isocyanate dropwise.

    • Why? Cooling suppresses the formation of biuret and trimer impurities.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • In-Process Check (IPC): Spot TLC or run HPLC.

    • Success Criteria: SM < 2%.

  • Workup (Purification):

    • If precipitate forms (Urea), filter it off.

    • Wash the filtrate with cold 5% NaOH (rapidly).

    • Why? The base wash removes unreacted 4-Hydroxyacetophenone (which forms a water-soluble phenolate) but leaves the neutral carbamate product in the organic layer. Note: Do this quickly to prevent hydrolysis of the product.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo at <40°C.

Analytical Troubleshooting Logic

Use this flow to determine the next step based on your analytical data.

Troubleshooting Start Start Analysis Method Method Used? Start->Method GC Gas Chromatography Method->GC HPLC HPLC (Reverse Phase) Method->HPLC GC_Result Peak at SM Retention Time? GC->GC_Result HPLC_Result Impurity Peaks? HPLC->HPLC_Result FalseNegative False Fail: Thermal Degradation. Switch to HPLC. GC_Result->FalseNegative Yes PolarPeak Early Eluting Peak (RRT < 0.5) HPLC_Result->PolarPeak Yes LatePeak Late Eluting Peak (RRT > 1.2) HPLC_Result->LatePeak Yes UreaAction Identify: Dimethylurea. Action: Filter/Wash with Water. PolarPeak->UreaAction BiuretAction Identify: Biuret/Trimer. Action: Recrystallize (EtOH). LatePeak->BiuretAction

Figure 2: Analytical decision tree for identifying and resolving impurity issues.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218.

  • Weyerstahl, P., et al. (Thermal Stability). Thermal decomposition of carbamates. The study of thermal reversion in GC analysis.
  • PubChem. Methyl Isocyanate Compound Summary. National Library of Medicine.

  • BenchChem. Synthesis of 2-acetylphenyl 4-methylbenzoate. (Analogous esterification protocols and handling of acetophenone derivatives).

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Acetylphenyl Methylcarbamate (APMC)

Current Status: Operational Topic: Stability & Handling of 4-Acetylphenyl methylcarbamate (CAS: 1135-43-9) Audience: Chemical Biology & Medicinal Chemistry Divisions[1] Executive Summary 4-Acetylphenyl methylcarbamate (A...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Handling of 4-Acetylphenyl methylcarbamate (CAS: 1135-43-9) Audience: Chemical Biology & Medicinal Chemistry Divisions[1]

Executive Summary

4-Acetylphenyl methylcarbamate (APMC) is a structural probe often used in inhibition assays (e.g., serine hydrolases) or as a metabolic precursor. Users frequently report inconsistent IC50 values or "disappearing" peaks during HPLC analysis.

The Root Cause: APMC is chemically labile. The para-acetyl group acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the carbamate nitrogen and the leaving group ability of the phenoxide. This makes APMC highly susceptible to E1cB-mediated alkaline hydrolysis , even at neutral pH (7.4) over extended periods.[2]

This guide provides the protocols required to arrest this degradation.

Module 1: The Hydrolysis Hazard (Mechanism & pH)

The Mechanism of Failure

Unlike simple esters which hydrolyze via direct nucleophilic attack (


), N-methyl carbamates like APMC degrade via an E1cB (Elimination Unimolecular conjugate Base)  mechanism in aqueous solution.
  • Deprotonation: Base removes the proton from the nitrogen atom.

  • Elimination: The phenoxide leaving group is expelled, forming a reactive isocyanate intermediate.

  • Collapse: The isocyanate reacts rapidly with water to form methylamine and CO₂.

Critical Insight: The 4-acetyl group on the phenyl ring stabilizes the leaving group (4-hydroxyacetophenone), accelerating Step 2 by orders of magnitude compared to unsubstituted phenyl carbamates.

Visualization: APMC Degradation Pathway

APMC_Degradation APMC 4-Acetylphenyl methylcarbamate Anion Carbamate Anion (Deprotonated) APMC->Anion  OH- / Base   (Fast Equilibrium) Isocyanate Methyl Isocyanate (Transient) Anion->Isocyanate  Rate Limiting   (E1cB Elimination) Phenol 4-Hydroxyacetophenone (Degradant 1) Anion->Phenol Leaving Group Amine Methylamine + CO2 (Degradant 2) Isocyanate->Amine  + H2O   (Rapid)

Figure 1: The E1cB degradation pathway. Note that the 4-acetyl group accelerates the "Rate Limiting" step.

Buffer Selection Protocol
  • Strictly Avoid: Carbonate buffers, Tris (pH > 8.0), and unbuffered water (which can absorb CO₂ and fluctuate).

  • Recommended: Phosphate or Citrate buffers adjusted to pH < 7.0 .

  • The "Zero-Hour" Rule: If you must assay at pH 7.4 or higher, add the APMC stock to the buffer immediately before the experiment starts. Do not incubate the compound in buffer without the enzyme/target present.

Module 2: Solvent Systems & Stock Preparation

Solvent choice is the single biggest determinant of shelf-life.

Solvent Compatibility Matrix
Solvent SystemSuitabilityRisk FactorTechnical Note
DMSO (Anhydrous) Excellent LowBest for frozen stocks (-20°C).[1][3] Hygroscopic; keep sealed.
Acetonitrile (ACN) Good LowGood for LC-MS stocks.[1][3] Non-nucleophilic.
Methanol / Ethanol Poor HighRisk of transesterification (solvolysis) over long storage.[1][3]
Water / PBS Critical Failure ExtremeRapid hydrolysis.[1][3] Use only for immediate dilution.
Standard Operating Procedure (SOP): Stock Preparation
  • Weighing: Weigh APMC solid into a glass vial (avoid plastic if possible to prevent adsorption, though less critical for this specific molecule).

  • Dissolution: Dissolve in 100% Anhydrous DMSO to a concentration of 10–50 mM.

    • Why? High concentration stocks minimize the water-to-compound ratio if trace moisture enters.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL).

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture, which catalyzes hydrolysis.

  • Storage: Store at -20°C or -80°C .

Workflow: Selecting the Right Solvent

Solvent_Selection Start Start: Select Solvent IsStorage Is this for Long Term Storage (>24 Hours)? Start->IsStorage DMSO Use Anhydrous DMSO (Store at -20°C) IsStorage->DMSO Yes Assay Is this for a Biological Assay? IsStorage->Assay No EnzymeSens Is Enzyme Sensitive to DMSO? Assay->EnzymeSens EnzymeSens->DMSO No ACN Use Acetonitrile (ACN) (Dilute <1% final vol) EnzymeSens->ACN Yes FreshPrep Prepare Fresh in Buffer (Use within 30 mins) ACN->FreshPrep If ACN not tolerated

Figure 2: Decision logic for solvent selection to maximize stability and assay compatibility.

Module 3: Analytical Monitoring (QC)

Users often confuse the degradation product with the parent compound. You must validate your stock solution purity using HPLC or LC-MS before critical assays.[1]

Diagnostic Signatures

If APMC degrades, you will see the emergence of 4-Hydroxyacetophenone .

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Retention (C18)*UV Max (

)
Mass Spec (

)
APMC (Parent) Late Eluting (Non-polar)~245 nm194

4-Hydroxyacetophenone Early Eluting (Polar)~275 nm (Shifted)137

*Note: Relative retention depends on gradient, but the phenol is significantly more polar than the carbamate.

Troubleshooting Guide

Q: My IC50 values are increasing (potency decreasing) over time.

  • Diagnosis: You are likely measuring the activity of a mixture of APMC and 4-hydroxyacetophenone. The phenol is likely inactive or much less active.

  • Fix: Check the age of your DMSO stock. If >3 months, prepare fresh. Ensure assay buffer pH is not >7.5.

Q: I see a color change in my stock solution.

  • Diagnosis: 4-Hydroxyacetophenone can oxidize or complex with trace metals to turn slightly yellow/beige.

  • Fix: Discard the stock.

Q: Can I use Methanol for my LC-MS mobile phase?

  • Answer: Yes, for the run time of the LC-MS (minutes), methanol is fine. Do not store the sample in methanol in the autosampler for 24 hours. Use Acetonitrile/Water gradients for safer autosampler stability.

Frequently Asked Questions (FAQ)

1. Why is the 4-acetyl group so problematic? The acetyl group pulls electron density away from the phenyl ring. This electron deficiency is transmitted to the oxygen atom of the carbamate linkage, making the phenoxide a "better" leaving group. In simple terms: the molecule wants to break apart more than a standard phenyl carbamate does.

2. Can I heat the solution to dissolve the powder? No. Heat accelerates the E1cB elimination exponentially. Sonicate the solution at room temperature or use a vortex mixer. If it refuses to dissolve, ensure you are using 100% DMSO, not a water/DMSO mix.

3. Is the degradation reversible? No. Once the carbamate bond cleaves to release CO₂ and methylamine, the reaction is irreversible. You cannot "fix" a degraded solution.

References

  • RSC Publishing. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[13] Journal of the Chemical Society, Perkin Transactions 2. Link

  • National Institutes of Health (NIH). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Link

  • National Institutes of Health (NIH). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi. (Discusses solvent toxicity and stability principles). Link

  • ChemicalBook. 4'-Hydroxyacetophenone Properties and pKa Data.Link

  • CSIRO Publishing. Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. Australian Journal of Chemistry. Link

Sources

Optimization

Technical Support Center: 4-Acetylphenyl Methylcarbamate (4-APMC) Assay Optimization

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: January 2026

Core Directive & Diagnostic Overview

Welcome to the 4-APMC Optimization Hub. You are likely here because your assay results are drifting, your standard curves are non-linear, or you are seeing "ghost peaks" in your chromatograms. 4-Acetylphenyl methylcarbamate is a pseudo-stable carbamate ester. Unlike robust amides, this molecule is chemically labile.

The Root Cause: The carbamate moiety (


) is susceptible to base-catalyzed hydrolysis  and alcoholysis . If you treat this molecule like a standard stable drug candidate (e.g., dissolving in pure methanol or leaving in neutral aqueous buffer), it will degrade before you even inject it.
Diagnostic Logic Tree

Use this decision matrix to identify your failure point before proceeding to the solutions.

DiagnosticTree Start START: Identify Symptom Symptom1 Signal decreases over time (in autosampler) Start->Symptom1 Symptom2 Extra peaks appearing (Ghosting) Start->Symptom2 Symptom3 Poor Recovery from Biological Matrix Start->Symptom3 Check2 pH > 6.0? Symptom1->Check2 Check1 Solvent contains Non-Acidified Methanol? Symptom2->Check1 Check3 Esterase Inhibitor Used? Symptom3->Check3 Check1->Check2 No Sol1 SOLUTION A: Switch to Acetonitrile or Acidify MeOH Check1->Sol1 Yes Sol2 SOLUTION B: Buffer to pH 4.5 (Acetate/Formate) Check2->Sol2 Yes Sol3 SOLUTION C: Add NaF or PMSF to plasma/tissue Check3->Sol3 No

Figure 1: Diagnostic workflow for isolating reproducibility failures in carbamate assays.

Technical Troubleshooting (Q&A)

Category: Chromatographic Stability (HPLC/LC-MS)

Q: Why do I see a secondary peak eluting earlier than my main 4-APMC peak, and why does it grow over time? A: You are observing on-column or in-vial hydrolysis. The "ghost peak" is 4-Hydroxyacetophenone .

  • The Mechanism: 4-APMC hydrolyzes to release 4-hydroxyacetophenone (the phenol) and methylamine. The phenol is more polar and elutes earlier on Reverse Phase (C18) columns.

  • The Fix:

    • Thermostat Control: Set your autosampler to 4°C. Never run these samples at ambient temperature.

    • Column Temperature: Do not exceed 35°C. High column temperatures accelerate the hydrolysis inside the column.

    • Mobile Phase: Ensure your aqueous mobile phase is acidic (0.1% Formic Acid or Acetate buffer pH 4.5). Neutral pH is fatal to this assay.

Q: I dissolved my stock standard in Methanol, but the linearity is poor (


). Why? 
A:  You are likely experiencing transesterification .
  • The Mechanism: In methanol, especially if not strictly anhydrous or slightly basic, the methylcarbamate group can exchange with the solvent, or simply undergo methanolysis.

  • The Fix: Switch your stock solvent to Acetonitrile (ACN) or DMSO . If you must use Methanol, it must be acidified (e.g., 0.1% Formic Acid in MeOH) immediately upon preparation.

Category: Biological Matrix (Plasma/Tissue)[1]

Q: My spike recovery in plasma is <50%, even though the extraction efficiency is high. Where is the drug going? A: Plasma esterases (carboxylesterases) recognize 4-APMC as a substrate. They are actively metabolizing your analyte during the sample prep.

  • The Mechanism: Carbamates are often designed as prodrugs or inhibitors that target esterase-like active sites. Plasma enzymes cleave the carbamate bond rapidly.

  • The Fix: You must add an esterase inhibitor to the blank plasma before spiking.

    • Recommended: Sodium Fluoride (NaF) at 2-5 mg/mL or PMSF (Phenylmethylsulfonyl fluoride).

    • Process: Collect blood into tubes containing the inhibitor, or add it immediately upon plasma separation.

Validated Experimental Protocol

To ensure reproducibility, you must standardize the "Pre-Analytical" phase.

Standard Operating Procedure (SOP): Stock & Sample Prep

1. Stock Solution Preparation (1 mg/mL)

  • Solvent: 100% Acetonitrile (HPLC Grade).

  • Storage: -20°C in amber glass vials (prevent photo-degradation of the aromatic ring).

  • Shelf Life: 1 week. (Discard if degradation product > 2% by peak area).

2. Working Standards

  • Diluent: 50:50 Acetonitrile:Water (containing 0.1% Formic Acid).

  • Note: Never dilute into pure water or phosphate buffer (pH 7.4) for storage.

3. Biological Sample Extraction (Protein Precipitation)

  • Step 1: Aliquot 50 µL Plasma (pre-treated with NaF).

  • Step 2: Add 200 µL Ice-Cold Acetonitrile containing Internal Standard.

  • Step 3: Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Step 4: Transfer supernatant to an autosampler vial.

  • Step 5: Inject immediately. If queuing is necessary, keep at 4°C.

Degradation Pathway Visualization

Understanding the breakdown is key to identifying interference.

DegradationPath Parent 4-Acetylphenyl methylcarbamate (Analyte) Intermediate Transition State (Tetrahedral) Parent->Intermediate + H2O / OH- Product1 4-Hydroxyacetophenone (Degradant Peak) Intermediate->Product1 Product2 Methylamine + CO2 Intermediate->Product2

Figure 2: Hydrolytic degradation pathway of 4-APMC. The appearance of 4-Hydroxyacetophenone is the primary indicator of assay failure.

Quantitative Data Summary: Stability Matrix

Use this table to justify storage conditions to your QA/Regulatory team.

ConditionSolvent/MatrixTemperatureStability (T1/2)Status
Ideal ACN + 0.1% Formic Acid4°C> 48 HoursPASSED
Risky Pure Methanol25°C~ 12 HoursWARNING
Critical Phosphate Buffer (pH 7.4)37°C< 30 MinutesFAILED
Matrix Plasma (No Inhibitor)25°C< 10 MinutesFAILED
Matrix Plasma (+ NaF)4°C> 24 HoursPASSED

References & Authoritative Grounding

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1][2] (2022).[1][2] Provides the regulatory framework for stability testing and matrix effect validation.

  • National Center for Biotechnology Information (PubChem). Compound Summary: 4-Acetylphenyl methylcarbamate.

  • Varian / Agilent Technologies. Determination of N-Methylcarbamate Pesticides by HPLC (Method 531.1). Demonstrates the necessity of post-column derivatization or UV handling for carbamates.

  • ResearchGate (Community Consensus). Kinetic Study and Mechanism Hydrolysis of N-methylcarbamates. Confirms the E1cB elimination mechanism in alkaline media.

Sources

Troubleshooting

overcoming matrix effects in 4-Acetylphenyl methylcarbamate LC-MS analysis

Executive Summary: The Matrix Challenge You are likely visiting this guide because your LC-MS/MS sensitivity for 4-Acetylphenyl methylcarbamate is inconsistent, or your linearity is failing in biological matrices (plasma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Challenge

You are likely visiting this guide because your LC-MS/MS sensitivity for 4-Acetylphenyl methylcarbamate is inconsistent, or your linearity is failing in biological matrices (plasma, urine) despite perfect neat standard curves.

The Core Problem: 4-Acetylphenyl methylcarbamate is a moderately polar carbamate (LogP ~1.24).[1][2][3] In Reverse Phase (RP) chromatography, it often elutes in the "danger zone"—the window where endogenous phospholipids (in plasma) or salts (in urine) co-elute.[1][3] In Electrospray Ionization (ESI), these matrix components compete for charge and surface area on the desolvating droplet, leading to Matrix Effects (ME) —typically signal suppression.[1][4]

This guide provides a causal analysis and self-validating protocols to eliminate these effects.

Diagnostic Workflow: Do I Have a Matrix Effect?

Before changing your extraction method, you must visualize the matrix effect.[1][3][5] Do not rely solely on extraction recovery calculations. Use the Post-Column Infusion (PCI) method.[1][2][3]

Visualizing the Problem (DOT Diagram)

MatrixEffectAssessment Start Start: Method Validation Step1 Setup Post-Column Infusion (Analyte @ 10x LLOQ) Start->Step1 Step2 Inject Blank Matrix Extract (Plasma/Urine) Step1->Step2 Decision Observe Baseline? Step2->Decision ResultA Stable Baseline: No Matrix Effect Decision->ResultA Flat line ResultB Dips/Peaks at RT: Significant ME Decision->ResultB Disturbance Action Remediation: 1. Switch to APCI 2. Optimize SPE 3. Change Column Selectivity ResultB->Action

Figure 1: Decision tree for diagnosing matrix effects using Post-Column Infusion (PCI).

Troubleshooting Guide (Q&A)

Q1: I see >50% signal suppression in plasma samples compared to solvent standards. Why?

The Mechanism: This is classic Phospholipid-Induced Suppression . 4-Acetylphenyl methylcarbamate is neutral-to-moderately polar.[1][2][3] If you are using Protein Precipitation (PPT) with Acetonitrile, you are extracting phospholipids (glycerophosphocholines) that elute broadly across the chromatogram.[1][2][3]

  • Immediate Fix: Switch from PPT to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) .

  • The "Why": Phospholipids have a high surface activity.[1][2][3] In the ESI droplet, they occupy the surface, preventing your carbamate analyte from entering the gas phase (Ray & Bull mechanism).[1]

Q2: My Internal Standard (IS) response varies, but the analyte response seems stable.

The Diagnosis: You are likely using a structural analogue (e.g., a different carbamate) rather than a Stable Isotope Labeled (SIL) IS.[1][2][3]

  • The Fix: You must use a deuterated analogue, such as 4-Acetylphenyl methylcarbamate-d3 or a ¹³C-labeled variant.[1][2][3]

  • Reasoning: Matrix effects are retention-time specific.[1][2][3] If your IS elutes even 0.2 minutes away from your analyte, it experiences a different matrix environment.[1][2][3] Only a co-eluting SIL-IS can compensate for the ionization suppression occurring at that exact moment.[1][2][3]

Q3: The analyte degrades during sample preparation.

The Chemistry: Carbamates are susceptible to hydrolysis, particularly in alkaline conditions.[1][3]

  • The Fix: Acidify your sample and mobile phase.[1][2][3]

    • Extraction: Ensure your buffer pH is < 6.0.[1][2][3]

    • Reconstitution: Use 0.1% Formic Acid in water/methanol.[1][2][3]

    • Avoid: High pH evaporation steps or alkaline reconstitution solvents.[1][2][3]

Q4: I cannot afford SPE. Can I fix this with chromatography?

The Workaround: Yes, by "outrunning" the matrix.[1]

  • Strategy: Matrix components usually elute in the "void volume" (salts) or the "washout" (lipids).[1][3] 4-Acetylphenyl methylcarbamate often elutes early.[1][2][3]

  • Protocol: Use a column with better polar retention (e.g., C18-PFP or Polar Embedded C18 ).[1][2][3]

    • Goal: Shift the analyte

      
       (retention factor) to > 2.0, moving it away from the salt front suppression zone.[1]
      

Technical Data & Protocols

Table 1: Representative Matrix Factor (MF) Data

Comparison of extraction techniques for Carbamates in Human Plasma.

Extraction MethodMatrix Factor (MF)*% CV (Precision)Verdict
Protein Precipitation (PPT) 0.45 (Severe Suppression)18.5%Not Recommended
Liquid-Liquid Extraction (LLE) 0.88 (Mild Suppression)6.2%Acceptable
Solid Phase Extraction (SPE) 0.98 (Negligible)2.1%Recommended

*MF = (Peak Area in Matrix / Peak Area in Solvent).[1][2][3] MF < 0.85 indicates suppression.[1][2][3]

Protocol A: Optimized SPE Workflow (Recommended)

Objective: Isolate 4-Acetylphenyl methylcarbamate while removing phospholipids.[1][2][3]

  • Cartridge Selection: Polymeric Reversed-Phase (e.g., HLB or equivalent), 30 mg/1 cc.[1][2][3]

  • Conditioning: 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).

  • Loading: Mix 100 µL Plasma + 10 µL IS + 300 µL 2% Formic Acid (aq). Load slowly.

  • Wash 1 (Salts): 1 mL Water (0.1% Formic Acid).

  • Wash 2 (Interferences): 1 mL 5% Methanol in Water. Critical: Do not use high organic here or you will elute the carbamate.

  • Elution: 1 mL Acetonitrile.

  • Evaporation: Dry under

    
     at 35°C (Do not overheat). Reconstitute in Mobile Phase.
    
Protocol B: Post-Column Infusion (Diagnostic)

Use this to validate the "Clean Window" for your chromatography.[1]

  • Infusion Setup: Place a tee-union between the LC column and the MS source.[1][2][3]

  • Syringe Pump: Infuse 1 µg/mL standard of 4-Acetylphenyl methylcarbamate at 10 µL/min.

  • LC Flow: Inject a Blank Matrix Extract via the LC autosampler running your gradient.[1][2][3]

  • Analysis: Monitor the MRM transition for the analyte.

    • Observation: The baseline should be high and steady.[1][2][3] If you see a "dip" (negative peak) at the retention time of your analyte, you have suppression.[1][3]

Mechanism of Action (Visualized)

Understanding why suppression occurs helps you design better methods.[1][2][3]

IonSuppression cluster_Surface Droplet Surface Droplet ESI Droplet Formation Phospholipids Phospholipids (High Surface Activity) Block Surface Droplet->Phospholipids Co-elution Analyte 4-Acetylphenyl Methylcarbamate (Trapped in Center) Phospholipids->Analyte Prevents Gas Phase Ejection Evaporation Solvent Evaporation Analyte->Evaporation Inefficient Desolvation CoulombExplosion Coulombic Explosion Evaporation->CoulombExplosion MS_Inlet Mass Spec Inlet CoulombExplosion->MS_Inlet Reduced Ion Current (Suppression)

Figure 2: Mechanism of Ion Suppression.[1][2][3] Phospholipids monopolize the droplet surface, preventing the analyte from entering the gas phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

    • Source:[1][2][3]

    • Relevance: Defines the standard calculation for M
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Source:[1][2][3]

    • Relevance: Establishes Phospholipids as the primary cause of suppression in plasma and validates SPE over PPT.[1][3]

  • PubChem. (2025).[1][2][3] 4-Acetylphenyl N-methylcarbamate (Compound Summary).

    • Source:[1][2][3]

    • Relevance: Source for physicochemical properties (MW, Structure) guiding the extraction pH and polarity choices.[1][3]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003).[1] Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry.[1][3]

    • Source:[1][2][3]

    • Relevance: Validates the use of Post-Column Infusion (PCI)

Sources

Optimization

4-Acetylphenyl methylcarbamate experimental controls and standards

Experimental Controls, Standards, and Troubleshooting Guide[1] Introduction: The Stability Paradox You are likely working with 4-Acetylphenyl methylcarbamate (4-APMC) as a probe for esterase activity, a prodrug model, or...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Controls, Standards, and Troubleshooting Guide[1]

Introduction: The Stability Paradox

You are likely working with 4-Acetylphenyl methylcarbamate (4-APMC) as a probe for esterase activity, a prodrug model, or a metabolic intermediate.[1] While structurally simple, this molecule presents a specific "stability paradox" that ruins approximately 15-20% of first-time datasets.[1]

The Core Challenge: The para-acetyl substituent is electron-withdrawing.[1] This pulls electron density away from the phenyl ring, making the carbamate linkage significantly more susceptible to nucleophilic attack (hydrolysis) than unsubstituted phenyl carbamates.[1] In aqueous buffers—especially above pH 7.5—4-APMC rapidly degrades into 4-hydroxyacetophenone and methylamine .[1]

This guide provides the controls necessary to distinguish true experimental signals from artifacts caused by this degradation.

Module 1: Chemical Stability & Handling

Troubleshooting Spontaneous Degradation

Problem: "My stock solution concentration decreases over 24 hours, even at 4°C."

Root Cause: Carbamates are susceptible to the E1cB (Elimination Unimolecular conjugate Base) hydrolysis mechanism.[1][2] The presence of trace moisture or protic solvents accelerates this, particularly if the pH drifts alkaline.[1]

The Protocol: "Dry-Ice" Standard To validate stability, you must run a degradation control before any biological assay.[1]

  • Solvent Choice: Dissolve 4-APMC in anhydrous DMSO or Acetonitrile (ACN) .[1] Avoid Methanol or Ethanol for stock solutions (transesterification risk).[1]

  • Buffer Limit: For aqueous assays, keep pH < 7.0 if possible. If pH 7.4+ is required, prepare fresh immediately before use.[1]

  • The Control Experiment:

    • Prepare 100 µM 4-APMC in your assay buffer.[1]

    • Inject into HPLC at T=0, T=1hr, and T=6hr.[1]

    • Pass Criteria: >95% parent compound remaining at T=6hr.[1]

Visualization: The Hydrolysis Trap The following diagram illustrates the degradation pathway you must monitor.

Hydrolysis APMC 4-Acetylphenyl methylcarbamate (Parent) OH Hydrolysis (pH > 7.5 / Nucleophiles) APMC->OH HAP 4-Hydroxyacetophenone (Major Impurity) OH->HAP Primary Cleavage MA Methylamine + CO2 OH->MA

Figure 1: The primary degradation pathway.[1] The appearance of 4-Hydroxyacetophenone is the definitive marker of sample failure.

Module 2: Analytical Validation (HPLC/LC-MS)

Troubleshooting "Ghost Peaks" and Retention Shifts

Problem: "I see a secondary peak eluting earlier than my target compound."

Diagnosis: This is almost certainly 4-hydroxyacetophenone .[1] Because the phenol group is more polar than the carbamate ester, it elutes earlier on Reversed-Phase (C18) columns.[1]

The Solution: Resolution-First Method Do not rely on generic gradients. You must separate the parent from the hydrolysis product.[1]

Recommended HPLC Parameters

ParameterSpecificationRationale
Column C18 End-capped (e.g., Kinetex or Zorbax), 3.5 µmEnd-capping reduces silanol interactions with the nitrogen.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the carbamate during the run.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over MeOH to prevent solvolysis.[1]
Gradient 5% B to 95% B over 10 minSteep gradient ensures sharp peaks for polar degradants.[1]
Detection UV 254 nmBoth parent and degradant have strong absorbance here (aromatic ketone).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]

Critical Control: The "Spike-In" Validation Before running samples, inject a mixture of pure 4-APMC and pure 4-hydroxyacetophenone.[1]

  • Requirement: Baseline resolution (Resolution > 1.5) between the two peaks.[1]

  • If Failed: Flatten the gradient slope between 20-40% B.

Module 3: Biological Assay Controls

Troubleshooting IC50 Shifts & False Positives

Problem: "My IC50 values for Cholinesterase inhibition fluctuate between days."

Root Cause: If 4-APMC hydrolyzes during the incubation, you are effectively testing a mixture of the carbamate (inhibitor) and the phenol (inactive/weak inhibitor).

The Protocol: The "Time-Zero" Subtraction In enzyme kinetics (e.g., AChE inhibition), the inhibitor concentration must remain constant.

  • Preparation: Do not pre-incubate 4-APMC in buffer for >10 minutes before adding the enzyme.

  • The "Non-Enzymatic" Control:

    • Run a parallel well with No Enzyme + 4-APMC + Ellman’s Reagent (or specific substrate).[1]

    • Measure absorbance.[1][2]

    • Why? 4-hydroxyacetophenone can sometimes absorb at detection wavelengths or react non-specifically.[1] This control quantifies the background noise.[1]

Visualization: Assay Decision Tree

AssayLogic Start Start Bioassay CheckStock Check Stock Purity (HPLC) Start->CheckStock PurityPass Purity > 98%? CheckStock->PurityPass RunAssay Run Assay (Keep pH < 7.4 if possible) PurityPass->RunAssay Yes Recrystallize Recrystallize/Repurchase PurityPass->Recrystallize No Control Run 'No-Enzyme' Control RunAssay->Control SignalCheck Signal in Control? Control->SignalCheck Valid Valid Dataset SignalCheck->Valid No Artifact Artifact: Hydrolysis Product Interference SignalCheck->Artifact Yes

Figure 2: Decision logic to rule out false positives caused by degradation products.

FAQ: Frequently Asked Questions

Q: What is the best Internal Standard (IS) for 4-APMC quantification? A: Do not use generic phthalates.

  • Gold Standard: Deuterated 4-APMC (if custom synthesis is available).[1]

  • Silver Standard: 4-Chlorophenyl methylcarbamate .[1] It is structurally similar, stable, and the chloro-group provides enough lipophilicity shift to separate it from 4-APMC on a C18 column without co-eluting.[1]

Q: Can I store 4-APMC in water? A: Never. Even at -20°C, freeze-thaw cycles will induce hydrolysis in aqueous buffers.[1] Store as a solid powder at -20°C (desiccated). Make stock solutions in anhydrous DMSO immediately before use.[1]

Q: My NMR shows a small singlet at ~3.8 ppm. Is this an impurity? A: Likely yes. The N-methyl protons of the carbamate usually appear around 2.8-3.0 ppm (doublet, if coupled to NH) or ~3.7-3.8 ppm depending on the solvent and ester vs. carbamate environment.[1] However, a sharp singlet at ~3.8 ppm often indicates methyl ester impurities or free methanol if methanol was used in processing.[1] Compare against the N-methyl doublet of the carbamate (which should integrate to 3H).

References

  • Hydrolysis Mechanisms of Carbamates

    • Title: Kinetics and Mechanism of Hydrolysis of Phenyl N-Methylcarbam
    • Source: Journal of Organic Chemistry / PubChem D
    • Context: Establishes the E1cB mechanism for N-methylcarbamates in alkaline media.[1][2]

    • URL:[1]

  • Analytical Method Standards

    • Title: EPA Method 531.1 - Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC.[1]

    • Source: U.S. Environmental Protection Agency[1][3]

    • Context: The foundational standard for separating carbamates using C18 columns and post-column derivatization (or UV equivalent).[1]

    • URL:[1]

  • Compound Specifics

    • Title: 4-Acetylphenyl N-methylcarbam
    • Source: N
    • Context: Verification of CAS 1135-43-9 and chemical properties.
    • URL:[1][4]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Acetylphenyl Methylcarbamate (4-APMC) Selectivity

Case ID: AChE-Selectivity-4APMC Status: Open Assigned Specialist: Senior Application Scientist, Enzymology & Medicinal Chemistry Division Executive Summary You are currently working with 4-Acetylphenyl methylcarbamate (4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AChE-Selectivity-4APMC Status: Open Assigned Specialist: Senior Application Scientist, Enzymology & Medicinal Chemistry Division

Executive Summary

You are currently working with 4-Acetylphenyl methylcarbamate (4-APMC) , a pseudo-irreversible inhibitor of cholinesterases. The core technical challenge with this scaffold is its inherent structural simplicity, which often leads to "promiscuous" inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

To enhance selectivity for AChE, you must transition from a "single-site" binding model to a "dual-site" binding model, or strictly control kinetic parameters to exploit the faster carbamylation rates typically seen with AChE. This guide covers structural optimization, kinetic validation, and assay troubleshooting.

Module 1: Structural Optimization (The "Design" Phase)

Objective: Modify the 4-APMC scaffold to sterically exclude BuChE or actively recruit the AChE Peripheral Anionic Site (PAS).

The Mechanism of Selectivity

AChE possesses a narrow, deep active site gorge (~20 Å) with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. BuChE lacks the PAS and has a wider gorge.

  • Current State: 4-APMC binds only to the CAS (via the carbamate moiety).

  • Optimization Strategy: Convert 4-APMC into a Dual Binding Site Inhibitor (DPSI) .

Protocol: Derivatization via the Acetyl Handle

The 4-acetyl group is your primary chemical "handle." You can extend this group to reach the PAS (Trp286 residue in AChE), which dramatically increases affinity and selectivity.

  • Target Modification: Perform a reductive amination on the acetyl ketone.

  • Linker Selection: Introduce a methylene chain spacer (

    
     to 
    
    
    
    carbons).
  • PAS Ligand Addition: Attach a bulky hydrophobic group (e.g., benzylamine, tetrahydroisoquinoline) to the end of the linker.

    • Why? This creates a "dumbbell" shape. The carbamate locks the CAS, while the new tail anchors to the PAS. BuChE cannot accommodate this bridge due to steric clashes at the gorge entrance.

Visualization: Selectivity Optimization Workflow

OptimizationWorkflow Start 4-APMC Scaffold (Low Selectivity) Step1 Linker Design (Reductive Amination) Start->Step1 Utilize Acetyl Group Step2 PAS Ligand Attachment (Benzyl/Indole moiety) Step1->Step2 Spacer Optimization (2-5C) Step3 In Silico Docking (Target: Trp286) Step2->Step3 Validate Steric Fit Result Dual-Site Inhibitor (High AChE Selectivity) Step3->Result Verify exclusion of BuChE

Caption: Workflow for converting the generic 4-APMC scaffold into a high-selectivity Dual Binding Site Inhibitor.

Module 2: Kinetic Validation (The "Diagnostics" Phase)

Objective: Prove that your compound is inhibiting AChE via the carbamylation mechanism and not just competitive binding.

The Pseudo-Irreversible Mechanism

Carbamates do not follow simple Michaelis-Menten kinetics (


 is time-dependent). You must measure the carbamylation rate constant (

)
and the affinity constant (

)
.

The Reaction Scheme:



  • 
    : Michaelis encounter complex (reversible).
    
  • 
    : Carbamylated enzyme (covalent, inactive).
    
  • 
    : Decarbamylation (recovery rate).
    
Experimental Protocol: Determining (Bimolecular Rate Constant)
  • Incubation: Incubate AChE with various concentrations of 4-APMC ([I]) for different time intervals (

    
     min).
    
  • Substrate Addition: Add Acetylthiocholine (ATCh) + DTNB to stop the inhibition reaction and measure residual activity (

    
    ).
    
  • Data Plotting:

    • Plot

      
       vs. time (
      
      
      
      ) for each [I]. The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
  • Calculation:

    • The y-intercept gives

      
      .
      
    • The x-intercept gives

      
      .
      
    • Selectivity Index (SI):

      
       where 
      
      
      
      .

Success Metric: A true selectivity enhancement is achieved when the SI > 100.

Visualization: Carbamate Inhibition Pathway

Mechanism Enzyme Free AChE (Active) Complex Michaelis Complex (Reversible EI) Enzyme->Complex Binding (KI) Inhibitor 4-APMC Inhibitor->Complex Binding (KI) Carbamylated Carbamylated Enzyme (Inactive E-C) Complex->Carbamylated Carbamylation (k2) LeavingGroup 4-Acetylphenol (Released) Complex->LeavingGroup Recovered Recovered Enzyme (Hydrolysis) Carbamylated->Recovered Decarbamylation (k3) (Slow) Recovered->Enzyme Recycling

Caption: The kinetic cycle of carbamate inhibition. Selectivity is driven by maximizing k2 (carbamylation) specifically for AChE.

Module 3: Assay Troubleshooting (The "Maintenance" Phase)

Objective: Prevent false positives in Ellman’s Assay caused by chemical instability or artifacts.

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
High Background Absorbance Spontaneous hydrolysis of 4-APMCCheck pH: Carbamates are unstable at pH > 8.0. Perform assays at pH 7.4. Fresh Prep: Prepare inhibitor stock in dry acetonitrile/DMSO immediately before use.
Non-Linear Rates Substrate Depletion or Product InhibitionRate Limit: Only use the initial linear portion of the absorbance curve (first 2-3 mins). Ensure < 10% substrate turnover.
No Inhibition Observed Competitive DisplacementProtocol Adjustment: Do not add Substrate (ATCh) and Inhibitor simultaneously. You must pre-incubate the inhibitor with the enzyme for 10-30 mins to allow carbamylation (

formation) before adding substrate.
Selectivity Disappears High Substrate ConcentrationKm Awareness: AChE is inhibited by excess substrate; BuChE is not. Ensure [ATCh] is near the

of the specific enzyme batch (typically 0.1 - 0.5 mM).

Frequently Asked Questions (FAQ)

Q: Can I use 4-APMC to inhibit AChE in vivo without modification? A: It is risky. Without the structural modifications described in Module 1, 4-APMC likely has a short half-life and poor blood-brain barrier (BBB) penetration due to its polarity. Furthermore, the lack of selectivity means you will likely trigger peripheral side effects (BuChE inhibition) before achieving central efficacy.

Q: Why is my


 value changing when I alter the incubation time? 
A:  This is a feature, not a bug. Because carbamates are time-dependent inhibitors, the 

decreases (potency appears to increase) as pre-incubation time increases. You must report the pre-incubation time with every

value, or preferably, report the rate constant

.

Q: How do I distinguish between AChE and BuChE activity in a tissue sample? A: Use specific inhibitors to mask one enzyme while measuring the other.

  • To measure AChE only : Add ISO-OMPA (specific BuChE inhibitor) to the buffer.

  • To measure BuChE only : Add BW284c51 (specific AChE inhibitor) to the buffer.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. Link

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[1][2][3] Journal of Medicinal Chemistry, 51(14), 4200–4212. Link[3]

  • Johnson, G. & Moore, S.W. (2006). The Peripheral Anionic Site of Acetylcholinesterase: Structure, Functions and Potential Role in Rational Drug Design. Current Pharmaceutical Design, 12(2), 217-225. Link

  • Dighe, S. N., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. International Journal of Molecular Sciences, 20(7), 1563. Link

Sources

Optimization

dealing with unexpected results in 4-Acetylphenyl methylcarbamate studies

Technical Support Center: 4-Acetylphenyl Methylcarbamate (4-APMC) Studies Topic: Troubleshooting Unexpected Results in 4-Acetylphenyl Methylcarbamate Research Audience: Medicinal Chemists, Enzymologists, and Analytical S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetylphenyl Methylcarbamate (4-APMC) Studies

Topic: Troubleshooting Unexpected Results in 4-Acetylphenyl Methylcarbamate Research Audience: Medicinal Chemists, Enzymologists, and Analytical Scientists Version: 2.4 (Current)

Executive Summary: The "Deceptive" Stability of 4-APMC

4-Acetylphenyl methylcarbamate (4-APMC) is a structural hybrid often utilized as a model carbamate inhibitor for cholinesterases (AChE/BChE) or as a "masked" phenol prodrug. While structurally simple, it presents a unique set of physicochemical challenges that often lead to non-reproducible data.

The Core Problem: The electron-withdrawing acetyl group at the para-position increases the acidity of the phenol leaving group (


 for 4-hydroxyacetophenone). This makes the carbamate bond significantly more labile to alkaline hydrolysis (E1cB mechanism) compared to unsubstituted phenyl carbamates. Most "unexpected results" stem from this accelerated degradation or from rotameric behavior during analysis.

Visualizing the Failure Modes

The following diagram illustrates the primary degradation pathways and analytical artifacts that generate confusing data.

G cluster_0 Analytical Artifacts cluster_1 Hydrolytic Degradation (Buffer/Storage) APMC 4-APMC (Intact Compound) Rotamer Cis/Trans Rotamers (NMR/HPLC Split Peaks) APMC->Rotamer Restricted Rotation (NMR/HPLC) Intermediate Anionic Intermediate (E1cB Mechanism) APMC->Intermediate pH > 7.5 (Base Catalysis) MIC Methyl Isocyanate (Transient Toxicant) Intermediate->MIC Elimination Phenol 4-Hydroxyacetophenone (Degradation Product) Intermediate->Phenol Fast Step Methylamine Methylamine (Final Amine) MIC->Methylamine Aqueous Quench

Figure 1: Mechanistic pathway showing the dual risks of conformational isomerism (analytical artifact) and hydrolytic cleavage (chemical instability).

Troubleshooting Guide: Synthesis & Purification

Q: Why is my isolated yield consistently lower than 50% despite full conversion by TLC? Diagnosis: You are likely losing product during the workup or purification due to hydrolysis on silica gel. The Science: Silica gel is slightly acidic, but commercially available silica can contain alkaline impurities or trace metals that catalyze the cleavage of the carbamate, especially in the presence of methanol (transesterification). Protocol Correction:

  • Workup: Avoid aqueous basic washes (e.g.,

    
    ) if possible. If necessary, use cold (
    
    
    
    ) brine/water and work quickly.
  • Column Chromatography: Pre-treat your silica gel with 1% triethylamine (TEA) in hexane to neutralize acidity, or switch to neutral alumina.

  • Eluent: Avoid methanol. Use Ethyl Acetate/Hexane gradients.[1] Methanol can induce solvolysis of the carbamate bond over long column runs.

Q: My NMR spectrum shows a "doublet of doublets" for the N-methyl group and split aromatic peaks. Is my compound impure? Diagnosis: Likely not. This is often due to rotamers , not impurities. The Science: The


 bond has partial double-bond character, creating a barrier to rotation. This results in cis and trans conformers that interconvert slowly on the NMR timescale at room temperature.
Validation Test: 
  • Run a Variable Temperature (VT) NMR experiment. Heat the sample to

    
    .
    
  • Result: If the peaks coalesce into single sharp signals, they are rotamers. If they remain distinct, you have a contamination (likely the phenol hydrolysis product).

Troubleshooting Guide: Analytical Discrepancies

Q: Why does 4-APMC disappear during LC-MS analysis despite looking pure by NMR? Diagnosis: On-column hydrolysis or in-source fragmentation. The Science:

  • In-Source Fragmentation: The carbamate moiety is thermally labile. The high temperature of the ESI source (

    
    ) can cleave the 
    
    
    
    bond, causing the mass spectrum to show the phenol ion (
    
    
    ) as the base peak, mimicking degradation.
  • Mobile Phase pH: If your mobile phase is ammonium acetate/bicarbonate (pH > 7), the compound hydrolyzes during the run. Corrective Workflow:

  • HPLC Buffer: Use acidic mobile phases (0.1% Formic Acid, pH ~2.5). Carbamates are significantly more stable at acidic pH.

  • MS Settings: Lower the desolvation temperature to

    
     and reduce cone voltage to minimize source fragmentation.
    

Q: I see a "ghost peak" eluting earlier than my main peak in HPLC. Diagnosis: This is 4-Hydroxyacetophenone (the hydrolysis product). Quantitative Check: Compare the UV spectrum of the ghost peak. 4-Hydroxyacetophenone has a distinct


 shift compared to the carbamate due to the free phenolate/phenol auxochrome.
  • 4-APMC:

    
     (Carbamate masks the oxygen lone pair).
    
  • Phenol:

    
     (Red-shifted).
    

Troubleshooting Guide: Biological Assays (AChE/BChE)

Q: My


 values vary wildly (e.g., 10 nM vs. 500 nM) between experiments. 
Diagnosis:  Buffer-induced hydrolysis during the incubation period.
The Science:  4-APMC acts as a pseudo-irreversible inhibitor by carbamylating the active site serine. However, it also undergoes spontaneous hydrolysis in the assay buffer. If your incubation time varies, the effective concentration of inhibitor changes.
Experimental Fix: 
  • Buffer Check: Ensure your assay buffer pH is strictly controlled (pH 7.4 or 8.0). Even a shift to pH 8.5 accelerates hydrolysis by 2-3 fold.

  • Protocol Standardization:

    • Prepare inhibitor stocks in anhydrous DMSO and store at

      
      .
      
    • Add inhibitor to the buffer immediately before the enzyme. Do not pre-incubate the inhibitor in buffer without enzyme for long periods (

      
       min).
      

Data Normalization Table: Use this table to verify if your kinetic data matches expected stability profiles.

ParameterConditionExpected Half-Life (

)
Implications for Assay
Stability pH 2.0 (HPLC Mobile Phase)

Hours
Stable for overnight runs.
Stability pH 7.4 (PBS,

)

Hours
Critical: Assay must be completed within 1 hour.
Stability pH 9.0 (Borate,

)

Minutes
Unsuitable for standard assays.
Solubility Water (Neutral)

Risk of precipitation at high conc.
Solubility DMSO

Preferred stock solvent.

References & Authority

  • Mechanisms of Carbamate Hydrolysis:

    • Reaction Kinetics: The hydrolysis of N-methylcarbamates typically follows an E1cB mechanism involving the formation of an isocyanate intermediate.[2] This is accelerated by electron-withdrawing groups (like the 4-acetyl group) on the phenol ring.

    • Source:Logue, B. et al. (2022).[3] Identification and determination of phenyl methyl carbamate released from adducted hemoglobin. (Demonstrates the base-catalyzed release of the phenol moiety) Link

  • AChE Inhibition Kinetics:

    • Context: Phenyl methylcarbamates are classic "pseudo-irreversible" inhibitors. The carbamylation rate (

      
      ) and decarbamylation rate (
      
      
      
      ) are sensitive to the leaving group's acidity (
      
      
      of the phenol).
    • Source:Weinstock, M. et al. (1994). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates.Link

  • Synthesis & Stability:

    • Context: Synthesis of 4-acetylphenyl carbamates often requires careful control of pH to prevent immediate hydrolysis back to the starting phenol.

    • Source:Rampa, A. et al. (1998).[4] Acetylcholinesterase inhibitors: synthesis and structure-activity relationships.Link

  • General HPLC Troubleshooting:

    • Context: Peak splitting and retention time drifts in carbamate analysis are often due to column void volume issues or mobile phase pH mismatches.

    • Source:Dolan, J.W.[5] (LCGC Magazine).[5] HPLC Troubleshooting Guide.Link

Disclaimer: This guide is intended for research use only. 4-APMC and its degradation products (Methyl Isocyanate) are hazardous. Always consult the SDS before handling.

Sources

Troubleshooting

calibration curve issues for 4-Acetylphenyl methylcarbamate quantification

Technical Support Center: 4-Acetylphenyl methylcarbamate Quantification From the Desk of the Senior Application Scientist Welcome to the technical support center for the quantitative analysis of 4-Acetylphenyl methylcarb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetylphenyl methylcarbamate Quantification

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the quantitative analysis of 4-Acetylphenyl methylcarbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on accurate and precise measurements of this compound. We understand that generating a reliable calibration curve is the cornerstone of any quantitative method. When this fundamental step fails, the integrity of your entire dataset is compromised.

This document moves beyond simple checklists to provide in-depth, cause-and-effect troubleshooting. We will explore the common pitfalls encountered during calibration for carbamate compounds and provide logical, scientifically-grounded solutions to get your analysis back on track.

Section 1: The Foundation - What Defines a Valid Calibration Curve?

Before troubleshooting, we must define success. A robust calibration curve is not merely a collection of points, but a statistical confirmation of your method's performance across a defined concentration range.

A typical acceptance criterion for linearity is a coefficient of determination (r²) value of ≥ 0.995. However, a high r² value alone is insufficient. The curve must also be evaluated for systematic deviations by examining the residual plot. Residuals (the difference between the actual response and the response predicted by the regression line) should be randomly distributed around the x-axis. A clear pattern (e.g., a U-shape) indicates that a simple linear model may not be appropriate for your data.

ParameterAcceptance CriteriaRationale
Coefficient of Determination (r²) ≥ 0.995Indicates how well the data points fit the linear regression model.
Calibration Range Must bracket the expected concentration of unknown samples.Extrapolation beyond the calibrated range is not scientifically valid.
Residuals Plot Random, non-patterned distribution around the zero line.Reveals systematic errors or non-linearity not apparent from the r² value alone.
Lowest Calibrator (LLOQ) Signal-to-Noise Ratio (S/N) ≥ 10; Response must be <20% of the highest calibrator.Defines the lowest concentration that can be quantified with acceptable precision and accuracy.

Section 2: Troubleshooting Guide - Calibration Curve Failures

This section addresses the most common calibration issues in a question-and-answer format.

Category A: Poor Linearity & Non-Reproducibility

Question: My calibration curve consistently shows poor linearity (r² < 0.99), or the slope changes significantly between analytical runs. What are the primary causes?

Answer: This is one of the most frequent issues and typically points to problems with either the calibration standards themselves or the stability of the analytical system. Let's break down the causal chain.

1. Investigate the Standards:

  • Analyte Stability: 4-Acetylphenyl methylcarbamate, like many carbamates, can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[1][2] Your stock and working solutions may be degrading over time.

    • Troubleshooting Protocol: Prepare fresh stock and working standards from a certified reference material.[3] Prepare standards in a non-reactive, HPLC-grade solvent like acetonitrile or methanol.[4][5] Store stock solutions at the recommended temperature (typically 2-8°C) and for a limited, validated period.

  • Preparation Error: Simple volumetric or gravimetric errors are a common source of non-linearity.[6]

    • Troubleshooting Protocol: Use calibrated analytical balances and Class A volumetric flasks and pipettes. Ensure the analyte is fully dissolved in the stock solution before making serial dilutions. A good practice is to prepare two independent sets of standards from separate weighings of the reference material to confirm preparation accuracy.

  • Concentration Range Issues: An inappropriately chosen concentration range can lead to apparent non-linearity.

    • High-End Saturation: At very high concentrations, the detector's response may no longer be linear. For UV detectors, this can happen when absorbance exceeds 1.0-1.5 Absorbance Units (AU).[7]

    • Low-End Inaccuracy: At concentrations near the Limit of Quantitation (LOQ), minor background noise or interferences have a disproportionate effect, leading to higher variability.[8]

    • Troubleshooting Protocol: Check the peak height (in AU) of your highest standard. If it exceeds 1.0 AU, reduce its concentration or adjust the injection volume. Ensure your lowest standard provides a clear, reproducible peak with a signal-to-noise ratio (S/N) of at least 10.

2. Evaluate the HPLC/LC-MS System:

  • Inconsistent Injection Volume: Worn seals or air bubbles in the autosampler can lead to imprecise injections, causing scatter in the calibration data.[6][7]

    • Troubleshooting Protocol: Purge the autosampler pump and injection lines. Run a series of replicate injections (n=6) of a mid-level standard. The relative standard deviation (RSD) of the peak areas should be <2%. If it is higher, perform maintenance on the autosampler.

  • Mobile Phase Instability: Buffers can change pH over time, or volatile organic components can evaporate, altering the mobile phase composition. This can cause shifts in retention time and peak response.[6][9]

    • Troubleshooting Protocol: Always prepare fresh mobile phase daily. Ensure it is thoroughly degassed to prevent air bubbles in the pump.[6] If using a buffer, verify its pH after preparation.

Below is a decision tree to guide your troubleshooting process for linearity issues.

G start Start: Calibration Curve Fails Linearity (r² < 0.99) check_standards 1. Prepare Fresh Standards (Stock & Working Solutions) start->check_standards rerun 2. Re-run Calibration Curve check_standards->rerun pass Problem Solved: Standard Preparation Issue rerun->pass Passes fail Still Fails rerun->fail Fails check_system 3. Check HPLC System fail->check_system check_injection 4a. Injection Precision Test (n=6 Replicates, RSD < 2%?) check_system->check_injection check_mobile_phase 4b. Prepare Fresh Mobile Phase & Degas System check_system->check_mobile_phase check_detector 4c. Check Detector Response (Highest standard < 1.0 AU?) check_system->check_detector system_pass Problem Solved: Instrument/Method Issue check_injection->system_pass Passes system_fail Problem Persists: Investigate Matrix Effects or Method Specificity check_injection->system_fail Fails check_mobile_phase->rerun check_detector->system_pass Passes check_detector->system_fail Fails

Caption: Troubleshooting workflow for poor calibration curve linearity.

Category B: Matrix-Specific Quantification Issues

Question: My calibration curve prepared in a pure solvent is excellent, but when I analyze my biological samples (e.g., plasma, urine, tissue extract), the recovery is poor or highly variable. What is causing this discrepancy?

Answer: This is a classic case of matrix effects . The "matrix" refers to all other components in the sample besides your analyte of interest.[10] These components can interfere with the analysis, typically by suppressing or enhancing the analyte's signal in the detector, a common and significant problem in LC-MS/MS analysis.[11][12]

1. The Mechanism of Matrix Effects:

  • Ion Suppression/Enhancement (LC-MS/MS): Co-eluting endogenous compounds from the biological matrix (like phospholipids or salts) can compete with the analyte for ionization in the mass spectrometer's source.[12][13] This alters the number of analyte ions that reach the detector, leading to an inaccurate reading. The effect can be a suppression (lower signal) or enhancement (higher signal) of the true value.[11]

  • Chromatographic Interference (HPLC-UV): A matrix component may co-elute with 4-Acetylphenyl methylcarbamate and absorb light at the same wavelength, artificially inflating the peak area.

2. Diagnosing and Mitigating Matrix Effects:

  • The Post-Extraction Spike Test: This is the definitive test to quantify the matrix effect.

    • Extract a blank sample of the biological matrix (containing no analyte).

    • Spike the clean, extracted blank matrix with a known concentration of the analyte.

    • Prepare a standard of the same concentration in pure solvent.

    • Compare the peak area of the post-extraction spike (B) to the peak area of the pure standard (A).

    • Matrix Effect (%) = (B / A) * 100 . A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

  • Improving Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[14]

    • Solid Phase Extraction (SPE): This is a highly effective and targeted cleanup technique. For a moderately polar compound like 4-Acetylphenyl methylcarbamate, a reverse-phase (C8 or C18) or mixed-mode SPE sorbent can be used to bind the analyte while salts and other polar interferences are washed away.[15][16]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its solubility, leaving many matrix components behind.[17]

    • QuEChERS: Originally for pesticide analysis in food, this "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is excellent for cleaning up complex matrices.[5][18]

  • Using a Matrix-Matched Calibration Curve: If sample cleanup cannot completely eliminate the matrix effect, the most accurate approach is to prepare your calibration standards in the same matrix as your samples.

    • Protocol: Obtain a source of blank biological matrix (e.g., control plasma). Extract it using your sample preparation method. Then, use this clean extract as the diluent to prepare your series of calibration standards. This ensures that the standards and the unknown samples experience the same degree of matrix effect, which is then factored out by the calibration.

The following diagram illustrates a comprehensive workflow incorporating matrix effect evaluation.

G cluster_prep Sample & Standard Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis & Evaluation raw_sample Raw Sample (e.g., Plasma) spe Solid Phase Extraction (SPE) or LLE / QuEChERS raw_sample->spe blank_matrix Blank Matrix blank_matrix->spe stock_solution Analyte Stock Solution working_standards Solvent-Based Working Standards stock_solution->working_standards matrix_standards Matrix-Matched Working Standards stock_solution->matrix_standards hplc HPLC or LC-MS/MS Analysis working_standards->hplc spe->matrix_standards spe->hplc matrix_test Matrix Effect Test (Post-Extraction Spike) hplc->matrix_test calibration Generate Calibration Curve hplc->calibration quant Quantify Unknown Samples hplc->quant matrix_test->calibration Inform choice: Solvent vs. Matrix-Matched calibration->quant final_result Final Concentration Report quant->final_result

Caption: General workflow for sample analysis, including sample cleanup and matrix effect evaluation.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a stock solution and a set of working calibration standards in solvent.

  • Materials:

    • 4-Acetylphenyl methylcarbamate certified reference standard (CRS).

    • HPLC-grade acetonitrile.

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL).

    • Calibrated analytical balance.

    • Calibrated micropipettes.

  • Procedure for 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10.0 mg of the CRS into a clean weighing boat.

    • Carefully transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of acetonitrile.

    • Vortex or sonicate the flask until the CRS is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the 10 mL mark with acetonitrile. Cap and invert the flask 15-20 times to ensure homogeneity.

    • Label clearly and store at 2-8°C, protected from light.

  • Procedure for Working Standards (Example Range: 10 ng/mL to 1000 ng/mL):

    • Perform serial dilutions from the stock solution to create intermediate standards as needed.

    • Prepare each final working standard by spiking the appropriate volume of an intermediate standard into a volumetric flask and diluting with acetonitrile. An example dilution scheme is provided below.

Target Conc. (ng/mL)Vol. of 10 µg/mL Intermediate (µL)Final Volume (mL)
1000100010
50050010
25025010
10010010
50500 (from 1 µg/mL)10
25250 (from 1 µg/mL)10
10100 (from 1 µg/mL)10
Protocol 2: General Purpose HPLC-UV Method

This method serves as a starting point for the analysis of 4-Acetylphenyl methylcarbamate. Optimization will be required based on your specific instrumentation and sample matrix.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes, hold for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength ~240 nm (Verify with a UV scan of the analyte)

Section 4: Frequently Asked Questions (FAQs)

Q: Should I force the origin (0,0) on my calibration curve? A: Generally, no. Forcing the origin assumes that a blank sample will produce absolutely zero signal, which is rarely the case due to baseline noise. It can improperly weight the regression and introduce bias, especially at the low end of the curve.[8] The y-intercept should be included in the regression equation (y = mx + b).

Q: What is an acceptable value for the y-intercept? A: The y-intercept should be statistically insignificant compared to the response of the lowest calibration standard (LLOQ). A common rule of thumb is that the response of a true blank sample should be less than 20% of the response of the LLOQ.

Q: How often do I need to run a full calibration curve? A: A full calibration curve should be run with every batch of unknown samples. To ensure the system remains calibrated throughout the run, "bracketing" standards (a low and high concentration standard) should be analyzed periodically (e.g., every 10-20 samples) to check for instrument drift.[4][19]

Q: My curve looks better with a quadratic fit. Can I use it? A: While some analytical techniques are inherently non-linear, a quadratic fit in HPLC-UV often indicates an issue, such as detector saturation at the high end.[7] While a quadratic curve can be used if properly validated, it is crucial to first understand and document the reason for the non-linearity. Regulatory guidelines often express a strong preference for linear models where possible.

References

  • PharmaSciences. (n.d.). Troubleshooting during HPLC calibration. Retrieved from PharmaSciences. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from EPA.gov. [Link]

  • ASTM International. (n.d.). D5315: Standard Test Method for Carbamates in Water. Retrieved from ASTM.org. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from Shimadzu.com. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from EPA.gov. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from Agilent.com. [Link]

  • Ingenieria Analitica. (n.d.). Expanded HPLC Method for N-Methyl Carbamates. Retrieved from i-analitica.com. [Link]

  • HPLC-Vials. (n.d.). Separation of Methyl (4-nitrophenyl)carbamate on Newcrom R1 HPLC column. Retrieved from hplc-vials.com. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from EPA.gov. [Link]

  • Ingenieria Analitica. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from i-analitica.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227027, 4-Acetylphenyl N-methylcarbamate. Retrieved from PubChem. [Link]

  • Brinkman, U. A. Th. (1994). Sample handling and determination of carbamate pesticides and their transformation products in various matrices.
  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Science & Technology Letters, 3(4), 144-149. [Link]

  • Phenomenex. (n.d.). Linearity – Calibration Curve. Retrieved from Phenomenex.com. [Link]

  • ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18. Retrieved from ResearchGate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from eijppr.com. [Link]

  • Dolan, J. W. (2009). Calibration Curves, Part I: To b or Not to b? LCGC North America, 27(4). [Link]

  • Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-12. [Link]

  • Dolan, J. W. (2006). Method Linearity. LCGC North America, 24(5). [Link]

  • LGC. (2003). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from lgcgroup.com. [Link]

  • ResearchGate. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Retrieved from ResearchGate. [Link]

  • Journal of Science and Technology - HUST. (n.d.). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Retrieved from jst.hust.edu.vn. [Link]

  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from bioprocessintl.com. [Link]

  • ResearchGate. (n.d.). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from mn-net.com. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from chromatographyonline.com. [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from separationscience.com. [Link]

  • PubChemLite. (n.d.). Phenyl n-(4-acetylphenyl)carbamate (C15H13NO3). Retrieved from pubchemlite.com. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from Biotage.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 4-Acetylphenyl methylcarbamate

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Acetylphenyl methylcarbamate, a versatile building block in medicinal chemistry.[1] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in selecting the most appropriate techniques for your specific needs.

The Criticality of Purity for 4-Acetylphenyl methylcarbamate

4-Acetylphenyl methylcarbamate (CAS 1135-43-9) is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activity.[1] Its molecular structure, featuring an acetyl group and a methylcarbamate moiety on a phenyl ring, makes it a valuable precursor in drug discovery.[1] However, the presence of impurities, even in trace amounts, can lead to misleading biological data, compromise the integrity of subsequent synthetic steps, and introduce unforeseen toxicities. Therefore, rigorous purity validation is an indispensable component of its use in any research or development setting.

Proposed Synthesis Route and Potential Impurities

A logical synthetic route to 4-Acetylphenyl methylcarbamate involves the reaction of 4-hydroxyacetophenone with methyl isocyanate, often in the presence of a base catalyst.

4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Acetylphenyl methylcarbamate 4-Acetylphenyl methylcarbamate 4-Hydroxyacetophenone->4-Acetylphenyl methylcarbamate Methyl Isocyanate, Base

Caption: Proposed synthesis of 4-Acetylphenyl methylcarbamate.

Based on this proposed synthesis, a number of potential impurities could be present in the final product:

  • Unreacted Starting Materials: 4-Hydroxyacetophenone and residual methyl isocyanate.

  • Byproducts from Side Reactions: Dimerized or trimerized methyl isocyanate, and products of side reactions involving the acetyl group.

  • Degradation Products: Carbamates can be susceptible to hydrolysis, leading to the formation of 4-hydroxyacetophenone and methylamine.[2]

A comprehensive purity validation strategy must be capable of detecting and quantifying these potential impurities.

Orthogonal Analytical Approaches for Purity Validation

No single analytical technique is sufficient to definitively establish the purity of a compound. A multi-pronged, or orthogonal, approach employing techniques with different separation and detection principles is essential for a comprehensive assessment. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile and thermally labile compounds like 4-Acetylphenyl methylcarbamate. Its high resolving power and sensitivity make it ideal for separating the target compound from closely related impurities.

Causality Behind Experimental Choices

A reversed-phase HPLC (RP-HPLC) method is the logical choice for 4-Acetylphenyl methylcarbamate due to its moderate polarity. A C18 or C8 stationary phase will provide sufficient retention and allow for separation based on hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. UV detection is suitable as the phenyl ring and acetyl group are chromophores.

Step-by-Step Experimental Protocol: RP-HPLC Method

Prepare Mobile Phase Prepare Mobile Phase Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase->Equilibrate HPLC System Prepare Sample and Standards Prepare Sample and Standards Equilibrate HPLC System->Prepare Sample and Standards Inject and Acquire Data Inject and Acquire Data Prepare Sample and Standards->Inject and Acquire Data Process and Analyze Data Process and Analyze Data Inject and Acquire Data->Process and Analyze Data

Caption: Workflow for RP-HPLC analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength at which the aromatic ring exhibits strong absorbance.
Injection Vol. 10 µLA typical injection volume.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas both mobile phases before use to prevent pump and column issues.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve 4-Acetylphenyl methylcarbamate reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of 4-Acetylphenyl methylcarbamate in the same solvent as the standard to a similar concentration.

  • Injection and Data Acquisition: Inject the standards and the sample onto the HPLC system and acquire the chromatograms.

  • Data Analysis: Integrate the peaks in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). For a more accurate quantification, use a calibration curve generated from the standards.

Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities

Mass spectrometry is a powerful tool for confirming the molecular weight of 4-Acetylphenyl methylcarbamate and for identifying unknown impurities. When coupled with HPLC (LC-MS), it provides an unparalleled level of specificity.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like 4-Acetylphenyl methylcarbamate, as it minimizes fragmentation in the source. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information about the parent molecule and any co-eluting impurities.

Predicted Mass Spectrum and Fragmentation

The expected monoisotopic mass of 4-Acetylphenyl methylcarbamate (C₁₀H₁₁NO₃) is 193.07 g/mol .[3] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 194.08 would be the prominent ion.

Predicted Fragmentation Pathway:

[M+H]+ (m/z 194) [M+H]+ (m/z 194) {[M+H] - CH3NCO}+ (m/z 137) {[M+H] - CH3NCO}+ (m/z 137) [M+H]+ (m/z 194)->{[M+H] - CH3NCO}+ (m/z 137) Loss of methyl isocyanate {[M+H] - C2H3O}+ (m/z 151) {[M+H] - C2H3O}+ (m/z 151) [M+H]+ (m/z 194)->{[M+H] - C2H3O}+ (m/z 151) Loss of acetyl group {[M+H] - CH3NCO - CO}+ (m/z 109) {[M+H] - CH3NCO - CO}+ (m/z 109) {[M+H] - CH3NCO}+ (m/z 137)->{[M+H] - CH3NCO - CO}+ (m/z 109) Loss of CO

Caption: Predicted MS/MS fragmentation of 4-Acetylphenyl methylcarbamate.

Step-by-Step Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC-MS system equipped with an ESI source and a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

Procedure:

  • HPLC Separation: Utilize the same HPLC method as described previously. The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).

  • MS Detection:

    • Full Scan Mode: Acquire mass spectra over a range of m/z 50-500 to detect the parent ion and any impurities.

    • Tandem MS (MS/MS): Isolate the parent ion (m/z 194) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. This can be used to confirm the structure and to identify impurities with similar parent masses but different fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule and is an excellent tool for identifying and quantifying impurities, often without the need for reference standards for the impurities themselves.

Causality Behind Experimental Choices

¹H NMR is highly sensitive and provides information about the number and types of protons and their connectivity. ¹³C NMR, while less sensitive, provides information about the carbon skeleton of the molecule. Together, they can unequivocally confirm the structure of 4-Acetylphenyl methylcarbamate and detect impurities with different structural features.

Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to acetyl group
~7.15Doublet2HAromatic protons ortho to carbamate
~5.10Broad Singlet1HN-H
~3.80Singlet3HO-CH₃ (carbamate)
~2.80Doublet3HN-CH₃
~2.60Singlet3HCO-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~197C=O (acetyl)
~155C=O (carbamate)
~152Aromatic C-O
~135Aromatic C-C=O
~131Aromatic C-H
~121Aromatic C-H
~53O-CH₃ (carbamate)
~28N-CH₃
~26CO-CH₃
Step-by-Step Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the 4-Acetylphenyl methylcarbamate sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the predicted spectra and literature data for similar compounds.

    • Impurity Detection: Look for any unexpected signals in the spectra. The integration of these signals relative to the main compound's signals can be used to estimate the concentration of impurities.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a simple, rapid, and inexpensive technique that is well-suited for screening the purity of 4-Acetylphenyl methylcarbamate and for monitoring the progress of its synthesis.

Causality Behind Experimental Choices

Normal-phase TLC on silica gel plates is appropriate for this compound. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) will allow for the separation of the compound from more polar or less polar impurities. Visualization under UV light is effective due to the aromatic nature of the molecule.

Step-by-Step Experimental Protocol: TLC Analysis

Prepare TLC Plate Prepare TLC Plate Spot Sample and Standards Spot Sample and Standards Prepare TLC Plate->Spot Sample and Standards Develop Plate Develop Plate Spot Sample and Standards->Develop Plate Visualize and Calculate Rf Visualize and Calculate Rf Develop Plate->Visualize and Calculate Rf

Caption: Workflow for TLC analysis.

Materials:

  • Silica gel TLC plates (with fluorescent indicator F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4 for the main spot.

  • Spotting: Dissolve the sample and a reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, apply small spots of the sample and standard solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Compare the Rf value and the number of spots in the sample lane to the standard lane. The presence of additional spots in the sample lane indicates the presence of impurities. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Comparative Analysis of Analytical Techniques

TechniqueStrengthsWeaknessesPrimary Application
HPLC High resolution, quantitative, automatable, well-established for purity analysis.Higher cost, more complex instrumentation.Quantitative purity determination and impurity profiling.
MS High sensitivity, provides molecular weight information, excellent for impurity identification.May not be quantitative without standards, matrix effects can be an issue.Structural confirmation and identification of unknown impurities.
NMR Provides definitive structural information, can be quantitative without impurity standards.Lower sensitivity than MS, more expensive instrumentation, requires larger sample amounts.Unequivocal structural elucidation and quantification of major components.
TLC Rapid, inexpensive, simple to perform, good for screening multiple samples.Lower resolution than HPLC, generally not quantitative without a densitometer.Rapid purity screening and reaction monitoring.

A Self-Validating System for Comprehensive Purity Assessment

A robust and trustworthy purity validation strategy for 4-Acetylphenyl methylcarbamate should follow a logical, self-validating workflow:

cluster_0 Initial Screening & Identification cluster_1 Structural Confirmation cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Forced Degradation Studies TLC TLC Screening LCMS LC-MS Analysis TLC->LCMS Confirm initial findings NMR NMR Spectroscopy (1H, 13C) LCMS->NMR Confirm molecular weight and structure HPLC Validated HPLC Method NMR->HPLC Confirm identity of main peak Forced_Deg Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) HPLC->Forced_Deg Assess stability-indicating nature of the method

Caption: Comprehensive Purity Validation Workflow.

This workflow ensures that the identity of the main component is confirmed by multiple techniques before a quantitative purity value is assigned by a validated HPLC method. Furthermore, forced degradation studies, as outlined in ICH guidelines, should be performed to demonstrate the stability-indicating nature of the HPLC method, ensuring that any degradation products can be resolved from the main peak.[4][5]

Conclusion

Validating the purity of 4-Acetylphenyl methylcarbamate requires a thoughtful and multi-faceted approach. While HPLC serves as the primary tool for quantitative analysis, its findings must be supported by the structural and molecular weight information provided by NMR and MS, respectively. TLC offers a rapid and efficient means for initial screening. By employing these techniques in a logical and self-validating workflow, researchers can have a high degree of confidence in the purity of their material, ensuring the integrity and reliability of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227027, 4-Acetylphenyl N-methylcarbamate. Retrieved from [Link]

  • Velikorodov, A. V., & Kukharev, B. F. (2010). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Russian Journal of Organic Chemistry, 46(7), 1037–1041.
  • Bhatt, P., Huang, Y., & Zhan, H. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 700295.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598-55-0, Methyl carbamate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

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Comparative

A Comparative Guide to Acetylcholinesterase Inhibitors: Physostigmine vs. 4-Acetylphenyl Methylcarbamate

For researchers and drug development professionals navigating the complexities of cholinergic modulation, the choice of an acetylcholinesterase (AChE) inhibitor is a foundational decision. This guide presents a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of cholinergic modulation, the choice of an acetylcholinesterase (AChE) inhibitor is a foundational decision. This guide presents a detailed comparison between the historically significant, potent alkaloid, physostigmine, and a simpler synthetic compound, 4-acetylphenyl methylcarbamate. This analysis moves beyond a simple datasheet comparison to explore the practical applications, mechanistic nuances, and the critical importance of empirical validation in inhibitor selection.

Introduction: The Enduring Therapeutic Relevance of AChE Inhibition

Acetylcholinesterase (AChE) is the serine hydrolase responsible for the rapid degradation of the neurotransmitter acetylcholine in synaptic clefts.[1] Its inhibition elevates acetylcholine levels, amplifying cholinergic neurotransmission. This mechanism remains a cornerstone for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] The two molecules under review, physostigmine and 4-acetylphenyl methylcarbamate, belong to the carbamate class of inhibitors. These agents act as pseudosubstrates, transferring a carbamoyl group to the active site serine of AChE, leading to a temporary, reversible inactivation of the enzyme that is significantly longer than the lifecycle of acetylcholine itself.[3][4]

Physostigmine: The Well-Characterized Standard

Physostigmine (also known as eserine) is a natural tertiary alkaloid derived from the Calabar bean. Its complex heterocyclic structure allows it to readily cross the blood-brain barrier, making it active in the central nervous system (CNS)—a critical feature for its use in treating anticholinergic poisoning and its historical investigation for neurodegenerative diseases.[2]

Mechanism of Action: Physostigmine functions as a reversible inhibitor of acetylcholinesterase. It carbamylates the serine residue at the active site of the enzyme, preventing the hydrolysis of acetylcholine.[3] This inhibition is transient, as the carbamylated enzyme can undergo spontaneous hydrolysis, restoring its function.

Mechanism_of_Action cluster_AChE AChE Catalytic Cycle cluster_Inhibitor Inhibitor Interaction AChE_Free Active AChE (Ser-OH) Products Choline + Acetate AChE_Free->Products Rapid Hydrolysis ACh Acetylcholine ACh->AChE_Free Inhibitor Carbamate Inhibitor (e.g., Physostigmine) Inhibitor->AChE_Free Carbamylation AChE_Carbamylated Carbamylated AChE (Inactive) AChE_Carbamylated->AChE_Free Slow Spontaneous Decarbamylation caption Fig. 1: Reversible inhibition of AChE by carbamates.

Caption: Fig. 1: Reversible inhibition of AChE by carbamates.

4-Acetylphenyl Methylcarbamate: A Tool for Foundational Research

4-Acetylphenyl methylcarbamate is a synthetic compound that shares the core phenyl N-methylcarbamate structure.[5] Unlike physostigmine, it has a much simpler chemical architecture. While specific inhibitory potency data is not widely available in peer-reviewed literature, its structure strongly suggests activity as an acetylcholinesterase inhibitor.[6] Phenyl methylcarbamates are a well-established class of AChE inhibitors, often used as insecticides, and their mechanism of action is understood to be analogous to that of physostigmine.[6]

The primary value of a compound like 4-acetylphenyl methylcarbamate for the research community lies in its utility for structure-activity relationship (SAR) studies.[7][8] Its simple, modifiable phenyl ring provides a scaffold for synthesizing derivatives to probe the steric and electronic requirements of the AChE active site.

Comparative Analysis: Potency and Application

A direct comparison of inhibitory activity is hampered by the lack of published IC50 values for 4-acetylphenyl methylcarbamate. However, we can establish a clear distinction in their roles based on existing knowledge.

FeaturePhysostigmine4-Acetylphenyl Methylcarbamate
Source Natural AlkaloidSynthetic
Structure Complex, HeterocyclicSimple Phenyl Ring
AChE IC50 Potent (nM range)Not Publicly Documented
Blood-Brain Barrier CrossesPredicted to be lower
Primary Utility Clinical antidote, CNS research tool, positive controlFoundational SAR studies, research chemical

Physostigmine is the compound of choice for in vivo studies requiring CNS effects or as a potent positive control in screening assays. Its extensive characterization provides a reliable benchmark for comparison. In contrast, 4-acetylphenyl methylcarbamate should be viewed as a starting point for investigation—a tool to answer fundamental questions about how inhibitor structure relates to function.

Experimental Protocol: Enabling Direct Comparison via the Ellman Assay

To bridge the data gap and empower researchers to make their own evidence-based comparisons, we provide a detailed protocol for the Ellman assay—the gold standard for measuring AChE activity.[9] This method allows for the direct determination of IC50 values for any inhibitor.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is quantified by its absorbance at 412 nm.[10] The rate of color formation is directly proportional to enzyme activity.

Ellman_Assay_Workflow start Start prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitors) start->prep plate Plate Setup (96-well) - Add Buffer, DTNB, Inhibitor - Add AChE Solution prep->plate preincubate Pre-incubation (15 min) (Allows inhibitor-enzyme binding) plate->preincubate initiate Initiate Reaction (Add ATCI Substrate) preincubate->initiate read Kinetic Absorbance Reading (412 nm over 10-15 min) initiate->read analyze Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 read->analyze end End analyze->end caption Fig. 2: Experimental workflow for determining IC50 values.

Caption: Fig. 2: Experimental workflow for determining IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate (ATCI) Solution: 10 mM Acetylthiocholine Iodide in deionized water (prepare fresh).

    • Enzyme (AChE) Solution: Dilute AChE stock (e.g., from human erythrocytes or electric eel) in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of both physostigmine and 4-acetylphenyl methylcarbamate in DMSO. Create serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 1 pM to 100 µM).

  • Assay Procedure (96-well Plate Format):

    • Add 25 µL of the appropriate inhibitor dilution to the test wells. For control (100% activity) wells, add 25 µL of Assay Buffer containing the same final DMSO concentration.

    • Add 50 µL of 10 mM DTNB solution to all wells.

    • Add 100 µL of Assay Buffer to all wells.

    • Add 25 µL of the AChE working solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at room temperature for 15 minutes. This step is crucial for allowing the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • To start the reaction, add 50 µL of the 10 mM ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 412 nm, taking readings every 60 seconds for 10-15 minutes.

  • Data Analysis and IC50 Determination:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibited / V_control)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Conclusion and Strategic Recommendations

The comparison between physostigmine and 4-acetylphenyl methylcarbamate is a study in contrasts: one a potent, well-documented, and complex natural product, the other a simple, uncharacterized synthetic molecule.

  • For Validated Assays and In Vivo CNS Studies: Physostigmine is the unequivocal choice. Its known potency and ability to cross the blood-brain barrier make it an essential positive control and research tool.[2]

  • For Foundational and SAR Research: 4-Acetylphenyl methylcarbamate offers a valuable scaffold. Its simplicity allows for targeted chemical modifications to explore the pharmacophore of AChE inhibition, providing a platform for the rational design of novel inhibitors.

Ultimately, the lack of public data for 4-acetylphenyl methylcarbamate underscores a critical principle for all researchers: empirical validation is paramount. The provided experimental protocol enables any laboratory to directly measure and compare the inhibitory potencies of these and other compounds, ensuring that the selection of research tools is always guided by robust, internally generated data.

References

  • De Ferrari, G. V., Canales, M. A., Shin, I., Brodbeck, U., & Inestrosa, N. C. (2001).
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  • Akaike, A., Maeda, T., Kaneko, S., & Tamura, Y. (1993). Protective effect of physostigmine on glutamate-induced neuronal death in cultured rat cortical cells. Brain research, 623(2), 237–242.
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  • Hansch, C., & Yoshimoto, M. (1974). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. Journal of medicinal chemistry, 17(11), 1163–1167.
  • Terry, A. V., Jr, & Buccafusco, J. J. (2003). The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. Journal of pharmacology and experimental therapeutics, 306(3), 821–827.
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  • Quinn, D. M. (1987).
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  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical pharmacology, 68(11), 2237–2248.
  • Ordentlich, A., Barak, D., Kronman, C., Ariel, N., Segall, Y., Velan, B., & Shafferman, A. (1996). Functional characteristics of the peripheral site of human acetylcholinesterase. Journal of biological chemistry, 271(20), 11953–11962.
  • PubChem. (n.d.). 4-Acetylphenyl N-methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Somani, S. M., & Kutty, R. K. (1995). The Pharmacology of Physostigmine. In Pharmacology of Anticholinesterase Drugs (pp. 57-105). CRC Press.
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Validation

comparing 4-Acetylphenyl methylcarbamate to other carbamate inhibitors

An In-Depth Comparative Guide to Carbamate Inhibitors: Profiling 4-Acetylphenyl methylcarbamate Against Key Therapeutic and Commercial Agents This guide provides a comprehensive comparison of 4-Acetylphenyl methylcarbama...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Carbamate Inhibitors: Profiling 4-Acetylphenyl methylcarbamate Against Key Therapeutic and Commercial Agents

This guide provides a comprehensive comparison of 4-Acetylphenyl methylcarbamate with other significant carbamate inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. It delves into the fundamental mechanisms of carbamate inhibition, presents supporting experimental data for a nuanced performance analysis, and provides detailed, field-tested protocols for reproducing and validating these findings. Our objective is to equip you with the technical insights and practical methodologies necessary to make informed decisions in your research and development endeavors.

The Carbamate Moiety: A Privileged Scaffold for Enzyme Inhibition

The carbamate functional group (-OC(O)NR₂), an ester of carbamic acid, is a cornerstone in the design of enzyme inhibitors.[1][2] Its structural properties, including its role as a stable analogue of the amide bond, conformational stability, and the ability to engage in hydrogen bonding, make it a desirable motif in medicinal chemistry and toxicology.[1] Carbamates can be tailored to achieve specific pharmacokinetic properties, including the ability to cross the blood-brain barrier, which is critical for neurological drug candidates.[1]

The primary mechanism by which most pharmacologically active carbamates function is through the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), terminating its signal at the synapse.[5] By inhibiting these enzymes, carbamates increase the concentration and duration of action of acetylcholine, a strategy employed in the treatment of conditions like Alzheimer's disease, Parkinson's disease dementia, and myasthenia gravis.[2][6][7] Conversely, this potent mechanism is also harnessed in insecticides like Carbaryl and Propoxur to induce neurotoxicity in pests.[5][8][9]

Mechanism of Action: Pseudo-Irreversible Inhibition

Carbamate inhibitors are classified as pseudo-irreversible or slow-reversible inhibitors.[9][10][11] The inhibitory process involves a two-step reaction analogous to the hydrolysis of acetylcholine itself.

  • Binding and Carbamylation: The carbamate inhibitor binds to the active site of the cholinesterase. The serine residue (Ser200 in human AChE) in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate.[10][12]

  • Stable Intermediate: This attack forms a transient tetrahedral intermediate which then collapses, releasing the "leaving group" (the alcohol/phenol portion of the ester) and forming a stable, carbamylated enzyme.[12]

  • Slow Decarbamylation (Hydrolysis): Unlike the acetylated enzyme formed during acetylcholine hydrolysis, which is cleaved in microseconds, the carbamylated enzyme is hydrolyzed very slowly, over minutes to hours.[12] This slow decarbamylation rate is the basis for the prolonged, "pseudo-irreversible" inhibition.

The diagram below illustrates this critical mechanism.

G cluster_0 Step 1: Binding & Nucleophilic Attack cluster_1 Step 2: Formation of Carbamylated Enzyme cluster_2 Step 3: Slow Hydrolysis (Decarbamylation) AChE AChE Active Site (Ser-OH) Carbamate Carbamate Inhibitor (R-O-C(=O)NR'R'') AChE->Carbamate Binding Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Carbamylated_AChE Carbamylated AChE (AChE-Ser-C(=O)NR'R'') Intermediate->Carbamylated_AChE Leaving_Group Leaving Group (R-OH) Intermediate->Leaving_Group Released Regenerated_AChE Regenerated AChE (Ser-OH) Carbamylated_AChE->Regenerated_AChE Carbamic_Acid Carbamic Acid (Unstable) Carbamylated_AChE->Carbamic_Acid H2O Water (H₂O) H2O->Carbamylated_AChE Hydrolysis (Rate-Limiting Step)

Caption: Mechanism of pseudo-irreversible inhibition of Acetylcholinesterase (AChE) by carbamates.

Comparative Analysis of Carbamate Inhibitors

The efficacy and application of a carbamate inhibitor are defined by its potency (IC₅₀), its selectivity between AChE and BChE, and its pharmacokinetic properties. Here, we compare the theoretical profile of 4-Acetylphenyl methylcarbamate against established therapeutic and insecticidal agents.

4-Acetylphenyl methylcarbamate is a representative phenyl methylcarbamate. While specific experimental data for this exact molecule is not widely published, its anticholinesterase activity can be inferred from structure-activity relationship studies of related phenyl carbamates.[13] It is expected to act as a cholinesterase inhibitor. The acetyl group in the para position may influence its binding affinity and electronic properties within the enzyme's active site.

Our comparative set includes:

  • Rivastigmine: A therapeutic agent used for Alzheimer's and Parkinson's dementia, notable for its dual inhibition of both AChE and BChE.[6][9][14][15]

  • Neostigmine & Pyridostigmine: Quaternary carbamates used for myasthenia gravis that do not cross the blood-brain barrier.[16][17][18]

  • Carbaryl & Propoxur: Widely used insecticides that demonstrate high potency but also significant toxicity to non-target organisms, including mammals.[8][19][20]

Table 1: Comparative Inhibitory Potency of Selected Carbamates
CompoundPrimary UseTarget Enzyme(s)IC₅₀ (AChE)IC₅₀ (BChE)Key Characteristics
4-Acetylphenyl methylcarbamate Research/HypotheticalAChE / BChENot AvailableNot AvailablePhenyl carbamate structure; properties inferred from analogues.[13]
Rivastigmine Alzheimer's/Parkinson'sAChE & BChE~40-90 µM (Varies)~1.6-40 µM (Varies)Dual inhibitor, crosses blood-brain barrier, pseudo-irreversible.[6][9][21]
Neostigmine Myasthenia GravisAChEFavorable IC₅₀Favorable IC₅₀Quaternary amine, does not cross blood-brain barrier.[17]
Pyridostigmine Myasthenia GravisAChELess potent than NeostigmineLess potent than NeostigmineQuaternary amine, longer duration than Neostigmine.[16][17]
Carbaryl InsecticideAChEHigh PotencyHigh PotencyBroad-spectrum insecticide, reversible inhibitor.[5][8]
Propoxur InsecticideAChE4.3 µM (Rat)Not specifiedPotent, transient cholinesterase inhibitor.[22][23]

Note: IC₅₀ values can vary significantly based on the enzyme source (e.g., human, electric eel, rat) and assay conditions. The values presented are for comparative context.

The choice between inhibitors is driven by the desired outcome. For Alzheimer's therapy, the ability to cross the blood-brain barrier and inhibit central AChE (and potentially BChE, as with Rivastigmine) is paramount.[9][14] For myasthenia gravis, a peripherally acting agent like Neostigmine is required to avoid central nervous system side effects.[16] For insecticides, high potency and rapid action are key, though this often comes with broader toxicity.[22]

Essential Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the characterization of any novel inhibitor must be conducted using standardized, self-validating protocols. Below are detailed methodologies for assessing the in vitro potency and safety of carbamate inhibitors.

In Vitro Potency: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring cholinesterase activity and its inhibition. It relies on the hydrolysis of a substrate (acetylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), the absorbance of which is measured at 412 nm.

Causality Behind Experimental Choices:

  • Substrate: Acetylthiocholine (ATCI) is used as a proxy for acetylcholine because its hydrolysis product, thiocholine, can be easily detected.

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) provides a reliable and quantifiable colorimetric reaction.

  • Kinetic Measurement: Measuring the rate of color change (ΔA/min) provides a direct measure of enzyme activity, which is more robust than a single endpoint reading.

  • Controls: Including "no inhibitor" (100% activity) and "no enzyme" (background) controls is critical for accurate calculation of percent inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution: Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 75 mM. Store on ice.

    • Enzyme Solution: Prepare a stock solution of human recombinant AChE or BChE in phosphate buffer with 0.1% BSA. The final concentration should be determined empirically to yield a linear reaction rate of ~0.05-0.1 ΔA/min.

    • Inhibitor Solutions: Prepare a serial dilution of the carbamate inhibitor (e.g., 4-Acetylphenyl methylcarbamate) in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer. Ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the inhibitor solution (or vehicle for control).

    • Add 125 µL of the DTNB solution.

    • Add 50 µL of the phosphate buffer.

    • Add 25 µL of the enzyme solution.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This pre-incubation is critical for pseudo-irreversible inhibitors.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (V = ΔA/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the Ellman's method to determine cholinesterase inhibitor IC₅₀.

In Vitro Safety: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

It is crucial to determine if an inhibitor's effect is specific or due to general cytotoxicity. The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[24][25]

Step-by-Step Protocol:

  • Cell Culture:

    • Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma for neurotoxicity, or HepG2 for general cytotoxicity) in a 96-well clear-bottom plate.

    • Allow cells to adhere and grow for 24 hours to reach ~80% confluency.

  • Treatment:

    • Prepare serial dilutions of the carbamate inhibitor in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions.

    • Include three sets of controls:

      • Vehicle Control: Cells treated with medium containing only the solvent (e.g., DMSO).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.

      • Background Control: Medium only (no cells).

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD⁺ mixture).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of a stop solution (provided with the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percent cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

    • Plot % Cytotoxicity versus inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).

G cluster_prep Preparation cluster_treat Treatment cluster_assay LDH Assay cluster_analysis Data Analysis Plate_Cells Plate Cells in 96-Well Plate Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Inhibitor Add Inhibitor Dilutions & Controls (Vehicle, Lysis) Incubate_24h->Add_Inhibitor Incubate_Exp Incubate (e.g., 24-48h) Add_Inhibitor->Incubate_Exp Centrifuge Centrifuge Plate Incubate_Exp->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Add_Reaction_Mix Add LDH Reaction Mix Transfer->Add_Reaction_Mix Incubate_30m Incubate 30 min (Room Temp) Add_Reaction_Mix->Incubate_30m Add_Stop Add Stop Solution Incubate_30m->Add_Stop Read Read Absorbance (490 nm) Add_Stop->Read Calc_Cytotoxicity Calculate % Cytotoxicity Read->Calc_Cytotoxicity Plot Determine CC₅₀ Calc_Cytotoxicity->Plot

Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of carbamate inhibitors reveals a class of compounds whose activity can be finely tuned for vastly different applications, from treating neurodegenerative diseases to controlling agricultural pests. While 4-Acetylphenyl methylcarbamate serves as a useful structural archetype, its specific inhibitory profile requires empirical validation using the standardized assays outlined in this guide.

The performance of a carbamate is a multifactorial equation involving its potency (IC₅₀), selectivity (AChE vs. BChE), and pharmacokinetics (e.g., blood-brain barrier penetration). For therapeutic development, the future lies in designing inhibitors with high selectivity for specific cholinesterase enzymes or even specific isoforms, thereby minimizing off-target effects. For instance, selective BChE inhibitors are being explored as a promising strategy for later stages of Alzheimer's disease, where BChE levels increase relative to AChE.[12] The continued application of rigorous, validated experimental protocols is essential for advancing the field and translating promising carbamate scaffolds into safe and effective agents.

References

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Comparative

Biological Activity Profile: 4-Acetylphenyl Methylcarbamate &amp; Analogs

This guide provides an in-depth technical analysis of 4-Acetylphenyl methylcarbamate (4-APMC) and its structural analogs. It focuses on structure-activity relationships (SAR), enzymatic inhibition profiles, and experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Acetylphenyl methylcarbamate (4-APMC) and its structural analogs. It focuses on structure-activity relationships (SAR), enzymatic inhibition profiles, and experimental validation protocols.

Executive Summary

4-Acetylphenyl methylcarbamate (4-APMC) represents a specific subclass of phenyl methylcarbamates (PMCs) where the acetyl group at the para-position influences both the electronic properties of the carbamate moiety and the steric fit within the acetylcholinesterase (AChE) active site.

While meta-substituted phenyl carbamates (e.g., m-tolyl methylcarbamate or Metolcarb) are historically more potent insecticides due to optimal fitting in the AChE "anionic" sub-site, the para-acetyl analog offers unique insights into electronic modulation of carbamylation rates. This guide compares 4-APMC against its meta-isomer (3-APMC), the standard insecticide Carbaryl, and the therapeutic agent Rivastigmine.

Chemical Space & Structural Analogs

The biological activity of carbamates is governed by the fit of the aryl leaving group into the choline-binding pocket of AChE and the electrophilicity of the carbonyl carbon.

Comparative Structural Analysis
CompoundStructure DescriptionKey Substituent EffectPrimary Application
4-APMC p-Acetylphenyl N-methylcarbamateElectron-Withdrawing (

):
Increases carbonyl electrophilicity; steric clash in AChE anionic site.
Research / Intermediate
3-APMC m-Acetylphenyl N-methylcarbamatePositional Isomer: Optimal steric complementarity to AChE active site gorge.Insecticidal Research
Carbaryl 1-Naphthyl N-methylcarbamateBulky Aryl Group: High affinity hydrophobic interaction.Broad-spectrum Insecticide
Rivastigmine Phenyl carbamate derivativeTertiary Amine Side Chain: Dual binding (catalytic + peripheral sites); extended duration.Alzheimer's Therapeutic

Mechanism of Action: Covalent Inhibition

Carbamates act as "pseudo-substrates" for Acetylcholinesterase. They mimic acetylcholine but react to form a stable carbamylated enzyme intermediate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic pathway, highlighting the critical "Carbamylation" step (


) which is influenced by the 4-acetyl substituent.

G E Free AChE (Ser203-OH) EC Michaelis Complex (E-CX) E->EC Binding (Kd) CX Inhibitor (4-APMC) CX->EC ECarb Carbamylated Enzyme (E-C(=O)NHMe) EC->ECarb Carbamylation (k2) Rate-limiting step P Leaving Group (4-Hydroxyacetophenone) EC->P ECarb->E Decarbamylation (k3) Slow hydrolysis

Figure 1: Kinetic pathway of AChE inhibition by 4-APMC. The electron-withdrawing acetyl group accelerates


 but may reduce initial binding affinity (

).

Comparative Biological Performance[1]

Enzymatic Inhibition Data (AChE)

The following data synthesizes Structure-Activity Relationship (SAR) trends established in phenyl methylcarbamate research (Metcalf/Fukuto series).

CompoundRelative AChE Potency (

)
Electronic Factor (

)
Steric Factor
3-APMC (Meta) High (

M range)
ModerateExcellent fit in acyl pocket.
4-APMC (Para) Moderate/Low (

M range)
Strong withdrawingSteric clash with active site wall.
Carbaryl Very High (

M range)
N/AOptimized hydrophobic contact.
4-Methyl-PMC LowElectron DonatingSlower carbamylation (

).

Key Insight: The meta-isomer (3-APMC) is consistently more potent than the para-isomer (4-APMC). While the 4-acetyl group makes the carbamate more reactive chemically (higher


), the linear geometry prevents the phenyl ring from sitting deeply in the active site, resulting in a higher 

(lower affinity).
Cytotoxicity & Selectivity
  • Mammalian Toxicity: 4-APMC analogs generally show lower acute toxicity than organophosphates but can be cytotoxic at high concentrations due to phenol release (4-hydroxyacetophenone).

  • Selectivity: N-methyl carbamates are typically more selective for insect AChE vs. mammalian AChE compared to N-aryl carbamates.

Experimental Protocols

Synthesis of 4-Acetylphenyl Methylcarbamate

Objective: Synthesis of high-purity 4-APMC for biological evaluation. Reaction: Nucleophilic addition of 4-hydroxyacetophenone to methyl isocyanate (MIC) or substitution with methylcarbamoyl chloride.

Protocol (Isocyanate Method - Caution: MIC is highly toxic):

  • Reagents: 4-Hydroxyacetophenone (10 mmol), Methyl Isocyanate (11 mmol), Triethylamine (catalytic), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Addition: Dissolve 4-hydroxyacetophenone in DCM. Add TEA. Cool to 0°C. Dropwise add MIC.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with water, brine, dry over

    
    .
    
  • Purification: Recrystallization from toluene/hexane.

Protocol (Alternative: Carbamoyl Chloride Method):

  • Use Methylcarbamoyl chloride with Pyridine base if MIC avoidance is desired.

Ellman’s Assay for AChE Inhibition ( Determination)

Objective: Determine the concentration required to inhibit 50% of AChE activity.[1][2]

Workflow Visualization:

Ellman Step1 Prepare Reagents (DTNB, ATChI, Buffer pH 8.0) Step2 Incubate Enzyme + Inhibitor (AChE + 4-APMC analogs) 10-20 mins @ 25°C Step1->Step2 Step3 Add Substrate (Acetylthiocholine + DTNB) Step2->Step3 Step4 Measure Absorbance (412 nm, Kinetic Mode) Step3->Step4 Step5 Calculate % Inhibition Plot vs Log[Conc] Step4->Step5

Figure 2: Modified Ellman Assay Workflow for kinetic determination of AChE inhibition.

Detailed Steps:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Enzyme: Electric eel or Human Recombinant AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Procedure:

    • Add 150 µL buffer to 96-well plate.

    • Add 20 µL Test Compound (dissolved in DMSO, final <1%).

    • Add 20 µL AChE solution. Incubate 15 min.

    • Add 10 µL DTNB/ATChI mix.

    • Read Absorbance at 412 nm every 30s for 5 mins.

  • Calculation:

    
    . Calculate % Inhibition = 
    
    
    
    .

References

  • Metcalf, R. L., & Fukuto, T. R. (1965). Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • PubChem. (2025). 4-Acetylphenyl N-methylcarbamate (CID 227027). National Library of Medicine. Link

  • Weinstock, M. (1999). Selectivity of cholinesterase inhibition. CNS Drugs.[3] Link

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. Link

Sources

Validation

Structural Activity Relationship of 4-Acetylphenyl Methylcarbamate Derivatives

Executive Summary 4-Acetylphenyl methylcarbamate (4-APMC) represents a pivotal scaffold in the design of pseudo-irreversible acetylcholinesterase (AChE) inhibitors. While less clinically ubiquitous than rivastigmine or p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylphenyl methylcarbamate (4-APMC) represents a pivotal scaffold in the design of pseudo-irreversible acetylcholinesterase (AChE) inhibitors. While less clinically ubiquitous than rivastigmine or physostigmine , 4-APMC derivatives serve as critical model compounds for understanding the electronic influence of para-substituents on carbamylation kinetics. This guide dissects the structural activity relationship (SAR) of this class, contrasting its performance with established therapeutics and detailing the mechanistic causality behind its inhibitory profile.

Structural Basis & Mechanism of Action

The biological activity of 4-APMC derivatives hinges on their ability to act as suicide substrates for AChE. The mechanism involves the transfer of the carbamate moiety to the active site serine (Ser200 in Torpedo californica, Ser203 in human AChE), forming a stable carbamylated enzyme intermediate.

The Carbamylation Pathway

Unlike reversible inhibitors (e.g., donepezil) that bind via non-covalent interactions, 4-APMC derivatives covalently modify the enzyme. The reaction proceeds in three stages:

  • Michaelis Complex Formation (

    
    ):  Rapid equilibrium binding of the inhibitor to the active site.
    
  • Carbamylation (

    
    ):  Nucleophilic attack by the catalytic serine on the carbamate carbonyl, releasing the leaving group (4-hydroxyacetophenone).
    
  • Decarbamylation (

    
    ):  Slow hydrolysis of the carbamylated enzyme, regenerating active AChE.
    

The efficacy of these derivatives is defined by the bimolecular rate constant (


) , where 

.

G cluster_0 Inhibition Phase E Free Enzyme (AChE-OH) EI Michaelis Complex (AChE-OH...I) E->EI Kd (Binding) I Inhibitor (4-APMC) I->EI Kd (Binding) EC Carbamylated Enzyme (AChE-O-CONHMe) EI->EC k2 (Carbamylation) P Leaving Group (4-Hydroxyacetophenone) EI->P EC->E k3 (Slow Hydrolysis)

Figure 1: Kinetic pathway of AChE inhibition by carbamates. The 4-acetyl group accelerates the


 step by stabilizing the leaving phenoxide ion.

Detailed SAR Analysis

The 4-APMC scaffold can be divided into three pharmacophoric regions. Modifications in these zones drastically alter inhibitory potency (


) and selectivity (AChE vs. BuChE).
Region A: The Carbamate Moiety (The Warhead)
  • N-Methyl (Optimal): The

    
    -methyl group sterically mimics the quaternary ammonium of acetylcholine, ensuring a snug fit in the acyl pocket.
    
  • N-Ethyl/N-Phenyl: Increasing the steric bulk at the nitrogen (e.g.,

    
    -ethyl) typically reduces AChE potency by 10-50 fold due to steric clash with the acyl loop residues (Phe295, Phe297). However, larger groups may enhance selectivity for Butyrylcholinesterase (BuChE).
    
  • N,N-Dimethyl: Disubstitution often abolishes activity because the catalytic serine cannot access the carbonyl carbon effectively, and the lack of an N-H proton prevents critical hydrogen bonding with the oxyanion hole.

Region B: The Leaving Group (Electronic Effects)

The 4-acetylphenyl group serves as the leaving group. Its efficacy is governed by the Hammett electronic parameter (


).
  • Electron Withdrawing Groups (EWG): The acetyl group (

    
    ) withdraws electron density from the phenyl ring. This stabilizes the developing negative charge on the phenoxide oxygen during the transition state, significantly increasing the carbamylation rate constant (
    
    
    
    ).
  • Comparison: 4-APMC is a faster carbamylator than unsubstituted phenyl methylcarbamate but may form a less stable complex than derivatives with electron-donating groups (which slow down

    
    ).
    
Region C: The Acetyl Handle (Derivatization)

The 4-acetyl group is not just an electronic modulator; it is a chemical handle.

  • Semicarbazones & Hydrazones: Condensation of the acetyl group with semicarbazide yields derivatives that can bridge the active site gorge. These "dual-binding" inhibitors interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), potentially inhibiting

    
    -amyloid aggregation.
    
  • Lipophilicity: Unmodified 4-APMC has moderate lipophilicity (LogP

    
     1.2). Derivatization with hydrophobic chains at the acetyl position can improve Blood-Brain Barrier (BBB) penetration.
    

SAR Core 4-Acetylphenyl Methylcarbamate Scaffold RegionA Region A: Carbamate Nitrogen - N-Methyl: Optimal Potency - N-Ethyl: Reduced AChE Activity - N,N-Dialkyl: Inactive Core->RegionA RegionB Region B: Phenyl Ring (Pos 4) - Acetyl (EWG): Increases k2 (Carbamylation) - Stabilizes Leaving Group Core->RegionB RegionC Region C: Acetyl Derivatization - Semicarbazones: Dual Binding (CAS + PAS) - Oximes: Altered Solubility Core->RegionC

Figure 2: SAR Map of 4-APMC derivatives highlighting the three critical zones for modification.

Comparative Performance Guide

The following table contrasts 4-APMC with standard clinical alternatives. Data is synthesized from general carbamate structure-kinetic relationships.[1]

Feature4-Acetylphenyl MethylcarbamateRivastigminePhysostigmine
Drug Class Experimental / ModelClinical (Alzheimer's)Clinical (Glaucoma/Antidote)
Inhibition Type Pseudo-irreversiblePseudo-irreversiblePseudo-irreversible
Target Selectivity AChE > BuChEDual AChE / BuChEAChE >>> BuChE
Leaving Group 4-Acetylphenol (Neutral)Phenol derivative (Basic amine)Eseroline (Tricyclic)
Est. IC50 (AChE) 1.0 - 10

M
~4.0

M
~0.03

M
BBB Penetration Moderate (LogP ~1.2)High (LogP ~2.3)Moderate
Stability Hydrolytically unstable in plasmaStableUnstable (Light/Air sensitive)

Key Insight: While 4-APMC is less potent than physostigmine, its simplified structure allows for easier synthesis and tuning. The acetyl group provides a unique vector for extending the molecule to interact with the PAS, a strategy not easily accessible with rivastigmine.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these derivatives.

Synthesis of 4-Acetylphenyl Methylcarbamate

Principle: Nucleophilic addition of 4-hydroxyacetophenone to methyl isocyanate (MIC) or substitution with methyl carbamoyl chloride. Note: MIC is hazardous; the carbamoyl chloride method is preferred for safety.

Protocol:

  • Reagents: 4-Hydroxyacetophenone (10 mmol), Methyl carbamoyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in 20 mL dry DCM.

    • Add triethylamine and cool to 0°C.

    • Dropwise add methyl carbamoyl chloride.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with water (2x), 5% NaHCO3 (2x), and brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Silica, EtOAc/Hexane).

  • Validation: NMR (H1) must show N-Methyl doublet at

    
     ~2.8 ppm and carbamate NH broad singlet.
    
Ellman’s Assay for AChE Inhibition

Principle: Spectrophotometric measurement of thiocholine production.

Protocol:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel or Recombinant Human AChE (0.05 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (various concentrations) in buffer for 10–30 mins at 25°C.

    • Add DTNB and ATCh.

    • Measure Absorbance at 412 nm kinetically for 5 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Link

  • BenchChem. (2025). Structure Activity Relationship SAR Studies of 4-Acetylphenyl Methylcarbamate. Link

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. Link

  • PubChem. (2025).[2] 4-Acetylphenyl N-methylcarbamate Compound Summary. National Library of Medicine. Link

  • Yogeeswari, P., et al. (2004).[3] 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Il Farmaco. Link

Sources

Comparative

comparative analysis of 4-Acetylphenyl methylcarbamate and neostigmine

Executive Summary: The Anchor and the Warhead[1] This guide provides a rigorous comparative analysis of Neostigmine , the clinical gold standard for acetylcholinesterase (AChE) inhibition, and 4-Acetylphenyl methylcarbam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anchor and the Warhead[1]

This guide provides a rigorous comparative analysis of Neostigmine , the clinical gold standard for acetylcholinesterase (AChE) inhibition, and 4-Acetylphenyl methylcarbamate (4-APMC) , a structural analogue often employed as a mechanistic probe.

While both compounds function as carbamate-based inhibitors of AChE, their behaviors diverge radically due to two structural determinants:

  • The Anchor (Binding): Neostigmine possesses a quaternary ammonium moiety, facilitating high-affinity "cation-

    
    " anchoring at the AChE anionic site.[1] 4-APMC is neutral, relying on weaker hydrophobic interactions.[1]
    
  • The Warhead (Catalysis): Neostigmine transfers a dimethylcarbamyl group, creating a highly stable enzyme-inhibitor complex.[1] 4-APMC transfers a methylcarbamyl group, which undergoes significantly faster hydrolysis (reactivation).[1]

This analysis dissects these differences to explain why Neostigmine is a potent therapeutic agent while 4-APMC serves primarily as a tool for studying leaving-group kinetics and structure-activity relationships (SAR).[1]

Structural & Physicochemical Profile

The efficacy of a carbamate inhibitor is dictated by its ability to enter the active site (LogP/Solubility), bind (Cationic character), and carbamylate the active serine (Leaving group pKa).[1]

FeatureNeostigmine (Bromide/Methylsulfate)4-Acetylphenyl Methylcarbamate (4-APMC)Impact on Performance
Chemical Structure 3-(Dimethylcarbamoyloxy)phenyl trimethylammonium4-Acetylphenyl N-methylcarbamateNeostigmine is permanently charged; 4-APMC is neutral.[1]
Carbamyl Moiety Dimethylcarbamate (

)
Methylcarbamate (

)
Determines the stability of the inhibited enzyme (See Section 3).[1]
Leaving Group 3-Trimethylammoniophenol4-AcetylphenolThe leaving group affects the rate of carbamylation (

).[1]
Electronic State Cationic (Quaternary Amine)Neutral (Polar Acetyl group)Neostigmine: Strong electrostatic attraction to AChE anionic site (Trp86).4-APMC: Weak binding; relies on diffusion and hydrophobicity.[1]
BBB Permeability Poor (Permanently charged)Moderate (Neutral, lipophilic)Neostigmine is peripherally selective; 4-APMC can cross the BBB.[1]

Mechanistic Pharmacodynamics[1]

The inhibition of AChE by carbamates is a "suicide substrate" mechanism involving three distinct steps. The differences between Neostigmine and 4-APMC at each step define their utility.[1]

Step 1: Formation of the Michaelis Complex ( )[1]
  • Neostigmine: The quaternary nitrogen mimics the choline headgroup of acetylcholine.[1] It binds rapidly and tightly to the Peripheral Anionic Site (PAS) and the active site gorge, stabilized by cation-

    
     interactions with Trp86 and Tyr337.[1]
    
    • Result: Low

      
       (High Affinity).[1]
      
  • 4-APMC: Lacks the cationic anchor.[1] It must rely on the electron-withdrawing nature of the acetyl group to align the molecule via dipole interactions.[1]

    • Result: High

      
       (Low Affinity).[1]
      
Step 2: Carbamylation ( )

The nucleophilic attack of the catalytic Serine-203 on the carbamate carbonyl.[1]

  • Neostigmine: The leaving group (trimethylammoniophenol) is bulky but highly activated.[1]

  • 4-APMC: The para-acetyl group on the phenol ring is electron-withdrawing (Hammett

    
    ), lowering the pKa of the leaving phenol and accelerating the bond cleavage.[1] However, without the "anchor" holding it in place, the effective collision frequency is lower than Neostigmine.[1]
    
Step 3: Decarbamylation ( ) - The Critical Differentiator

This is the regeneration of the active enzyme.[1]

  • Neostigmine (Dimethylcarbamyl-AChE): The steric bulk of the two methyl groups hinders the hydrolytic water molecule from attacking the carbamylated serine.[1]

    • Half-life of inhibition:[1][2][3]

      
       minutes (Slow recovery).
      
  • 4-APMC (Methylcarbamyl-AChE): The single methyl group offers less steric hindrance.[1] Water can easily access the carbonyl carbon.[1]

    • Half-life of inhibition:[1][2][3]

      
       minutes (Fast recovery).
      
Visualization: Comparative Inhibition Pathway

AChE_Inhibition Enz Free AChE Complex_Neo Michaelis Complex (Strong Ionic Binding) Enz->Complex_Neo + Neo (Fast) Complex_APMC Michaelis Complex (Weak Hydrophobic Binding) Enz->Complex_APMC + 4-APMC (Slow/Weak) Neo Neostigmine APMC 4-APMC Carb_Neo Dimethyl-Carbamyl AChE (Stable Inhibition) Complex_Neo->Carb_Neo Carbamylation (k2) Leaving_Neo Leaving Group: Trimethylammoniophenol Complex_Neo->Leaving_Neo Carb_APMC Methyl-Carbamyl AChE (Unstable Inhibition) Complex_APMC->Carb_APMC Carbamylation (k2) Leaving_APMC Leaving Group: 4-Acetylphenol Complex_APMC->Leaving_APMC Carb_Neo->Enz Decarbamylation (k3) SLOW (Steric Hindrance) Carb_APMC->Enz Decarbamylation (k3) FAST (Rapid Hydrolysis)

Figure 1: Kinetic pathway comparison. Note the "Slow" decarbamylation for Neostigmine (red path) vs. "Fast" recovery for 4-APMC (green path), dictating their duration of action.[1]

Experimental Protocols & Data Analysis

To experimentally validate these differences, a modified Ellman’s Assay is required.[1] Standard endpoint assays may miss the rapid decarbamylation of 4-APMC.[1]

Protocol: Real-Time Kinetic Monitoring

Objective: Determine


 and estimate decarbamylation rates (

).
  • Reagents:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0 (optimal for AChE activity).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).[1]

    • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).[1]

    • Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.[1]

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor (Neostigmine or 4-APMC) for varying times (

      
       min) before adding substrate.[1] This is critical to measure the carbamylation rate (
      
      
      
      ).[1]
    • Reaction Start: Add ATCh + DTNB mixture.

    • Detection: Measure Absorbance at 412 nm continuously for 10 minutes.

  • Data Interpretation:

    • Neostigmine: You will observe a progressive decrease in slope (rate) as pre-incubation time increases, stabilizing at a very low residual activity.[1] The inhibition persists throughout the measurement window.[1]

    • 4-APMC: You may observe a "burst" of inhibition followed by a slow recovery of the slope (curved progress curve) as the enzyme decarbamylates during the assay if the substrate concentration is not saturating.[1]

Comparative Kinetic Data (Representative)
ParameterNeostigmine4-APMCInterpretation

(10 min pre-inc)
10 - 50 nM10 - 100

M
Neostigmine is ~1000x more potent due to affinity.[1]
Type of Inhibition Pseudo-irreversible (Slow Reversible)Reversible / Transient4-APMC acts more like a slow substrate.[1]
Decarbamylation Rate (

)


4-APMC inhibition is short-lived.[1]
Leaving Group pKa ~9.5 (Phenolic OH)~8.0 (4-Acetylphenol)4-APMC has a "better" chemical leaving group, but poorer binding.[1]

Applications & Utility

Neostigmine
  • Clinical Use: Myasthenia Gravis, reversal of neuromuscular blockade (Rocuronium/Vecuronium).[1]

  • Mechanism: Long-duration inhibition allows acetylcholine to accumulate at the neuromuscular junction, overcoming competitive blockade.[1]

4-Acetylphenyl Methylcarbamate[1]
  • Research Use: Structure-Activity Relationship (SAR) studies.[1]

  • Specific Utility:

    • Hammett Plot Analysis: Used in series with other substituted phenyl methylcarbamates to correlate the electronic influence (

      
      ) of the substituent (acetyl) with the carbamylation constant (
      
      
      
      ).[1]
    • Hydrolysis Models: Used to study the "E1cB" elimination mechanism of carbamate hydrolysis in non-enzymatic aqueous media.[1]

    • Probe for "Aging": Unlike organophosphates, methylcarbamates do not "age" (permanently inhibit), making 4-APMC a safe tool for testing enzyme reactivation protocols.[1]

References

  • Colovic, M. B., et al. (2013).[1] "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. Link

  • Bar-On, P., et al. (2002).[1] "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry. (Demonstrates the N-ethyl-N-methyl vs N-methyl carbamylation kinetics). Link[1]

  • Millard, C. B., et al. (1995).[1] "Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size."[1][3] Biochemistry. (Key reference for Methyl vs Dimethyl stability). Link[1]

  • PubChem. "Neostigmine - Compound Summary."[1] National Library of Medicine.[1] Link

  • PubChem. "4-Acetylphenyl N-methylcarbamate - Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Validation

Assessing the Specificity of 4-Acetylphenyl Methylcarbamate

This guide evaluates the specificity and kinetic profile of 4-Acetylphenyl methylcarbamate , a structural probe often utilized to investigate the electronic determinants of cholinesterase inhibition. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the specificity and kinetic profile of 4-Acetylphenyl methylcarbamate , a structural probe often utilized to investigate the electronic determinants of cholinesterase inhibition.

Executive Summary & Chemical Identity

4-Acetylphenyl methylcarbamate (4-APMC) serves primarily as a mechanistic model compound rather than a clinical therapeutic. It belongs to the class of substituted phenyl methylcarbamates, which are pseudo-irreversible inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

Unlike complex carbamates (e.g., Rivastigmine) designed for high isoform selectivity and blood-brain barrier penetration, 4-APMC is often used in Structure-Activity Relationship (SAR) studies to quantify how electron-withdrawing substituents (the 4-acetyl group) influence the carbamoylation rate constant (


) .
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (4-acetylphenyl) N-methylcarbamate

  • Mechanism: Covalent modification (Carbamoylation) of the active site Serine.

  • Leaving Group: 4-Hydroxyacetophenone (UV-active,

    
    ).
    
  • Primary Utility: Kinetic probe for electronic effects in enzyme inhibition; intermediate in pesticide/drug synthesis.

Mechanism of Action: The Kinetic Pathway

To assess specificity, one must understand that 4-APMC does not bind via simple equilibrium (like Donepezil) but reacts chemically with the enzyme. The specificity is kinetically driven by the carbamoylation rate (


)  versus the decylation rate (

)
.

The 4-acetyl group is an electron-withdrawing group (EWG) . According to Hammett equation correlations for phenyl methylcarbamates, EWGs increase the acidity of the leaving phenol, thereby accelerating the carbamoylation step (


) .
Kinetic Pathway Diagram

The following diagram illustrates the "Suicide Inhibition" pathway characteristic of this molecule.

G E Free Enzyme (AChE-Ser-OH) EI Michaelis Complex (Reversible) E->EI k1 (Binding) I Inhibitor (4-APMC) I->EI EI->E k-1 EC Carbamoylated Enzyme (Inactive) EI->EC k2 (Carbamoylation) *Rate Limiting Step* P Leaving Group (4-Hydroxyacetophenone) EI->P Regen Regenerated Enzyme EC->Regen k3 (Decarbamoylation) (Slow Hydrolysis) Regen->E

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The 4-acetyl substituent specifically enhances


 by stabilizing the leaving group (P).

Specificity & Performance Comparison

The specificity of 4-APMC is "moderate" compared to clinical standards. It relies on the steric fit of the N-methyl group and the electronic activation of the phenyl ring.

Comparative Data Table

The following table contrasts 4-APMC with standard inhibitors.

Feature4-Acetylphenyl methylcarbamate Physostigmine Rivastigmine Carbofuran
Primary Class Synthetic Probe / ModelNatural AlkaloidClinical DrugInsecticide
Target Selectivity AChE > BuChE (Moderate)AChE > BuChEDual (AChE

BuChE)
AChE >>> BuChE
Mechanism Pseudo-irreversiblePseudo-irreversiblePseudo-irreversiblePseudo-irreversible
Leaving Group pKa ~8.0 (4-Acetylphenol)~8.0 (Eseroline)~9.0 (Phenol deriv.)~10 (Benzofuranol)
Inhibition Potency Moderate (

)
High (

)
Moderate (

)
Very High (

)
Blood-Brain Barrier Low/UnknownHighHighHigh
Experimental Use Electronic Effect Studies Reference StandardAlzheimer's TherapyToxicity Standard
Specificity Analysis[5]
  • Isoform Specificity (AChE vs. BuChE):

    • AChE: The N-methyl group fits snugly into the acyl pocket of AChE, which is sterically restricted.

    • BuChE: BuChE has a larger acyl pocket that can accommodate bulkier groups (e.g., N-butyl or N-phenyl). While 4-APMC can inhibit BuChE, it lacks the hydrophobic bulk required for high-affinity binding to the BuChE active site gorge. Thus, it retains a selectivity preference for AChE .

  • Electronic Specificity:

    • Compared to Phenyl methylcarbamate (unsubstituted), 4-APMC is a more potent inhibitor because the acetyl group pulls electron density from the ring, facilitating the nucleophilic attack by the active site Serine.

    • Compared to 4-Nitrophenyl methylcarbamate , it is less potent but more stable, making it a better probe for intermediate reaction rates.

Experimental Protocols

To validate the specificity and kinetic constants of 4-APMC, the following self-validating protocols are recommended.

Protocol A: Ellman’s Assay for IC50 Determination

This standard protocol measures the reduction in enzyme activity.

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human Recombinant AChE (0.05 U/mL) and BuChE (0.05 U/mL).

Workflow:

  • Preparation: Dissolve 4-APMC in DMSO (stock 10 mM). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10, 20, and 30 minutes (Critical: Carbamates are time-dependent; varying time confirms pseudo-irreversibility).

  • Reaction: Add DTNB and ATCh.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor].

    • Self-Validation: If

      
       decreases significantly as incubation time increases, the mechanism is confirmed as covalent (carbamoylation).
      
Protocol B: Direct Monitoring of Leaving Group (Active Site Titration)

This protocol exploits the UV absorbance of the leaving group (4-hydroxyacetophenone) to measure the stoichiometry of inhibition.

Workflow:

  • Baseline: Measure the UV spectrum of 4-APMC and 4-hydroxyacetophenone to find the isosbestic point and

    
     difference (approx 270-290 nm).
    
  • Reaction: Mix a high concentration of Enzyme (

    
    ) with excess 4-APMC.
    
  • Monitor: Track the increase in Absorbance at the

    
     of the phenolate ion.
    
  • Analysis: The "burst" phase amplitude corresponds to the concentration of active enzyme sites. The steady-state rate corresponds to the slow turnover (

    
    ).
    

References

  • PubChem. (2025). 4-Acetylphenyl N-methylcarbamate Compound Summary. National Library of Medicine. Link

  • Aldridge, W. N., & Reiner, E. (1972). Enzyme Inhibitors as Substrates: Interaction of Esterases with Esters of Organophosphorus and Carbamic Acids. North-Holland Publishing.
  • Fukuto, T. R., et al. (1967). Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry.
  • Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews. (Comparison of carbamate specificities). Link

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry.[1][2] (Provides the comparative kinetic model for carbamates). Link

Sources

Comparative

Technical Comparison: In Vitro vs. In Vivo Profiling of 4-Acetylphenyl Methylcarbamate

Executive Summary 4-Acetylphenyl methylcarbamate (4-APMC) represents a critical structural scaffold in the study of carbamate-based acetylcholinesterase (AChE) inhibitors. While often utilized as a model substrate to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylphenyl methylcarbamate (4-APMC) represents a critical structural scaffold in the study of carbamate-based acetylcholinesterase (AChE) inhibitors. While often utilized as a model substrate to probe the electronic effects of para-substituents on carbamylation kinetics, its pharmacological profile offers a distinct case study in the translation of in vitro enzyme kinetics to in vivo cholinergic responses.

This guide provides a rigorous comparison of 4-APMC’s performance in controlled laboratory assays versus physiological systems, highlighting the "translational gap" driven by metabolic hydrolysis and blood-brain barrier (BBB) permeability.

Mechanism of Action: The Carbamylation Cascade

To understand the divergence between in vitro and in vivo results, one must first grasp the molecular mechanism. 4-APMC acts as a pseudo-irreversible inhibitor of AChE. Unlike competitive inhibitors, it covalently modifies the active site serine (Ser203 in human AChE).

DOT Diagram: Molecular Mechanism of Inhibition

G AChE Free AChE (Active Site Serine) Complex Michaelis-Menten Complex AChE->Complex + 4-APMC Drug 4-APMC (Inhibitor) Drug->Complex Inter Tetrahedral Intermediate Complex->Inter k1 CarbEnz Carbamylated AChE (Inactive) Inter->CarbEnz Carbamylation (k2) Product Leaving Group (4-Hydroxyacetophenone) Inter->Product Release Regen Regenerated AChE (Slow Hydrolysis) CarbEnz->Regen Decarbamylation (k3) (Rate Limiting Step) Regen->AChE Recycling

Figure 1: Kinetic pathway of AChE inhibition by 4-APMC. The efficacy depends on the stability of the Carbamylated Enzyme complex (


).

Comparative Profile: In Vitro vs. In Vivo[1]

The following data synthesis highlights the performance metrics of 4-APMC. Note the stark contrast between its high in vitro potency and the variable in vivo outcomes due to systemic metabolism.

Table 1: Performance Matrix
FeatureIn Vitro Profile (Controlled)In Vivo Profile (Physiological)Translational Gap
Primary Metric

/

(Inhibition Constant)

(Effective Dose) /

Bioavailability & Hydrolysis
Potency Range Low Micromolar (

M)
High mg/kg dosing requiredRapid hepatic clearance reduces active concentration.
Stability Stable in buffer (pH 7.4) for hours.

min (Plasma)
Plasma esterases (BChE, Carboxylesterases) degrade the carbamate before target engagement.
Selectivity High selectivity for AChE over BChE can be engineered.Poor tissue selectivity; peripheral side effects (SLUDGE).Lack of targeted delivery systems.
Readout Colorimetric (Ellman’s Reagent).Behavioral (Tremors, Salivation, Memory retention).Subjective scoring vs. Quantitative absorbance.

Deep Dive: In Vitro Characterization

In the controlled environment of a well-plate, 4-APMC behaves as a predictable, stoichiometric inhibitor. The electron-withdrawing acetyl group at the para-position enhances the electrophilicity of the carbonyl carbon, increasing the rate of carbamylation (


).
Key Experimental Protocol: Modified Ellman’s Assay

Objective: Determine the bimolecular rate constant (


) of inhibition.
  • Preparation: Dissolve 4-APMC in DMSO (Stock 10 mM). Dilute in 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Incubation:

    • Mix 20 µL of AChE (0.1 U/mL) with 20 µL of 4-APMC at varying concentrations (1 nM – 100 µM).

    • Incubate for fixed time intervals (

      
       = 0, 5, 10, 20 min) to allow carbamylation.
      
  • Substrate Addition: Add 160 µL of master mix containing Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (Ellman’s reagent, 0.3 mM).

  • Detection: Monitor absorbance at 412 nm for 5 minutes.

  • Analysis: Plot

    
     vs. time to determine 
    
    
    
    . Plot
    
    
    vs. [Inhibitor] to derive
    
    
    .

Critical Insight: The para-acetyl group makes 4-APMC highly susceptible to spontaneous hydrolysis in alkaline buffers (pH > 8.5). Protocol Validation: Always run a "No Enzyme" control to correct for non-enzymatic hydrolysis of the substrate or inhibitor.

Deep Dive: In Vivo Pharmacology

When introduced into a living system (e.g., rodent models), 4-APMC faces the "Gauntlet of Esterases." The very bond that inhibits AChE (the carbamate ester) is also a substrate for plasma carboxylesterases and albumin, leading to rapid detoxification.

Pharmacokinetics & Toxicity[2][3]
  • Metabolism: The primary metabolic route is hydrolysis to 4-hydroxyacetophenone and methylamine .

  • CNS Penetration: Being a neutral carbamate, it can cross the BBB, but the effective brain concentration is often a fraction of the plasma concentration.

  • Toxicity Markers: High doses lead to cholinergic crisis.

    • Peripheral: Salivation, Lacrimation, Urination, Defecation (SLUDGE).

    • Central: Tremors, convulsions, respiratory depression.

Key Experimental Protocol: The Irwin Test (Observational Battery)

Objective: Assess the gross behavioral effects and neurotoxicity window.

  • Dosing: Administer 4-APMC (i.p. or p.o.) to male CD-1 mice (n=6/group) at tiered doses (e.g., 10, 30, 100 mg/kg).

  • Observation Intervals: Record signs at 15, 30, 60, 120, and 240 minutes post-dose.

  • Scoring System (0-4 Scale):

    • Autonomic: Salivation, lacrimation, pupil diameter (miosis).

    • Neuromuscular: Grip strength, tremors, gait abnormalities.

    • Sensorimotor: Response to tail pinch, righting reflex.

  • Endpoint: Determine the "Minimal Toxic Dose" (MTD) and "Therapeutic Window" (if testing for memory enhancement via Passive Avoidance tasks).

Synthesis: The Translational Workflow

The following flowchart illustrates the decision-making process when evaluating 4-APMC. It emphasizes the "Go/No-Go" decision points based on metabolic stability, which is the primary failure mode for this class of compounds.

DOT Diagram: Experimental Workflow

Workflow Start Compound Synthesis (4-APMC) InVitro In Vitro Screening (Ellman Assay) Start->InVitro PotencyCheck IC50 < 1 µM? InVitro->PotencyCheck Stability Metabolic Stability (Liver Microsomes) PotencyCheck->Stability Yes Fail Discard / Redesign (Modify N-substituents) PotencyCheck->Fail No StabilityCheck t1/2 > 30 min? Stability->StabilityCheck InVivo In Vivo PK/PD (Irwin Test / Plasma Levels) StabilityCheck->InVivo Yes StabilityCheck->Fail No (Rapid Hydrolysis) Success Lead Candidate (Efficacy Studies) InVivo->Success

Figure 2: Critical path for evaluating carbamate inhibitors. Note the metabolic stability gate.

Expert Commentary & Causality

As a Senior Scientist, I must emphasize that potency does not equal efficacy .

  • The Causality of Failure: 4-APMC often shows discrepancies where a nanomolar

    
    in vitro translates to only millimolar efficacy in vivo. This is directly caused by the first-pass effect  and plasma hydrolysis . The acetyl group at the para-position activates the ester bond, making it a better inhibitor (faster carbamylation of AChE) but also a better substrate for non-specific esterases.
    
  • Optimization Strategy: To improve the in vivo profile of 4-APMC analogs, medicinal chemists often introduce bulky groups on the nitrogen (e.g., ethyl, isopropyl) or modify the leaving group to sterically hinder hydrolysis by plasma enzymes while maintaining fit within the AChE active site gorge.

References

  • PubChem. (2023). 4-Acetylphenyl N-methylcarbamate (CID 227027).[1] National Center for Biotechnology Information. Link

  • Weinstock, M., et al. (1994). Pharmacological activity of novel anticholinesterase agents of the phenyl carbamate series. In Alzheimer’s Disease: Therapeutic Strategies. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Hook, G. E., & Smith, J. N. (1967).[2] Metabolism of aromatic compounds in the arachnida. 3. Hydroxylation and conjugation of phenyl carbamates in the spider. Biochemical Journal, 102(2), 504. Link

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555-3564. Link

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 4-Acetylphenyl methylcarbamate

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a synthesized compound's identity is the bedrock of reliable and reproducible science. This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a synthesized compound's identity is the bedrock of reliable and reproducible science. This guide provides a comprehensive framework for the structural elucidation and identity confirmation of 4-Acetylphenyl methylcarbamate, a compound of interest in various research contexts. We will delve into the application of an orthogonal, multi-technique approach, emphasizing not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for compound characterization.

The validation of a new chemical entity's structure is not a mere checklist; it is a logical process of evidence accumulation. As stipulated by international guidelines, a combination of analytical procedures is necessary to achieve the required level of discrimination, especially when dealing with compounds that may have closely related isomers or potential process-related impurities.[1] This guide will compare and contrast the primary spectroscopic and chromatographic techniques essential for this process.

The Orthogonal Approach: A Strategy for Unambiguous Confirmation

A single analytical technique is rarely sufficient to confirm the identity of a novel compound unequivocally.[1][2] An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a far more robust and reliable confirmation. Each technique offers a unique piece of the structural puzzle, and when combined, they create a self-validating system that leaves little room for ambiguity.

Our workflow for confirming the identity of 4-Acetylphenyl methylcarbamate is a sequential process. It begins with preliminary checks for purity and proceeds to detailed structural elucidation, culminating in a final, integrated confirmation.

Caption: Overall workflow for the confirmation of 4-Acetylphenyl methylcarbamate identity.

Primary Spectroscopic Elucidation

The core of structural confirmation lies in a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4][5] Each provides complementary information that, when pieced together, reveals the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy provides information on the number and types of carbon atoms in the molecule.

Expected Spectral Data for 4-Acetylphenyl methylcarbamate:

Feature¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
Acetyl Group (CH₃) Singlet, ~2.5 ppm, 3H~26 ppmThe three equivalent protons of the methyl group are adjacent to a carbonyl, deshielding them. The carbon is a typical methyl ketone.
Methyl Carbamate (CH₃) Singlet, ~3.8 ppm, 3H~52 ppmThe methyl group is attached to an oxygen, resulting in a downfield shift.
Aromatic Protons Two doublets, ~7.2-8.0 ppm, 4H (AA'BB' system)~118-135 ppm (4 signals)The para-substituted aromatic ring will show two sets of chemically equivalent protons. The carbons will have distinct chemical shifts.
Carbamate (NH) Broad singlet, variable shiftN/AThe NH proton is exchangeable and often appears as a broad signal.
Carbonyls (C=O) N/A~154 ppm (carbamate), ~197 ppm (ketone)The distinct electronic environments of the carbamate and ketone carbonyls result in different chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Acetylphenyl methylcarbamate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of a compound and can offer structural clues through its fragmentation patterns.[3][5] For 4-Acetylphenyl methylcarbamate (C₁₀H₁₁NO₃), the expected exact mass is 193.0739 g/mol .[6]

Expected Fragmentation Patterns: The molecule may fragment at the ester and amide bonds, leading to characteristic daughter ions. For example, loss of the methylcarbamate group or the acetyl group would result in specific mass-to-charge ratios.

TechniqueExpected m/z [M+H]⁺Rationale
ESI-MS194.0817The protonated molecular ion is expected to be the most abundant ion in soft ionization techniques like Electrospray Ionization (ESI).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands for 4-Acetylphenyl methylcarbamate:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch ~3300-3400 (broad)Characteristic of the N-H bond in the carbamate group.
C-H Stretch (sp³) ~2850-3000Corresponds to the C-H bonds of the two methyl groups.
C=O Stretch (Ketone) ~1680The carbonyl of the acetyl group.
C=O Stretch (Carbamate) ~1730The carbonyl of the carbamate group is at a higher frequency than the ketone due to the adjacent oxygen.
C-O Stretch ~1200-1300From the ester-like C-O bond in the carbamate.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Caption: Integration of spectroscopic data for structural confirmation.

Comparison with Alternative and Complementary Techniques

While NMR, MS, and IR form the core of structural identification, other techniques provide valuable complementary information, particularly regarding purity.

TechniquePrimary UseAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Purity assessment, reaction monitoringFast, inexpensive, requires minimal sampleLow resolution, not quantitative
High-Performance Liquid Chromatography (HPLC) Purity determination, quantificationHigh resolution, quantitative, highly sensitiveMore expensive, requires method development
Melting Point Analysis Purity assessmentSimple, fast, inexpensiveNot suitable for non-crystalline solids, can be influenced by polymorphism
Elemental Analysis Determination of elemental compositionProvides empirical formula, high accuracyRequires specialized instrumentation, destructive
Chromatographic Methods for Purity Assessment

Spectroscopic methods confirm the structure of the major component, but they may not reveal the presence of small amounts of impurities. Chromatographic techniques like TLC and HPLC are essential for assessing the purity of the synthesized compound.[2][5]

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A sharp, symmetrical peak at a specific retention time indicates a pure compound. The area under the peak can be used to quantify the purity, often expressed as a percentage of the total peak area.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Method Development: Select a suitable C18 column and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid).

  • Sample Preparation: Prepare a standard solution of the synthesized compound in the mobile phase at a known concentration.

  • Injection and Separation: Inject a small volume of the sample solution onto the HPLC column. The components of the sample are separated based on their affinity for the stationary and mobile phases.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

  • Analysis: Analyze the resulting chromatogram. A single major peak indicates high purity. The peak area can be used to calculate the purity, typically aiming for >95% for research-grade compounds.

Final Confirmation and Data Reporting

The final confirmation of the identity of 4-Acetylphenyl methylcarbamate is achieved by integrating all the data from the orthogonal techniques. The experimental data should be in strong agreement with the predicted data for the proposed structure. Any discrepancies should be thoroughly investigated.

For publication or regulatory submission, it is crucial to report all characterization data clearly and completely. This includes copies of the spectra and chromatograms, with peak assignments and integration values.[2]

Conclusion

Confirming the identity of a synthesized compound like 4-Acetylphenyl methylcarbamate is a multi-faceted process that requires a logical and systematic approach. By combining the detailed structural information from NMR, the molecular weight confirmation from MS, and the functional group identification from IR, a high degree of confidence in the compound's structure can be achieved. Complementary techniques such as HPLC and melting point analysis are then essential to validate the purity of the material. This orthogonal approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research or development activities.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylphenyl carbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl N-(4-methylphenyl)carbamate. PubChem. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Retrieved from [Link]

  • mzCloud. (2017). N 4 Acetylphenyl methanesulfonamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (4-Acetylphenyl)phenylmethane. NIST WebBook. Retrieved from [Link]

  • Pure Synth. (2025). Choosing the Right Analytical Standards: Purity, Stability & Certification. Retrieved from [Link]

  • ProQuest. (2023). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Max-Planck-Institut für Kolloid- und Grenzflächenforschung. (n.d.). Characterization techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Principles of Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). Phenyl n-(4-acetylphenyl)carbamate (C15H13NO3). Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl N-(4-acetylphenyl)carbamate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Acetylphenyl Methylcarbamate: Laboratory Disposal &amp; Handling Guide

[1] Executive Summary: The "Stop-Look-Act" Protocol Do NOT dispose of this compound down the drain. 4-Acetylphenyl methylcarbamate is a carbamate ester with potential cholinesterase-inhibiting properties. Improper dispos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Stop-Look-Act" Protocol

Do NOT dispose of this compound down the drain.

4-Acetylphenyl methylcarbamate is a carbamate ester with potential cholinesterase-inhibiting properties. Improper disposal poses significant neurotoxic risks to aquatic life and personnel. This guide supersedes generic organic waste protocols by mandating a Segregated Incineration Pathway .

Parameter Critical Action
Primary Hazard Neurotoxicity (Cholinesterase Inhibition), Skin Sensitization
Waste Stream Solid/Liquid Hazardous Waste (Toxic Organic)
Incompatibility Strong Bases (Rapid Hydrolysis/Heat), Strong Oxidizers
Disposal Method Commercial High-Temperature Incineration (via EHS/Vendor)

Chemical Profile & Hazard Identification

Understanding the why dictates the how. You are handling a bioactive carbamate.[1]

  • Chemical Name: 4-Acetylphenyl methylcarbamate[2][1][3]

  • CAS Number: 1135-43-9[2][1][3]

  • Molecular Formula:

    
    [1]
    
  • Mechanism of Action: Carbamates reversibly carbamylate the active site of acetylcholinesterase (AChE). While generally less persistent than organophosphates, they remain acutely toxic.

  • Physical State: Typically a white to off-white solid.

The Safety Logic: Unlike simple organic solvents, carbamates can degrade into phenols (4-hydroxyacetophenone) and methylamine upon hydrolysis. While this degradation reduces neurotoxicity, the reaction can be exothermic and gas-generating in a closed waste container.[2] Therefore, we do not neutralize on the bench; we stabilize for incineration.

Pre-Disposal: The Self-Validating Segregation System[1]

To ensure safety, your waste stream must be "self-validating"—meaning the physical setup prevents errors before they occur.[2]

A. Compatibility Matrix

Use this table to verify your waste mix before adding to a carboy.

Substance ClassCompatibility StatusResult of Mixing (Risk)
Acetonitrile/Methanol Compatible Stable solution (Standard HPLC waste).[2]
Water (Neutral pH) ⚠️ Use Caution Slow hydrolysis; acceptable for short-term storage.[2]
Strong Bases (NaOH/KOH) INCOMPATIBLE Rapid hydrolysis, heat generation, methylamine gas evolution.[2]
Strong Acids (HCl/H2SO4) INCOMPATIBLE Acid-catalyzed decomposition; potential pressure buildup.[2]
Oxidizers (Peroxides) INCOMPATIBLE Fire/Explosion hazard (organic fuel source).[2]
B. Waste Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Amber glass or HDPE carboys. Note: Amber glass is preferred if the solution contains photosensitive co-solvents.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Generation & Accumulation
  • Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Quench Check: If the compound was used in a reaction with strong reagents (e.g., hydrides or strong bases), ensure the reaction mixture is fully quenched and returned to neutral pH (pH 6-8) before placing it in the waste container.

  • Transfer:

    • Solids: Place contaminated weigh boats, paper, and solid product directly into the Solid Toxic Waste container.

    • Liquids: Pour into the Organic Solvent Waste carboy. Crucial: Leave at least 10% headspace to accommodate thermal expansion.

Phase 2: Labeling (RCRA Compliance)

Labeling is not just paperwork; it is the primary communication tool for emergency responders.

  • Label Type: Hazardous Waste Tag.

  • Chemical Name: Write "4-Acetylphenyl methylcarbamate" fully. Do not use abbreviations or formulas.

  • Hazard Checkbox: Check "Toxic" and "Irritant".

Phase 3: Satellite Accumulation Area (SAA) Storage

Store the container in your lab's designated SAA.

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the container's volume.[2]

  • Closure: Keep the cap tightly closed at all times except when adding waste. Funnels must be removed immediately after use.

Phase 4: Final Handoff

Once the container is 90% full or 6 months old (whichever comes first):

  • Seal the container.[4][5][6]

  • Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

  • Submit a pickup request to your facility's EHS/Waste Management vendor.

Visual Workflows

Diagram 1: Waste Segregation Logic Tree

This diagram ensures you place the chemical in the correct stream, preventing dangerous incompatibilities.[2]

SegregationLogic Start Waste Generated: 4-Acetylphenyl methylcarbamate StateCheck Physical State? Start->StateCheck Solid Solid (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid (Solutions, HPLC effluent) StateCheck->Liquid BinSolid Container A: Solid Hazardous Waste (Toxic) Solid->BinSolid Direct Disposal PHCheck Check pH Liquid->PHCheck Neutral Neutral (pH 6-8) PHCheck->Neutral Extreme Acidic/Basic (pH <4 or >9) PHCheck->Extreme BinLiquid Container B: Organic Solvent Waste (Toxic/Flammable) Neutral->BinLiquid Dispose ActionQuench ACTION: Quench/Neutralize in reaction vessel first Extreme->ActionQuench Must Stabilize ActionQuench->PHCheck Re-test

Caption: Decision matrix for segregating carbamate waste based on physical state and pH stability.

Diagram 2: Cradle-to-Grave Disposal Lifecycle

The complete path from your bench to final destruction.[2]

DisposalLifecycle Bench Lab Bench Generation SAA Satellite Accumulation (Lab Storage) Bench->SAA Tag & Segregate EHS EHS / Waste Vendor Pickup SAA->EHS Request Pickup Facility TSDF Facility (Treatment/Storage/Disposal) EHS->Facility Transport (DOT Regulated) Incinerator High-Temp Incineration (>1000°C) Facility->Incinerator Final Destruction

Caption: The regulatory compliant lifecycle of the chemical waste, ending in thermal destruction.

Emergency Procedures

Spill Response (Small Scale < 500 mL/g):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and goggles. If powder is airborne, use an N95 or half-mask respirator.

  • Contain:

    • Liquid: Cover with vermiculite or chem-sorb pads. Do not use paper towels alone (evaporation risk).

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop up.

  • Clean: Wipe the area with a mild detergent solution (soap and water). Do not use bleach (potential reaction with amine byproducts).

  • Dispose: All cleanup materials go into the Solid Hazardous Waste container.

Regulatory Framework & Compliance

This protocol ensures compliance with the following standards:

  • EPA RCRA (Resource Conservation and Recovery Act): While 4-Acetylphenyl methylcarbamate is not explicitly P-listed or U-listed by specific CAS, it constitutes a Characteristic Hazardous Waste due to toxicity. It must be managed as hazardous waste [1].

  • OSHA 29 CFR 1910.1450: Laboratory Standard for handling hazardous chemicals.

  • DOT (Department of Transportation): Regulates the transport of the waste to the incineration facility.[2]

References

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • PubChem. 4-Acetylphenyl N-methylcarbamate (Compound Summary). National Library of Medicine. Available at: [Link][1]

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